Donepezil Benzyl Chloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C31H36ClNO3 |
|---|---|
Molecular Weight |
506.1 g/mol |
IUPAC Name |
2-[(1,1-dibenzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride |
InChI |
InChI=1S/C31H36NO3.ClH/c1-34-29-19-26-18-27(31(33)28(26)20-30(29)35-2)17-23-13-15-32(16-14-23,21-24-9-5-3-6-10-24)22-25-11-7-4-8-12-25;/h3-12,19-20,23,27H,13-18,21-22H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
AEVRPYIRFJXZNZ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)CC5=CC=CC=C5)OC.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Donepezil Utilizing Benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Donepezil, a prominent therapeutic agent for Alzheimer's disease. The synthesis pathway detailed herein utilizes benzyl chloride as a key raw material in the formation of one of the primary intermediates. This document outlines the core synthetic strategy, presents quantitative data for key reaction steps, provides detailed experimental protocols, and includes visual diagrams to elucidate the process.
Core Synthesis Strategy
The most common and industrially viable synthesis of Donepezil involves a convergent approach, beginning with the preparation of two key intermediates: 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde . These intermediates are then coupled through an aldol condensation reaction, followed by a reduction to yield the final Donepezil molecule. Benzyl chloride is a crucial raw material in the synthesis of 1-benzyl-4-piperidinecarboxaldehyde, where it is used to introduce the N-benzyl group to the piperidine ring.
The overall synthetic pathway can be summarized in the following key stages:
-
Synthesis of 5,6-dimethoxy-1-indanone: This intermediate is typically prepared from 3-(3,4-dimethoxyphenyl)propionic acid through an intramolecular Friedel-Crafts acylation.
-
Synthesis of 1-benzyl-4-piperidinecarboxaldehyde: This intermediate is synthesized from ethyl isonipecotate (ethyl piperidine-4-carboxylate). The synthesis involves the N-benzylation of the piperidine ring using benzyl chloride, followed by reduction of the ester to an alcohol and subsequent oxidation to the aldehyde.
-
Condensation and Reduction: 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde undergo an aldol condensation to form an unsaturated intermediate, 1-benzyl-4-((5,6-dimethoxy-1-indanon-2-yl)methylidene)piperidine.
-
Final Reduction: The unsaturated intermediate is then reduced to yield Donepezil, 1-benzyl-4-((5,6-dimethoxy-1-indanon-2-yl)methyl)piperidine.
Quantitative Data Summary
The following table summarizes quantitative data for the key steps in the Donepezil synthesis pathway, compiled from various literature sources. This allows for a comparative analysis of different methodologies.
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Synthesis of 5,6-dimethoxy-1-indanone | 3-(3,4-dimethoxyphenyl)propionic acid | Polyphosphoric acid (PPA) | - | 80-100 | 6-8 | High | [1] |
| 3-chloro-3',4'-dimethoxypropiophenone | Sulfuric acid | - | 55-59 | 8 | ~62 | An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone | |
| N-benzylation of Ethyl Isonipecotate | Ethyl isonipecotate, Benzyl chloride | Potassium carbonate | Toluene | Reflux | - | High | [2] |
| Reduction of N-benzyl ethyl isonipecotate | N-benzyl ethyl isonipecotate | Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) | Toluene | - | - | 82 | [2] |
| Swern Oxidation | N-benzyl piperidine alcohol | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -70 to RT | - | 96 | [2] |
| Aldol Condensation | 5,6-dimethoxy-1-indanone, 1-benzyl-4-piperidinecarboxaldehyde | Sodium hydroxide | Methanol | Room Temp. | 3 | High | [2] |
| 5,6-dimethoxy-1-indanone, 1-benzyl-4-formylpiperidine | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to RT | - | 62 | [3][4] | |
| Final Reduction | 1-benzyl-4-((5,6-dimethoxy-1-indanon-2-yl)methylidene)piperidine | Raney Nickel, Methane sulfonic acid | Methanol | Room Temp. | - | High | [2] |
| 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-ylidenemethyl)piperidine) | 10% Palladium on carbon (Pd/C), H₂ | Tetrahydrofuran (THF) | Room Temp. | 6 | 82 | [1][4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the Donepezil synthesis pathway.
Synthesis of 5,6-dimethoxy-1-indanone
Method: Intramolecular Friedel-Crafts Acylation
-
Reaction Setup: In a reaction vessel, heat polyphosphoric acid (PPA) to approximately 100°C.
-
Addition of Reactant: Slowly add 3-(3,4-dimethoxyphenyl)propionic acid to the heated PPA in batches with continuous stirring.
-
Reaction: Maintain the reaction mixture at a temperature between 80-100°C for 6 to 8 hours.
-
Work-up: After the reaction is complete, pour the mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.[1]
Synthesis of 1-benzyl-4-piperidinecarboxaldehyde
This synthesis is a three-step process starting from ethyl isonipecotate.
Step 1: N-benzylation of Ethyl Isonipecotate
-
Reaction Setup: Dissolve ethyl isonipecotate in toluene.
-
Addition of Reagents: Add potassium carbonate and benzyl chloride to the solution.
-
Reaction: Reflux the reaction mixture. The potassium carbonate acts as a base to neutralize the hydrochloric acid generated during the reaction.
-
Work-up: After completion of the reaction (monitored by TLC), filter the reaction mixture and remove the toluene under vacuum to obtain N-benzyl ethyl isonipecotate.[2]
Step 2: Reduction to N-benzyl piperidine alcohol
-
Reaction Setup: Dissolve the N-benzyl ethyl isonipecotate obtained in the previous step in toluene.
-
Reduction: Add Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) to the solution to reduce the ester to the corresponding alcohol.
-
Work-up: After the reaction is complete, quench the reaction carefully and extract the product. Remove the solvent under vacuum to yield N-benzyl piperidine alcohol.[2] A yield of 82% has been reported for this step.[2]
Step 3: Swern Oxidation to N-benzylpiperidine-4-carboxaldehyde
-
Reaction Setup: In a round bottom flask, prepare a solution of oxalyl chloride in dichloromethane and add anhydrous dimethyl sulfoxide (DMSO) at a low temperature (e.g., -70°C in a cryo bath).
-
Addition of Alcohol: Add a solution of N-benzyl piperidine alcohol dropwise to the reaction mixture, followed by the addition of triethylamine.
-
Reaction: Allow the reaction mixture to stir and then warm to room temperature.
-
Work-up: Dilute the reaction mixture with dichloromethane and quench with cold water. Wash the organic layer sequentially with dilute HCl, brine, and sodium bicarbonate solution. Dry the organic layer over sodium sulfate and remove the solvent in vacuo to obtain N-benzylpiperidine-4-carboxaldehyde.[2] A yield of 96% has been reported for this step.[2]
Synthesis of Donepezil
Step 1: Aldol Condensation
-
Reaction Setup: Dissolve 5,6-dimethoxy-1-indanone in methanol under an inert atmosphere at room temperature.
-
Addition of Reagents: Slowly add sodium hydroxide flakes, followed by N-benzyl-piperidine-4-carboxaldehyde to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for approximately 3 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the solid formed, wash it with 5% acetic acid and then with methanol, and dry to obtain 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one.[2]
Step 2: Reduction to Donepezil
-
Reaction Setup: Take the unsaturated intermediate obtained in the previous step in a suitable solvent such as methanol.
-
Reduction: Add Raney nickel and methanesulfonic acid to the mixture. Hydrogenate the mixture under a hydrogen atmosphere at room temperature.
-
Work-up: After the reaction is complete, filter the catalyst and remove the solvent. The crude product can be purified by recrystallization to obtain Donepezil.[2]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the core synthesis pathway and a typical experimental workflow.
Figure 1: Overall synthetic pathway for Donepezil.
Figure 2: Experimental workflow for the Aldol Condensation step.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. scispace.com [scispace.com]
- 3. US6953856B2 - Process for the preparation of 1-benzyl-4-(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCI) - Google Patents [patents.google.com]
- 4. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Role of Benzyl Chloride in the Synthesis of Donepezil and its Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of key intermediates involved in the synthesis of Donepezil, with a particular focus on the role of benzyl chloride. It will also clarify the identity of "Donepezil Benzyl Chloride," a term that can refer to a specific impurity, and detail relevant experimental protocols and signaling pathways.
Clarification of "this compound"
The term "this compound" is not a standard nomenclature for a key intermediate in the synthesis of Donepezil. Instead, it may refer to a specific quaternary ammonium salt, 4-[(2,3-Dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)methyl]-1,1-bis(phenylmethyl) Piperidinium Chloride (CAS No: 937362-16-8), which is considered an impurity or a related substance in the manufacturing process of Donepezil.
The core of Donepezil synthesis involves the introduction of a benzyl group to a piperidine ring, a reaction for which benzyl chloride is a key reagent. This guide will focus on the properties and reactions of benzyl chloride and the primary intermediate formed, N-benzyl-4-piperidinecarboxaldehyde, which is crucial for the subsequent condensation with the indanone moiety.
Chemical and Physical Properties
A clear understanding of the properties of the reactants and intermediates is fundamental for process optimization and safety.
Benzyl chloride (C₆H₅CH₂Cl) is a colorless liquid with a pungent odor. It is a widely used chemical building block due to its reactive nature.
| Property | Value |
| Molecular Formula | C₇H₇Cl |
| Molecular Weight | 126.58 g/mol [1] |
| CAS Number | 100-44-7[1] |
| Melting Point | -39 °C[2] |
| Boiling Point | 179 °C[2] |
| Density | 1.100 g/cm³[2] |
| Solubility in water | 0.49 g/L at 20 °C[3] |
| Appearance | Colorless liquid[1][3] |
| Odor | Pungent, irritating[1][3] |
This key intermediate is formed by the benzylation of a piperidine derivative followed by further synthetic steps. It serves as the aldehyde component in the Knoevenagel condensation with 5,6-dimethoxy-1-indanone.
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol [4] |
| CAS Number | 22065-85-6[4] |
| Boiling Point | 299.5±33.0 °C at 760 mmHg[4] |
| Density | 1.1±0.1 g/cm³[4] |
| Appearance | Colorless to yellow liquid[4] |
This quaternary ammonium salt is an example of a potential process-related impurity.
| Property | Value |
| Chemical Name | 4-[(2,3-Dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)methyl]-1,1-bis(phenylmethyl) Piperidinium Chloride |
| Molecular Formula | C₃₁H₃₆ClNO₃ |
| Molecular Weight | 506.07 g/mol |
| CAS Number | 937362-16-8 |
Experimental Protocols
The following sections detail the methodologies for the synthesis of key intermediates in the production of Donepezil.
This procedure describes the N-alkylation of ethyl isonipecotate using benzyl chloride.
Materials:
-
Ethyl isonipecotate
-
Benzyl chloride
-
Toluene
-
Potassium carbonate
-
Water
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve ethyl isonipecotate in toluene in a round-bottom flask.
-
Add potassium carbonate to the solution and stir for 15 minutes.
-
Add benzyl chloride to the reaction mixture.
-
Reflux the reaction mass for 4 hours at 100 °C.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1) mobile phase.
-
Upon completion, cool the reaction mass to room temperature.
-
Quench the reaction with water and stir.
-
Separate the organic phase.
-
Extract the aqueous phase with toluene.
-
Combine the organic phases and concentrate to obtain N-benzyl ethyl isonipecotate.
This protocol outlines the reduction of the ester to an aldehyde.
Materials:
-
N-benzyl ethyl isonipecotate
-
Toluene
-
Diisobutylaluminum hydride (DIBAL-H) in toluene
-
Methanol
-
Celite (diatomaceous earth)
Procedure:
-
Dissolve N-benzyl ethyl isonipecotate in toluene and cool the solution to -78 °C.
-
Slowly add a 1.5M solution of DIBAL-H in toluene to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour.[5]
-
Quench the reaction by adding methanol.[5]
-
Allow the mixture to warm to room temperature and stir for 2 hours.[5]
-
Filter the mixture through Celite and wash the filter cake with methanol.[5]
-
Concentrate the filtrate to dryness to yield N-benzyl-4-piperidinecarboxaldehyde.[5] The product can be further purified by vacuum distillation.[5]
Role in Donepezil Synthesis and Mechanism of Action
The synthesis of Donepezil is a multi-step process where the formation of the N-benzyl piperidine moiety is a critical step.
The following diagram illustrates a common synthetic route to Donepezil, highlighting the introduction of the benzyl group.
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE). By inhibiting this enzyme, it increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, which is characterized by a deficit in cholinergic neurons.
References
The Discovery and Synthesis of Donepezil Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review on the discovery and synthesis of key intermediates in the production of Donepezil, a widely used medication for the treatment of Alzheimer's disease. This document details various synthetic pathways, provides explicit experimental protocols, and presents quantitative data to facilitate comparison and replication in a research and development setting.
Introduction to Donepezil and its Core Intermediates
Donepezil, chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one, is a reversible inhibitor of the enzyme acetylcholinesterase. Its synthesis relies on the strategic combination of two primary building blocks: the indanone moiety and the piperidine moiety. The efficient and scalable synthesis of these intermediates is crucial for the cost-effective production of the final active pharmaceutical ingredient (API).
The core intermediates that are the focus of this guide are:
-
5,6-Dimethoxy-1-indanone: This bicyclic ketone provides the foundational indanone structure of Donepezil.
-
1-Benzylpiperidine-4-carboxaldehyde: This substituted piperidine derivative serves as the precursor to the N-benzylpiperidine moiety.
-
1-Benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine: This is the direct precursor to Donepezil, formed by the condensation of the two primary intermediates.
This guide will explore various synthetic routes for each of these key intermediates, presenting a comparative analysis of their yields, purity, and reaction conditions.
Synthesis of 5,6-Dimethoxy-1-indanone
The synthesis of 5,6-dimethoxy-1-indanone is a critical step in the overall synthesis of Donepezil. Several methods have been reported in the literature, with the most common approaches involving intramolecular Friedel-Crafts reactions.
Synthetic Route 1: From 3-chloro-3',4'-dimethoxypropiophenone
An efficient and industrially advantageous process for the preparation of 5,6-dimethoxy-1-indanone starts from 3-chloro-3',4'-dimethoxypropiophenone.[1] This method involves a cyclization reaction facilitated by an acid.
Experimental Protocol:
A detailed experimental protocol for this synthesis is outlined in a patent describing an improved process.[1] The process involves reacting 3-chloro-3',4'-dimethoxypropiophenone with an acid.[1] The resulting product mixture, which may contain the impurity 6-hydroxy-5-methoxy-1-indanone, is then treated with a suitable methylating agent in the presence of a base and a solvent to convert the impurity to the desired product.[1]
Quantitative Data Summary:
| Starting Material | Reagents | Reaction Conditions | Yield | Purity (by HPLC) | Reference |
| 3-chloro-3',4'-dimethoxypropiophenone | Sulfuric acid, followed by a methylating agent | Not specified in detail in the abstract | Improved yield | 98.59% | [1] |
Synthetic Route 2: From o-Dimethoxybenzene and Hydroxy Pyruvic Acid Compounds
Another patented method describes the synthesis of 5,6-dimethoxy-1,2-indandione, a related compound, from o-dimethoxybenzene and hydroxy pyruvic acid compounds. While this produces a slightly different intermediate, the underlying chemistry is relevant to the formation of the dimethoxy-indanone core.
Experimental Protocol:
In a 50L glass reaction kettle cooled to 0 °C, 2.7 kg of o-dimethyl ether, 2.5 kg of hydroxy pyruvic acid, 10 kg of methanesulfonic acid, and 1 kg of phosphorus pentoxide are added sequentially with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours, then heated to 60 °C for 4 hours. After completion, methanesulfonic acid is recovered by distillation under reduced pressure, and the residue is poured into 30L of ice water to precipitate the product. The solid is collected by filtration, washed with water, recrystallized from ethanol, and dried to yield the product.
Quantitative Data Summary:
| Starting Material | Reagents | Reaction Conditions | Yield | Purity (by HPLC) | Reference |
| o-Dimethoxybenzene | Hydroxy pyruvic acid, methanesulfonic acid, phosphorus pentoxide | 0 °C to 60 °C | 89% | 99.5% |
Synthetic Route 3: From 3-Phenylpropanoic Acid
A laboratory-scale preparation involves the cyclization of a substituted 3-phenylpropanoic acid.[2]
Experimental Protocol:
To a solution of the appropriate 3-phenylpropanoic acid (0.5 mmol) in dry dichloromethane (1.0 mL) at 0 °C, trifluoromethanesulfonic acid (3 eq.) is slowly added.[2] The reaction mixture is then warmed to room temperature and subsequently heated in an oil bath at 80 °C for several hours.[2] After completion, the reaction is quenched with ice water and extracted with dichloromethane.[2] The combined organic layers are dried, concentrated, and the residue is purified by silica gel column chromatography to afford 5,6-dimethoxy-1-indanone.[2]
Quantitative Data Summary:
| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |
| 3-(3,4-Dimethoxyphenyl)propanoic acid | Trifluoromethanesulfonic acid | 0 °C to 80 °C | Not specified | Purified by column chromatography | [2] |
Synthesis of 1-Benzylpiperidine-4-carboxaldehyde
The synthesis of 1-benzylpiperidine-4-carboxaldehyde is another pivotal step, with several methodologies reported, primarily involving the reduction of a carboxylic acid ester derivative or the oxidation of the corresponding alcohol.
Synthetic Route 1: Reduction of Ethyl 1-benzylpiperidine-4-carboxylate
A common and high-yielding method involves the reduction of ethyl 1-benzylpiperidine-4-carboxylate using a hydride reducing agent.[3]
Experimental Protocol:
To a solution of ethyl 1-benzylpiperidine-4-carboxylate (9.2 g, 0.037 mol) in 400 ml of toluene at -78 °C, 1.5 M diisobutylaluminum hydride (DIBAL-H) in toluene (28 ml, 0.042 mol) is added.[3] The mixture is stirred at -78 °C for 1 hour and then quenched with 150 ml of methanol.[3] After removing the cooling bath and stirring for 2 hours at room temperature, the mixture is filtered through diatomaceous earth and washed with methanol.[3] The filtrate is concentrated to dryness to yield 1-benzylpiperidine-4-carboxaldehyde.[3]
Quantitative Data Summary:
| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |
| Ethyl 1-benzylpiperidine-4-carboxylate | Diisobutylaluminum hydride (DIBAL-H) | -78 °C to room temperature | 92% | Can be used directly or purified by vacuum distillation | [3] |
Characterization Data:
-
¹H NMR (CDCl₃): δ 1.6-1.8 (m, 2H), 1.8-1.9 (m, 2H), 2.05-2.17 (m, 2H), 2.17-2.3 (m, 1H), 2.75-2.9 (m, 2H), 3.5 (s, 2H), 7.2-7.4 (m, 5H), 9.6 (s, 1H) ppm.[3]
Synthetic Route 2: Oxidation of (1-Benzyl-4-piperidyl)methanol
An alternative approach involves the oxidation of the corresponding alcohol, (1-benzyl-4-piperidyl)methanol, using a mild oxidizing system. A patented method describes the use of a TEMPO-based oxidation system.[4][5]
Experimental Protocol:
In a 500 mL three-necked flask, a dichloromethane solution (100 mL) of (1-benzyl-4-piperidyl)methanol (5.1 g, 25 mmol) containing TEMPO (39 mg, 0.25 mmol) is prepared.[4][5] To this, a mixed aqueous solution (60 mL) of NaIO₄ (6.4 g, 30 mmol) and NaBr (0.3 g, 3 mmol) is added.[4][5] The mixture is vigorously stirred at 20 °C for 12 hours.[4][5] After the reaction is complete, the layers are separated, and the organic layer is washed twice with 50 mL of 1 mol/L Na₂S₂O₃ solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the product as a pale yellow liquid.[4][5]
Quantitative Data Summary:
| Starting Material | Reagents | Reaction Conditions | Yield | Purity (by HPLC) | Reference |
| (1-Benzyl-4-piperidyl)methanol | TEMPO, NaIO₄, NaBr | 20 °C, 12 hours | 92.1% - 96.1% | 99% | [4][5] |
Condensation to form 1-Benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine
The final key intermediate is synthesized through the condensation of 5,6-dimethoxy-1-indanone and 1-benzylpiperidine-4-carboxaldehyde. This reaction is typically an aldol condensation followed by dehydration and subsequent reduction.
Experimental Protocol:
A common method involves the reaction of 5,6-dimethoxy-1-indanone with 1-benzylpiperidine-4-carboxaldehyde in the presence of a strong base like lithium diisopropylamide (LDA), followed by reduction of the resulting double bond.[6] An alternative approach involves the alkylation of 4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine with benzyl bromide.[6]
Alkylation Protocol:
10 g (0.0346 mol) of 4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine is dissolved in 100 ml of methylene dichloride, followed by the addition of 6.5 g of benzyl bromide and 13 g of triethylamine.[6] The reaction mixture is refluxed for four hours.[6] After filtration and concentration, the free base is obtained, which is then redissolved in methanol and treated with methanolic HCl to yield the hydrochloride salt.[6]
Quantitative Data Summary:
| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |
| 4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine | Benzyl bromide, triethylamine | Reflux in methylene dichloride | 92% (of the hydrochloride salt) | Melting point 210-212 °C | [6] |
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for the intermediates of Donepezil.
Caption: Overall synthetic pathways to Donepezil highlighting key intermediates.
Caption: Comparative synthetic routes for 5,6-Dimethoxy-1-indanone.
Caption: Comparative synthetic routes for 1-Benzylpiperidine-4-carboxaldehyde.
Conclusion
The synthesis of Donepezil is a well-established process that relies on the efficient preparation of its key intermediates. This technical guide has summarized various synthetic methodologies for 5,6-dimethoxy-1-indanone and 1-benzylpiperidine-4-carboxaldehyde, providing detailed experimental protocols and quantitative data where available in the public literature. The presented information, including comparative data tables and synthetic pathway diagrams, is intended to serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing. The choice of a particular synthetic route will ultimately depend on factors such as scale, cost, and available resources. The methods outlined here represent some of the most practical and high-yielding approaches reported to date.
References
- 1. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]
- 2. Page loading... [wap.guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]
- 5. CN102079720A - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]
- 6. US6953856B2 - Process for the preparation of 1-benzyl-4-(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCI) - Google Patents [patents.google.com]
Spectroscopic Blueprint of a Key Intermediate: An In-depth Technical Guide to Donepezil Benzyl Chloride
For Immediate Release
This technical guide provides a comprehensive spectroscopic and procedural analysis of Donepezil Benzyl Chloride, a pivotal intermediate in the synthesis of Donepezil, a cornerstone therapeutic for Alzheimer's disease. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Executive Summary
Donepezil acts as a reversible inhibitor of acetylcholinesterase, enhancing cholinergic neurotransmission. The synthesis of Donepezil often involves the quaternization of a piperidine nitrogen with a benzyl group, forming this compound. Understanding the spectroscopic properties of this intermediate is crucial for reaction monitoring, quality control, and impurity profiling. This guide presents a predictive analysis of its spectral data, grounded in the known characteristics of Donepezil and related N-benzyl piperidine compounds, alongside detailed experimental protocols for its characterization.
Predicted Spectroscopic Data
Due to its nature as a reactive intermediate, publicly available, experimentally derived spectra for this compound are scarce. The following tables summarize the predicted quantitative data based on the structure of Donepezil and the spectroscopic principles of N-benzylation.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~7.5-7.3 | m | 5H | Ar-H (benzyl) | Deshielded due to proximity to the quaternary nitrogen. |
| ~7.28 | d | 1H | Ar-H (indanone) | |
| ~6.90 | d | 1H | Ar-H (indanone) | |
| ~4.5 | s | 2H | N-CH₂ -Ph | Significant downfield shift compared to Donepezil due to the positive charge on the nitrogen. |
| ~3.90 | s | 3H | OCH₃ | |
| ~3.85 | s | 3H | OCH₃ | |
| ~3.5-3.0 | m | 5H | Piperidine ring protons | Complex pattern due to conformational effects and coupling. |
| ~2.8-1.8 | m | 6H | Piperidine and methylene bridge protons | Complex pattern. |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~205 | C =O (indanone) | |
| ~155-145 | Ar-C (indanone, O-substituted) | |
| ~135-128 | Ar-C (benzyl) | |
| ~125-105 | Ar-C (indanone) | |
| ~65 | N-CH₂ -Ph | Downfield shift due to quaternization. |
| ~60-50 | Piperidine ring carbons and OCH₃ | |
| ~45-25 | Piperidine and methylene bridge carbons |
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1680 | Strong | C=O stretch (indanone) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1260 | Strong | Aryl-O stretch (asymmetric) |
| ~1030 | Strong | Aryl-O stretch (symmetric) |
| ~750, ~700 | Strong | Aromatic C-H bend (monosubstituted benzyl) |
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Ion |
| Molecular Formula | C₃₁H₃₆ClNO₃ | |
| Molecular Weight | 506.08 g/mol | |
| Predicted m/z (ESI+) | 470.27 | [M-Cl]⁺ |
| Key Fragment Ion (m/z) | 91.05 | [C₇H₇]⁺ (benzyl cation) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[1] The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, 32k data points, relaxation delay of 1-2 seconds, and 16-64 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 250 ppm, 64k data points, relaxation delay of 2-5 seconds, and a sufficient number of scans (often several thousand) to achieve a good signal-to-noise ratio.
-
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.
-
-
Sample Preparation (KBr Pellet) :
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[2]
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation : Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid can aid in ionization for ESI.
-
Instrumentation : A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.
-
Acquisition (ESI+) :
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Operate the mass spectrometer in positive ion mode.
-
Acquire spectra over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the ion of interest.
-
-
Tandem MS (MS/MS) :
-
Select the parent ion corresponding to [M-Cl]⁺ (predicted at m/z 470.27) for fragmentation.
-
Apply collision-induced dissociation (CID) and acquire the product ion spectrum to aid in structural elucidation.
-
-
Data Processing : Analyze the resulting mass spectra to determine the accurate mass of the parent ion and identify characteristic fragment ions.
Visualizations
The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the primary mechanism of action of Donepezil.
References
Unraveling the Crystalline Landscape of Donepezil: A Technical Guide to its Polymorphic Forms
An In-depth Examination of the Crystal Structures and Polymorphism of Donepezil Hydrochloride for Researchers, Scientists, and Drug Development Professionals.
Introduction
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is a reversible inhibitor of acetylcholinesterase.[1][2] The solid-state properties of this active pharmaceutical ingredient (API), particularly its crystal structure and polymorphism, are of paramount importance in drug development and manufacturing. These properties significantly influence the drug's stability, solubility, bioavailability, and processability. While the user's query specified "Donepezil Benzyl Chloride," the vast body of scientific literature focuses on the polymorphism of Donepezil Hydrochloride . Benzyl chloride is a key reagent in the synthesis of Donepezil, but it does not form part of the final salt that has been extensively studied for its polymorphic behavior.[3][4][5] This guide, therefore, provides a comprehensive overview of the known polymorphic and hydrated forms of Donepezil Hydrochloride, drawing upon available scientific and patent literature.
Donepezil Hydrochloride is known to exist in several crystalline forms, including multiple anhydrous polymorphs, hydrates, and an amorphous form.[6][7][8][9] The controlled preparation and thorough characterization of these forms are critical for ensuring consistent product quality and therapeutic efficacy. This document aims to provide a detailed technical resource on the crystal structure and polymorphism of Donepezil Hydrochloride, presenting key data in a structured format, outlining experimental protocols, and visualizing relevant processes.
Polymorphic Forms of Donepezil Hydrochloride
Several polymorphic and hydrated forms of Donepezil Hydrochloride have been identified and characterized. The most commonly cited forms are designated as Form I, II, III, IV, and V, in addition to other hydrated and amorphous states.[7] Form III is reported to be the most thermodynamically stable polymorph.[7]
Data Summary of Key Polymorphic Forms
The following tables summarize the key characterization data for the most well-documented polymorphic forms of Donepezil Hydrochloride.
Table 1: X-Ray Powder Diffraction (XRPD) Data for Donepezil Hydrochloride Polymorphs
| Form | Characteristic Peaks (2θ) | Reference |
| Form I | Not explicitly detailed in the provided search results. Identified as a monohydrate.[7] | [7][10] |
| Form II | Not explicitly detailed in the provided search results. | [6][7] |
| Form III | 15.2, 18.7, 20.6, 22.3, 23.5, 24.0, 24.6, 27.0, 29.0, 30.5 | [11] |
| Form IV | Not explicitly detailed in the provided search results. Identified as a trihydrate.[7] | [6][7] |
| Form V | Not explicitly detailed in the provided search results. | [7] |
| Form H1 | 15.2, 18.7, 20.6, 22.3, 23.5, 24.0, 24.6, 27.0, 29.0, 30.5 | [11] |
| Form H2 | 6.6, 6.8, 10.1, 12.8, 13.7, 15.0, 15.6, 16.5, 17.3, 18.4, 19.5, 19.8, 20.0, 21.6, 21.9, 22.3, 23.9, 24.2, 24.7, 25.3, 26.0, 26.9, 28.2 | [11] |
| Sesquihydrate | 5.1, 10.8, 12.8, 13.3, 13.9, 15.0, 16.3, 17.1, 17.7, 19.5, 20.1, 21.4, 23.2, 24.1, 26.6, 27.3, 28.2, 29.7, 31.9, 35.3 | [11] |
Table 2: Thermal Analysis Data for Donepezil Hydrochloride Polymorphs
| Form | Melting Point (°C) | Melting Enthalpy (J/g) | Reference |
| Form II | 223.49 | 105.09 | [7] |
| Form III | 229.09 | 125.78 | [7] |
| Form V | 227.62 | 113.85 | [7] |
Experimental Protocols
The preparation of specific polymorphic forms of Donepezil Hydrochloride is highly dependent on the choice of solvent, temperature, and crystallization method. Below are detailed methodologies for key experiments cited in the literature.
Preparation of Donepezil Hydrochloride Polymorphs
-
General Synthesis of Donepezil Hydrochloride: A common synthetic route involves the reaction of 5,6-dimethoxy-2-(4-pyridyl)methylene-indan-1-one with a benzyl halide, followed by reduction and salt formation.[3][12] Another method starts with 3,4-dimethoxy-benzaldehyde, which undergoes a series of reactions including condensation, hydrogenation, and cyclization to form an indanone intermediate. This is followed by reaction with an N-benzyl-4-formyl-piperidine intermediate and subsequent hydrogenation and hydrochlorination.[5]
-
Preparation of Polymorph (III):
-
Method A: Dissolve Donepezil hydrochloride in methylene chloride and add n-hexane to the solution.[6]
-
Method B: Dissolve Donepezil in acetone and add hydrochloric acid or hydrogen chloride to the solution.[6]
-
Method C: Crystallize Donepezil hydrochloride from isopropyl alcohol.[13]
-
Method D: Dissolve Donepezil hydrochloride in N,N-dimethylformamide and add tert-butyl methyl ether to the solution.[13]
-
-
Preparation of Polymorph (I) (Monohydrate): Dissolve Donepezil free base in ethanol, followed by the addition of hydrochloric acid or hydrogen chloride, and then diisopropyl ether. The resulting crystals are filtered immediately after separation.[6]
Characterization Methods
-
X-Ray Powder Diffraction (XRPD): XRPD patterns are typically recorded using a diffractometer with Cu Kα radiation. The instrument is operated at a specific voltage and current, and the data is collected over a 2θ range, for example, from 2° to 40°.
-
Infrared (IR) Spectroscopy: IR spectra are often obtained using the KBr pellet method. A small amount of the sample is mixed with potassium bromide and pressed into a pellet. The spectrum is then recorded using an FT-IR spectrometer.[6]
-
Differential Scanning Calorimetry (DSC): Thermal analysis is performed using a DSC instrument. Samples of a few milligrams are heated in aluminum pans at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine melting points and enthalpies of fusion.[7]
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) solid-state NMR spectroscopy is a powerful technique for characterizing the polymorphic forms of pharmaceutical solids like Donepezil Hydrochloride.[8][9]
Visualizations
Experimental Workflow for Polymorph Screening
The following diagram illustrates a general workflow for the screening and characterization of Donepezil Hydrochloride polymorphs.
Caption: A generalized workflow for the preparation and characterization of Donepezil Hydrochloride polymorphs.
Acetylcholinesterase Inhibition by Donepezil
The therapeutic effect of Donepezil is based on its inhibition of the acetylcholinesterase enzyme. The following diagram illustrates this mechanism of action.
References
- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. CN102367236A - Synthesizing technology of donepezil hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Study on synthesis of donepezil [journal11.magtechjournal.com]
- 6. US6140321A - Polymorphs of donepezil hydrochloride and process for production - Google Patents [patents.google.com]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. [PDF] Polymorphic Characterization of Pharmaceutical Solids, Donepezil Hydrochloride, by 13 C CP/MAS Solid-State Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]
- 9. koreascience.kr [koreascience.kr]
- 10. uspnf.com [uspnf.com]
- 11. US7560560B2 - Crystalline forms of donepezil hydrochloride - Google Patents [patents.google.com]
- 12. US8987458B2 - Process for the preparation of donepezil hydrochloride - Google Patents [patents.google.com]
- 13. EP1019374B1 - Polymorphs of donepezil hydrochloride and process for production - Google Patents [patents.google.com]
Solubility profile of Donepezil Benzyl Chloride in various organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of donepezil, a key active pharmaceutical ingredient in the management of Alzheimer's disease. Additionally, for contextual understanding of related chemical entities, the solubility of benzyl chloride is also presented. This document is intended to serve as a resource for researchers and professionals involved in drug development, formulation, and analytical sciences.
Quantitative Solubility Data
The solubility of a drug substance is a critical physicochemical property that influences its bioavailability, formulation development, and manufacturing processes. Below is a summary of the available solubility data for donepezil and benzyl chloride in various organic solvents. It is important to note that donepezil is commonly used as its hydrochloride salt, which significantly impacts its solubility profile.
Table 1: Solubility of Donepezil and its Hydrochloride Salt in Various Solvents
| Solvent | Donepezil Form | Solubility | Temperature |
| Chloroform | Donepezil Hydrochloride | Freely Soluble | Not Specified |
| Water | Donepezil Hydrochloride | Soluble | Not Specified |
| Glacial Acetic Acid | Donepezil Hydrochloride | Soluble | Not Specified |
| Ethanol | Donepezil Hydrochloride | Slightly Soluble | Not Specified |
| Acetonitrile | Donepezil Hydrochloride | Slightly Soluble | Not Specified |
| Ethyl Acetate | Donepezil Hydrochloride | Practically Insoluble | Not Specified |
| n-Hexane | Donepezil Hydrochloride | Practically Insoluble | Not Specified |
| Ethanol | Donepezil-d4 (hydrochloride) | ~1 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Donepezil-d4 (hydrochloride) | ~1 mg/mL | Not Specified |
| Dimethylformamide (DMF) | Donepezil-d4 (hydrochloride) | ~1 mg/mL | Not Specified |
| Water | Donepezil (free base) | Poorly Soluble | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Donepezil (free base) | Soluble | Not Specified |
Note: The terms "Freely Soluble," "Soluble," "Slightly Soluble," and "Practically Insoluble" are qualitative descriptors from pharmacopeial standards. Quantitative data is limited in the publicly available literature.
Table 2: Solubility of Benzyl Chloride in Various Solvents
| Solvent | Solubility | Temperature |
| Alcohol (Ethanol) | Highly Soluble / Miscible | Not Specified |
| Ether (Diethyl Ether) | Highly Soluble / Miscible | Not Specified |
| Chloroform | Miscible | Not Specified |
| Acetone | Freely Soluble | Not Specified |
| Acetic Acid Esters | Freely Soluble | Not Specified |
| Carbon Tetrachloride | Slightly Soluble | Not Specified |
| Water | 0.49 g/L | 20 °C |
| Water | 0.55 g/L | 30 °C |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The following are detailed methodologies for commonly employed techniques.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility[1].
Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
Detailed Protocol:
-
Preparation: Add an excess of the solid drug substance to a clear vial or flask. The exact amount of excess solid does not need to be precisely weighed, but enough should be added to ensure that a solid phase remains at the end of the experiment.
-
Solvent Addition: Add a measured volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a shaker or agitator. The system is typically shaken for a predetermined period (e.g., 24 to 72 hours) at a constant temperature to ensure that equilibrium is reached[2]. The presence of undissolved solid should be visually confirmed at the end of the shaking period.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The supernatant is then carefully separated from the solid phase by centrifugation and/or filtration (using a filter that does not adsorb the solute).
-
Quantification: The concentration of the dissolved drug in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS)[3].
-
Calibration: A calibration curve is generated using standard solutions of the drug at known concentrations to accurately quantify the solubility.
HPLC-Based Method for Kinetic and Thermodynamic Solubility
HPLC is a versatile and accurate technique for quantifying the concentration of a solute in a solution, making it well-suited for solubility studies[4][5].
Principle: A saturated or nearly saturated solution of the compound is prepared, and after separating the undissolved solid, the concentration of the dissolved compound is determined by HPLC analysis against a calibration curve.
Detailed Protocol for Thermodynamic Solubility:
-
Sample Preparation: Follow steps 1-4 of the Shake-Flask Method.
-
HPLC Analysis:
-
Inject a known volume of the filtered supernatant into the HPLC system.
-
The HPLC method should be developed and validated for the specific drug substance, including the choice of column, mobile phase, flow rate, and detector wavelength.
-
The peak area of the analyte is measured.
-
-
Quantification:
-
Prepare a series of standard solutions of the drug in the same solvent at known concentrations.
-
Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area against concentration.
-
The concentration of the drug in the sample (the solubility) is calculated from the calibration curve.
-
Protocol for Kinetic Solubility:
Kinetic solubility is often measured in early drug discovery to quickly assess the dissolution of a compound from a high-concentration stock solution (typically in DMSO) into an aqueous buffer[6].
-
Stock Solution: Prepare a concentrated stock solution of the drug in an organic solvent like DMSO.
-
Dilution: Add a small volume of the stock solution to the desired aqueous or organic solvent.
-
Precipitation Monitoring: The formation of a precipitate is monitored over a short period.
-
Quantification: The concentration of the compound that remains in solution after a specified time is measured, often by HPLC after filtration.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by HPLC analysis.
References
Pharmacological Relevance of Impurities in Donepezil Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a centrally active acetylcholinesterase inhibitor. The synthetic process for producing Donepezil hydrochloride is multi-stepped and can result in the formation of various impurities. The presence of these impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product. This technical guide provides a comprehensive overview of the known and potential impurities associated with Donepezil synthesis, their pharmacological relevance, and the analytical methodologies for their control. A critical examination of process-related impurities, degradation products, and their potential to interact with biological targets is presented. Detailed experimental protocols for Donepezil synthesis and the assessment of acetylcholinesterase inhibition are provided to aid researchers in this field.
Introduction to Donepezil and the Importance of Impurity Profiling
Donepezil hydrochloride, chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride, is a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] By increasing the levels of acetylcholine in the brain, Donepezil helps to alleviate some of the cognitive symptoms associated with Alzheimer's disease.[1]
The synthesis of Donepezil is a complex process that can generate a range of impurities. These can be broadly categorized as:
-
Process-Related Impurities: Intermediates, by-products, and reagents from the synthetic route.
-
Degradation Products: Formed due to the instability of Donepezil under certain conditions, such as exposure to light, heat, or pH variations.[]
-
Miscellaneous Impurities: Contaminants from excipients, solvents, or the manufacturing environment.[]
Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines for the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs). Understanding the pharmacological and toxicological profile of these impurities is not just a regulatory requirement but a critical aspect of drug safety and development.
Known Impurities in Donepezil Synthesis
Several impurities have been identified and characterized in the synthesis of Donepezil. These are often designated by their chemical names or by codes assigned during their discovery. A summary of some key impurities is provided in Table 1.
| Impurity Name/Code | Chemical Name | Type |
| Donepezil EP Impurity D | 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one | Process-Related |
| Donepezil EP Impurity F | (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one | Process-Related |
| Donepezil N-Oxide | 2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | Degradation/Metabolite |
| Donepezil Open Ring Impurity | 4,5-Dimethoxy-2-[2-oxo-3-[1-(phenylmethyl)-4-piperidinyl]propyl]benzoic acid | Degradation |
| Donepezil Dimer Impurity | 2-((1-benzylpiperidin-4-yl)methyl)-2-((4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | Process-Related |
| 1-benzyl-4(5,6-dimethoxy-2,3-dihydro-1H-2-indenylmethyl) piperidine | 1-benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine | Process-Related |
| 1,1-dibenzyl-4(5,6-dimethoxy-1-oxo-2,3-dihydro-2H-2-indenylmethyl)hexahydropyridinium bromide | 1,1-dibenzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-ium bromide | Process-Related |
Pharmacological Relevance of Donepezil Impurities
The pharmacological relevance of impurities in Donepezil is a critical area of study, as their presence can impact the therapeutic efficacy and safety profile of the drug. While comprehensive pharmacological data for every identified impurity is not always available in public literature, their structural similarity to Donepezil and the nature of their formation provide insights into their potential biological activities.
Acetylcholinesterase Inhibition
Given that many process-related impurities are structural analogues of Donepezil, they have the potential to interact with its primary target, acetylcholinesterase.
-
Donepezil N-Oxide: This impurity, which is also a metabolite of Donepezil, has been shown to possess inhibitory activity against cholinesterase in erythrocytes. While it is considered a minor metabolite, its presence as an impurity could contribute to the overall pharmacological effect of the drug product.
-
Other Process-Related Impurities: The pharmacological activity of other impurities, such as the dimer and open-ring impurities, has not been extensively reported. However, their structural features, which may retain parts of the pharmacophore necessary for binding to AChE, warrant investigation. Any impurity with significant AChE inhibitory activity could either contribute to the drug's efficacy or lead to an overestimation of its intended dose, potentially increasing the risk of cholinergic side effects. Conversely, an inactive impurity could reduce the overall potency of the drug substance.
Potential for Toxicity
The toxicological profiles of Donepezil impurities are largely uncharacterized in publicly available literature. However, certain structural alerts can indicate potential for toxicity.
-
Reactive Metabolites: A reactive quinone methide metabolite of Donepezil has been identified, and it is suggested that this species could contribute to cytotoxicity and hepatotoxicity. The formation of such reactive intermediates during synthesis, if not properly controlled, could lead to the presence of toxic impurities in the final product.
-
General Toxicological Concerns: All impurities must be controlled to levels deemed safe by regulatory agencies. The principle of Threshold of Toxicological Concern (TTC) is often applied to uncharacterized impurities to establish safe limits.
Impact on Signaling Pathways
Donepezil is known to affect various signaling pathways beyond its primary action on AChE, including the MAPK and PI3K/Akt pathways, and it interacts with nicotinic acetylcholine receptors. It is plausible that structurally similar impurities could also modulate these or other signaling pathways, leading to unforeseen pharmacological or toxicological effects. Further research is needed to elucidate the interaction of specific Donepezil impurities with these cellular signaling cascades.
Experimental Protocols
Synthesis of Donepezil Hydrochloride
The following is a representative synthetic route for Donepezil hydrochloride. The process involves several key steps that can be potential sources of impurities if not carefully controlled.
Workflow for Donepezil Synthesis
Caption: A simplified workflow for the synthesis of Donepezil Hydrochloride.
Methodology:
-
Condensation: 5,6-Dimethoxy-1-indanone is reacted with 1-benzyl-4-formylpiperidine in the presence of a strong base, such as lithium diisopropylamide (LDA), in an appropriate solvent like tetrahydrofuran (THF) at low temperatures. This reaction yields (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one (Donepezil EP Impurity F).
-
Reduction: The condensation product is then subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent (e.g., ethanol or ethyl acetate) under a hydrogen atmosphere. This step reduces the double bond to yield Donepezil base.
-
Salt Formation: The Donepezil base is dissolved in an organic solvent, and a solution of hydrochloric acid (HCl) in a solvent like isopropanol or ethanol is added to precipitate Donepezil hydrochloride.
-
Purification: The final product is purified by recrystallization to remove any remaining impurities.
Acetylcholinesterase Activity Assay (Ellman's Method)
This colorimetric assay is widely used to determine the inhibitory activity of compounds against acetylcholinesterase.
Workflow for Acetylcholinesterase Activity Assay
Caption: Workflow of the Ellman's method for AChE activity measurement.
Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., phosphate buffer, pH 8.0).
-
Prepare a solution of acetylcholinesterase in the buffer.
-
Prepare a solution of acetylthiocholine iodide (ATChI) in the buffer.
-
Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the buffer.
-
Prepare solutions of the test compounds (Donepezil impurities) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, AChE solution, and the test compound solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATChI and DTNB solutions to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time).
-
Determine the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Analytical Control of Impurities
The control of impurities in Donepezil is achieved through a combination of well-designed synthetic processes and robust analytical methods.
-
Process Control: Optimizing reaction conditions (temperature, pressure, reaction time, stoichiometry of reagents) can minimize the formation of by-products.
-
Purification: Effective purification techniques, such as crystallization and chromatography, are essential to remove impurities from the final product.
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods used for the detection and quantification of Donepezil and its impurities.[] These methods typically employ a reversed-phase column and a UV detector.
Conclusion and Future Perspectives
The pharmacological relevance of impurities in Donepezil synthesis is a multifaceted issue that encompasses potential impacts on efficacy and safety. While the primary goal is to minimize impurities to the lowest possible levels, a thorough understanding of their potential biological activities is crucial for risk assessment. The available data on the pharmacological profiles of specific Donepezil impurities is limited, highlighting a need for further research in this area. Future studies should focus on:
-
The synthesis and isolation of pure reference standards for all known Donepezil impurities.
-
In vitro and in vivo pharmacological and toxicological profiling of these impurities.
-
Investigation of the potential for these impurities to interact with other biological targets and signaling pathways.
A deeper understanding of the pharmacological relevance of Done.pezil impurities will enable the development of more robust and safer manufacturing processes for this important therapeutic agent.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, functions as a potent and selective acetylcholinesterase (AChE) inhibitor. Its clinical success has spurred extensive research into its structural analogs and related compounds to develop novel therapeutics with improved efficacy, better side-effect profiles, and multi-target activities. This technical guide provides a comprehensive overview of the structural analogs of donepezil, with a special focus on Donepezil Benzyl Chloride, a key related compound. We delve into the synthesis, structure-activity relationships (SAR), and pharmacological properties of these compounds. Detailed experimental protocols for their synthesis and bio-evaluation are provided, alongside a quantitative comparison of their biological activities. Furthermore, this guide illustrates the key signaling pathways associated with the mechanism of action of donepezil and its derivatives through detailed diagrams.
Introduction to Donepezil
Donepezil is a centrally acting, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes such as memory and learning.[3] The chemical structure of donepezil, 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine, features a dimethoxyindanone moiety linked to an N-benzylpiperidine group via a methylene bridge.[4] This unique structure allows it to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[5]
This compound: A Closer Look
This compound is a quaternary ammonium salt of donepezil, chemically identified as 4-[(2,3-Dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)methyl]-1,1-bis(phenylmethyl) Piperidinium Chloride.[6] It is often considered an impurity or a by-product in the synthesis of donepezil hydrochloride, particularly in synthetic routes that utilize benzyl chloride.[7][]
Structural Analogs of Donepezil: Synthesis and Structure-Activity Relationship (SAR)
The quest for improved Alzheimer's disease therapeutics has led to the synthesis and evaluation of a vast number of donepezil analogs. These modifications can be broadly categorized into three main areas: the N-benzylpiperidine moiety, the indanone core, and the linker connecting these two pharmacophores.
Modifications of the N-Benzylpiperidine Moiety
The N-benzylpiperidine portion of donepezil plays a critical role in its interaction with the catalytic active site of AChE. Researchers have explored various substitutions on the benzyl ring and replacements of the piperidine ring to understand and optimize this interaction. For instance, the introduction of electron-withdrawing or electron-donating groups on the benzyl ring can significantly influence the inhibitory potency.[10] Some studies have also investigated the replacement of the piperidine ring with other heterocyclic systems.[11]
Modifications of the Indanone Moiety
The dimethoxyindanone moiety of donepezil is known to interact with the peripheral anionic site of AChE. Modifications in this part of the molecule have been aimed at enhancing this interaction or introducing additional biological activities. This has included the replacement of the indanone ring with other bicyclic or heterocyclic systems, such as pyridine, and the introduction of different substituents on the aromatic ring.[11]
Hybrid Molecules and Multi-Target-Directed Ligands
A significant trend in the development of donepezil analogs is the creation of hybrid molecules that combine the pharmacophore of donepezil with other biologically active moieties. This strategy aims to develop multi-target-directed ligands (MTDLs) that can address the multifaceted nature of Alzheimer's disease. For example, hybrids of donepezil with compounds having antioxidant or anti-amyloid aggregation properties have been synthesized and evaluated.[12]
Quantitative Data on Donepezil and its Analogs
The following tables summarize the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities of donepezil and a selection of its structural analogs, presented as IC50 values (the concentration of the inhibitor required to inhibit 50% of the enzyme's activity).
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Donepezil and Selected Analogs
| Compound | Modification | AChE IC50 (nM) | Reference |
| Donepezil | - | 11.6 (hAChE) | |
| Analog 1 | Replacement of benzyl with 2-chlorobenzyl | 0.89 (µM) | [10] |
| Analog 2 | Replacement of indanone with coumarin | 0.11 (nM) | [10] |
| Analog 3 | Isothiochromanone derivative | 2.7 (nM) | [10] |
hAChE: human Acetylcholinesterase
Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of Donepezil and Selected Analogs
| Compound | Modification | BChE IC50 (nM) | Reference |
| Donepezil | - | 8.12 (bAChE) | |
| Analog 1 | Replacement of benzyl with 2-chlorobenzyl | >100 (µM) | [10] |
| Analog 2 | Replacement of indanone with coumarin | - | [10] |
| Analog 3 | Isothiochromanone derivative | - | [10] |
bAChE: horse serum Butyrylcholinesterase
Experimental Protocols
General Synthesis of Donepezil Analogs
A common synthetic route to donepezil and its analogs involves the Knoevenagel condensation of a substituted indanone with an N-substituted piperidine-4-carboxaldehyde, followed by the reduction of the resulting exocyclic double bond.[10]
Step 1: Knoevenagel Condensation
-
To a solution of the appropriate 5,6-dimethoxy-1-indanone derivative in a suitable solvent (e.g., toluene), add the corresponding N-benzylpiperidine-4-carboxaldehyde derivative.
-
Add a catalytic amount of a base (e.g., piperidine and glacial acetic acid).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Double Bond
-
Dissolve the product from Step 1 in a suitable solvent (e.g., methanol).
-
Add a reducing agent, such as sodium borohydride (NaBH4), in portions at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized compounds against AChE is typically determined using the spectrophotometric method developed by Ellman.[12]
-
Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
-
Procedure:
-
Prepare solutions of the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of donepezil and its analogs is the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This enhancement of cholinergic signaling is believed to be responsible for the observed improvements in cognitive function.[3]
Caption: Mechanism of Action of Donepezil at the Cholinergic Synapse.
Beyond its primary role as an AChE inhibitor, research suggests that some donepezil analogs may possess multi-target activities, potentially interacting with other pathways implicated in the pathology of Alzheimer's disease.
Caption: Multi-Target Approach of Donepezil Analogs.
Conclusion
The development of structural analogs of donepezil represents a vibrant and promising area of research in the fight against Alzheimer's disease. While this compound serves as an important reference compound, primarily in the context of synthesis and quality control, the broader family of donepezil derivatives offers a rich landscape for the discovery of novel therapeutics. By systematically modifying the core structure of donepezil, researchers are paving the way for the development of next-generation drugs with enhanced efficacy and a multi-faceted approach to treating this devastating neurodegenerative disorder. This guide provides a foundational understanding for professionals in the field to build upon in their research and development endeavors.
References
- 1. Donepezil Hydrochloride | C24H30ClNO3 | CID 5741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer’s Disease Treatment [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102367236A - Synthesizing technology of donepezil hydrochloride - Google Patents [patents.google.com]
- 7. Donepezil benzyl bromide (donepezil impurity) | 844694-85-5 | ID22593 [biosynth.com]
- 9. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 10. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Systematic Review on Donepezil-based Derivatives as Potential Cholinesterase Inhibitors for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Navigating the Synthesis of Donepezil: A Thermochemical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocols for Donepezil Synthesis
The synthesis of Donepezil, chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one, involves several key steps. The N-benzylation of the piperidine ring is a critical transformation. Below are summaries of experimental conditions reported in the literature for this and related steps.
| Reactants | Reagents & Solvents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-[(5,6-dimethoxy-1-indanon)-2-yl]methyl piperidine, Benzyl bromide | Methylene dichloride, Triethylamine | Reflux | 4 hrs | 92 | --INVALID-LINK-- |
| 5,6-dimethoxy-2-(pyridin-4-yl)methylene indan-1-one, Benzyl bromide | Not specified | Not specified | Not specified | Not specified | --INVALID-LINK-- |
| 5,6-dimethoxy-2-(piperidin-4-ylmethyl) indan-1-one, Benzyl bromide | Not specified | Not specified | Not specified | Not specified | --INVALID-LINK-- |
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of Donepezil, highlighting the key N-benzylation step.
Mechanism of Action: Acetylcholinesterase Inhibition
Donepezil functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer's disease where there is a cholinergic deficit.[1][2][3] Donepezil interacts with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the acetylcholinesterase enzyme.[4][5]
The N-benzylpiperidine moiety of Donepezil is crucial for its interaction with the active site of acetylcholinesterase.[6] The benzyl group of Donepezil interacts with key amino acid residues such as Trp86 and His447 in the catalytic site, primarily through π-π stacking interactions.[4] The indanone portion of the molecule binds to the peripheral anionic site, interacting with residues like Trp286 and Tyr341.[4]
References
- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Donepezil Benzyl Chloride: Chemical Identity, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is a centrally acting reversible acetylcholinesterase inhibitor. The synthesis of this complex molecule involves several key intermediates and potential impurities that are critical to understand and control for pharmaceutical development. This technical guide focuses on a specific, late-stage intermediate and impurity, Donepezil Benzyl Chloride. This document provides a comprehensive overview of its chemical identifiers, a detailed synthesis protocol derived from established methodologies, and a discussion of its analytical characterization.
Chemical Identifiers for this compound
A clear and unambiguous identification of chemical entities is paramount in research and development. The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 937362-16-8 | [1] |
| IUPAC Name | 4-[(2,3-Dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)methyl]-1,1-bis(phenylmethyl) Piperidinium Chloride | N/A |
| Molecular Formula | C31H36ClNO3 | [1] |
| Molecular Weight | 506.08 g/mol | [1] |
| Synonyms | Donepezil Quaternary Salt | N/A |
Synthesis of this compound
This compound is typically formed as a quaternary ammonium salt during the N-benzylation step in the synthesis of Donepezil, or it can be considered a related impurity. The following experimental protocol is a synthesized methodology based on descriptions found in the patent literature for the synthesis of Donepezil, where the benzylation of the piperidine nitrogen is a key transformation.
Experimental Protocol: Synthesis of Donepezil via N-Benzylation
This protocol describes the synthesis of Donepezil from its desbenzyl precursor, a process in which this compound is an analogous quaternary ammonium salt.
Materials:
-
4-[(5,6-dimethoxy-1-indanon)-2-yl] methyl piperidine
-
Benzyl chloride (or Benzyl bromide)
-
Triethylamine
-
Dichloromethane (or other suitable organic solvent)
-
Methanol
-
Methanolic HCl
Procedure:
-
Dissolution: Dissolve 10 g (0.0346 mol) of 4-[(5,6-dimethoxy-1-indanon)-2-yl] methyl piperidine in 100 ml of dichloromethane.
-
Addition of Reagents: To the solution, add 6.5 g of benzyl bromide and 13 g of triethylamine[2]. Note: Benzyl chloride can be used as an alternative to benzyl bromide.
-
Reaction: Reflux the reaction mixture for four hours[2]. The reaction progress can be monitored by an appropriate chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, filter the reaction mixture and concentrate the filtrate to yield the free base of Donepezil[2].
-
Salt Formation: Redissolve the crude product in 100 ml of methanol, followed by the addition of 10 ml of 10% methanolic-HCl[2].
-
Crystallization and Isolation: Cool the solution to 10°C to induce crystallization. Filter the resulting solid and wash with cooled methanol to afford Donepezil Hydrochloride[2].
Note on this compound Formation: this compound, as a quaternary salt, would be the direct product of the reaction between Donepezil and an additional equivalent of benzyl chloride, or if the starting material was 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl] methyl piperidine (Donepezil) which is further benzylated.
Analytical Characterization
The structural confirmation and purity assessment of Donepezil and its related compounds, including potential quaternary salts like this compound, are typically performed using a combination of spectroscopic and chromatographic techniques. While specific spectral data for isolated this compound is not widely published, the expected analytical techniques for its characterization would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the presence of the two benzyl groups attached to the piperidine nitrogen, along with the characteristic signals of the donepezil backbone.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the cation (C31H36NO3+) and to study its fragmentation pattern for structural elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the functional groups present in the molecule, such as the carbonyl group of the indanone moiety and the aromatic C-H bonds of the benzyl groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of Donepezil and for the detection and quantification of related impurities, including quaternary salts[3].
Visualizing the Synthesis and Relationships
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Synthetic workflow for the N-benzylation step in Donepezil synthesis.
Caption: Logical relationship of Donepezil and its related compounds.
Conclusion
This compound is a key chemical entity in the context of Donepezil synthesis, primarily as an impurity formed from the over-alkylation of the piperidine nitrogen. Understanding its chemical identity and the conditions under which it is formed is crucial for process optimization and quality control in the manufacturing of Donepezil. While detailed, publicly available experimental and characterization data for this specific compound is limited, this guide provides a foundational understanding based on the available scientific and patent literature. Further research into the isolation and detailed spectroscopic analysis of this compound would be beneficial for the development of comprehensive impurity reference standards.
References
- 1. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6953856B2 - Process for the preparation of 1-benzyl-4-(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCI) - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application of Donepezil's N-Benzylpiperidine Moiety in the Synthesis of Novel Multi-Target Drug Analogs for Alzheimer's Disease
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Donepezil, an acetylcholinesterase (AChE) inhibitor, is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD). Its chemical structure, particularly the N-benzylpiperidine moiety, serves as a valuable scaffold for the synthesis of novel drug analogs. Researchers are increasingly employing a multi-target-directed ligand (MTDL) strategy, where the N-benzylpiperidine core is chemically linked to other pharmacologically active motifs. This approach aims to create single molecules that can modulate multiple pathological pathways of AD, including cholinergic dysfunction, amyloid-beta (Aβ) aggregation, oxidative stress, and metal dyshomeostasis. This document provides an overview of the application of this strategy, along with protocols for the synthesis and evaluation of these novel analogs.
Data Presentation: Inhibitory Activities of Novel Donepezil Analogs
The following tables summarize the in vitro inhibitory activities of various donepezil-based multi-target-directed ligands against key targets in Alzheimer's disease pathology.
Table 1: Inhibition of Human Acetylcholinesterase (hAChE) and Butyrylcholinesterase (hBuChE) by Donepezil Analogs
| Compound ID | Analog Type | hAChE IC₅₀ (nM) | hBuChE IC₅₀ (nM) | Selectivity Index (hBuChE/hAChE) | Reference |
| Donepezil | Reference | 6.7 | - | High | [1] |
| 11b | Donepezil-Curcumin Hybrid | 187 | - | 66.3 | |
| 7d | Donepezil-Ebselen Hybrid | 97 | 1586 | 16.35 | [1][2] |
| 4u | Donepezil-Melatonin Hybrid | 273 | 56 | 0.21 | [3] |
| 5m | Donepezil-Coumarin Hybrid | 1370 | 1980 | 1.45 | [4] |
| Compound 4 | Donepezil Analog (Amide Linker) | 4.11 | - | - |
Note: '-' indicates data not available in the cited sources. The selectivity index is calculated as the ratio of hBuChE IC₅₀ to hAChE IC₅₀.
Table 2: Inhibition of Amyloid-Beta (Aβ) Aggregation by Donepezil Analogs
| Compound ID | Analog Type | Aβ Aggregation Inhibition (%) | Concentration (µM) | Reference |
| 11b | Donepezil-Curcumin Hybrid | 45.3 | 20 | |
| 4u | Donepezil-Melatonin Hybrid | 56.3 | 20 | [3] |
| 27 | Donepezil-Indole Hybrid | 56.3 | 20 | [5] |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of novel donepezil analogs, based on published literature. Researchers should consult the specific references for detailed experimental conditions.
Protocol 1: General Synthesis of N-Benzylpiperidine-Based Amide Hybrids
This protocol describes a general method for coupling the N-benzylpiperidine moiety with a carboxylic acid-containing pharmacophore.
Materials:
-
(1-benzylpiperidin-4-yl)amine or a suitable derivative
-
Carboxylic acid of the desired pharmacophore (e.g., ferulic acid, coumarin-3-carboxylic acid)
-
Coupling agents (e.g., EDC, HOBt)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Base (e.g., DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and coupling agents (EDC, 1.2 eq; HOBt, 1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add (1-benzylpiperidin-4-yl)amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This protocol outlines the procedure for determining the cholinesterase inhibitory activity of the synthesized analogs.
Materials:
-
Human recombinant AChE and BuChE
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 125 µL of DTNB solution and 50 µL of the respective enzyme solution (AChE or BuChE) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BuChE).
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This protocol describes a common method to assess the ability of compounds to inhibit amyloid-beta aggregation.
Materials:
-
Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate with a clear bottom
-
Fluorimeter
Procedure:
-
Prepare a solution of Aβ₁₋₄₂ peptide in the phosphate buffer.
-
In a 96-well plate, mix the Aβ₁₋₄₂ solution with the test compound at various concentrations.
-
Incubate the plate at 37°C for 24-48 hours with gentle agitation to induce aggregation.
-
After incubation, add ThT solution to each well.
-
Measure the fluorescence intensity (excitation at ~450 nm, emission at ~485 nm) using a fluorimeter.
-
Calculate the percentage of inhibition of Aβ aggregation for each compound concentration relative to a control (Aβ alone).
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by these novel drug analogs and a typical experimental workflow for their development.
Caption: Cholinergic Signaling Pathway and Inhibition by Donepezil Analogs.
Caption: Amyloid-Beta Aggregation Pathway and Inhibition.
Caption: Experimental Workflow for Novel Donepezil Analog Development.
References
- 1. Synthesis and evaluation of multi-target-directed ligands against Alzheimer's disease based on the fusion of donepezil and ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of multi-target-directed ligands for the treatment of Alzheimer's disease based on the fusion of donepezil and melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel donepezil-coumarin hybrids as multi-target agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
Industrial scale-up considerations for Donepezil synthesis from its precursors
Application Notes & Protocols for Industrial Scale-Up of Donepezil Synthesis
Introduction
Donepezil, marketed under the trade name Aricept, is a cornerstone in the palliative treatment of Alzheimer's disease. As a centrally acting reversible acetylcholinesterase inhibitor, it plays a crucial role in managing the cognitive symptoms of the disease.[1] The growing prevalence of Alzheimer's necessitates efficient, safe, and economically viable methods for the large-scale production of Donepezil.[1] This document provides detailed application notes and protocols for the industrial scale-up of Donepezil synthesis, focusing on the most common and industrially feasible synthetic route. The primary pathway involves the condensation of 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde, followed by hydrogenation.[2][3]
Core Synthetic Pathway
The most widely adopted industrial synthesis of Donepezil is a two-step process:
-
Knoevenagel Condensation: Reaction of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde to form the intermediate, 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methyl piperidine.
-
Catalytic Hydrogenation: Reduction of the exocyclic double bond of the intermediate to yield Donepezil base.
This pathway has been refined over the years to replace hazardous and expensive reagents like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) with more cost-effective and safer alternatives such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3).[2][3][4] This shift has been instrumental in making the process more amenable to industrial production by avoiding cryogenic temperatures and stringent anhydrous conditions.[2]
Diagram of the Core Synthetic Pathway
Caption: Core synthetic pathway for Donepezil.
Experimental Protocols
Protocol 1: Knoevenagel Condensation of Precursors
This protocol outlines the synthesis of the key intermediate, 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methyl piperidine, using sodium hydroxide as the base. This method is preferred for industrial scale-up due to its use of inexpensive and less hazardous reagents.[3]
Materials:
-
5,6-dimethoxy-1-indanone
-
1-benzyl-4-piperidinecarboxaldehyde
-
Sodium hydroxide (NaOH) flakes
-
Methanol
-
Dimethylformamide (DMF)
-
5% Acetic Acid
Procedure:
-
In a suitable reactor, dissolve 5,6-dimethoxy-1-indanone (1.0 molar equivalent) in methanol under an inert atmosphere at room temperature.[3]
-
Slowly add NaOH flakes (3.2 molar equivalents) to the stirring solution, followed by the addition of 1-benzyl-4-piperidinecarboxaldehyde (1.0 molar equivalent).[3]
-
Continue stirring the mixture at room temperature for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, filter the solid product formed and wash it with a 5% acetic acid solution, followed by a methanol wash to remove unreacted starting materials and impurities.[3]
-
The crude solid is then recrystallized from DMF to yield the purified intermediate.[3]
Protocol 2: Catalytic Hydrogenation to Donepezil Base
This protocol describes the reduction of the intermediate to Donepezil base using Raney Nickel as the catalyst. This method is efficient and scalable.[3][5]
Materials:
-
1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methyl piperidine
-
Raney Nickel
-
Methane sulfonic acid
-
Methanol
-
Hydrogen gas
Procedure:
-
Charge a hydrogenation reactor with the intermediate, methanol as the solvent, and a catalytic amount of Raney Nickel.[3][5]
-
Add methane sulfonic acid to the mixture. This aids in the conversion of any aldol-type byproducts.[3]
-
Pressurize the reactor with hydrogen gas (typically 1-20 atm) and maintain the reaction at room temperature.[5]
-
Monitor the hydrogen uptake to determine the reaction's completion.
-
Once the reaction is complete, filter the catalyst.
-
The resulting solution containing Donepezil base can be taken forward for purification and salt formation.
Protocol 3: Purification and Salt Formation
This protocol details the final purification of Donepezil and its conversion to the hydrochloride salt, which is the stable form used in pharmaceutical formulations.
Materials:
-
Donepezil base solution from Protocol 2
-
Hydrochloric acid (HCl)
-
Methanol
-
Diisopropyl ether
Procedure:
-
Concentrate the methanolic solution of Donepezil base under reduced pressure.
-
Dissolve the crude Donepezil base in a mixture of methanol and dichloromethane.[6]
-
Precipitate Donepezil hydrochloride by adding diisopropyl ether at 25-30°C and stir for 1 hour.[6]
-
Filter the solid obtained and dry it under vacuum at 30-35°C.[6]
-
For higher purity, the Donepezil hydrochloride can be recrystallized from a mixture of methanol and diisopropyl ether.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions for Knoevenagel Condensation
| Parameter | Method 1 (Industrially Viable) | Method 2 (Early Method) |
| Base | Sodium Hydroxide (NaOH)[3] or Potassium Carbonate (K2CO3)[2] | n-Butyllithium (n-BuLi)[2] |
| Solvent | Methanol[3] | Tetrahydrofuran (THF) / Hexamethylphosphoramide (HMPA)[2] |
| Temperature | Room Temperature[3] or 75°C[2] | -78°C[2] |
| Key Advantages | Cost-effective, safer reagents, ambient temperature. | High reactivity. |
| Key Disadvantages | Potential for aldol byproducts.[3] | Hazardous reagents, cryogenic temperatures, anhydrous conditions required.[2] |
Table 2: Comparison of Catalysts for Hydrogenation
| Catalyst | Solvent | Pressure | Temperature | Notable Features |
| Raney Nickel | Methanol[3][5] | 1-20 atm[5] | Room Temperature[5] | Cost-effective and efficient.[3][5] |
| Palladium on Carbon (Pd/C) | THF[2] or Acetic acid/Ethyl acetate mixture[6] | Not specified | Not specified | Widely used, good activity.[2][4] |
| Platinum Oxide (PtO2) | Not specified | Not specified | Not specified | Used in alternative synthetic routes.[7] |
Industrial Scale-Up Considerations
-
Process Safety: The use of hydrogen gas in the hydrogenation step requires robust safety protocols, including specialized reactors and monitoring for leaks. The transition away from pyrophoric reagents like n-BuLi has significantly improved the safety profile of the overall synthesis.[2][3]
-
Impurity Profile: The formation of aldol-type impurities during the condensation step can be a challenge.[3][8] The use of methane sulfonic acid in the hydrogenation step helps to mitigate this.[3] Careful control of reaction conditions and robust purification methods are essential to ensure the final product meets pharmaceutical standards.
-
Cost-Effectiveness: The move from expensive reagents like LDA and n-BuLi to cheaper alternatives like NaOH and K2CO3 has been a critical factor in the economic viability of large-scale Donepezil production.[3][4]
-
Environmental Considerations: Modern industrial syntheses aim to be more eco-friendly.[1][8] This includes using less hazardous solvents and developing more efficient, recyclable catalysts.[8] The use of methanolic NaOH is an example of a greener alternative to older methods.[3][8]
-
Crystallization and Polymorphism: The final crystallization step is critical for obtaining Donepezil hydrochloride with the desired purity and polymorphic form, which can impact its stability and bioavailability.[6]
Experimental Workflow Diagram
Caption: General experimental workflow for Donepezil synthesis.
The industrial synthesis of Donepezil has evolved significantly to become a more efficient, safer, and cost-effective process. The key considerations for a successful scale-up are the careful selection of reagents and catalysts, optimization of reaction conditions to minimize impurity formation, and implementation of robust safety protocols, particularly for the hydrogenation step. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals involved in the large-scale production of this vital medication for Alzheimer's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scispace.com [scispace.com]
- 4. Study on synthesis of donepezil [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. US8987458B2 - Process for the preparation of donepezil hydrochloride - Google Patents [patents.google.com]
- 7. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]
- 8. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crude 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine
Introduction:
The synthesis of Donepezil, a key therapeutic agent for Alzheimer's disease, involves the formation of the intermediate 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine. The purity of this intermediate is paramount as it directly impacts the quality and safety of the final active pharmaceutical ingredient (API). In industrial and pharmaceutical processes, the study and removal of residual products and impurities are essential to guarantee the quality of the final compound. This document provides detailed application notes and protocols for two common and effective techniques for the purification of this crude intermediate: recrystallization and column chromatography.
Application Note 1: Purification of Crude Donepezil Intermediate by Recrystallization
Principle:
Recrystallization is a technique used to purify a solid compound by dissolving the crude material in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals of the desired compound while impurities remain in the solution. The selection of an appropriate solvent system is crucial for the success of this method. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.
Experimental Protocol:
Materials and Reagents:
-
Crude 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine
-
Dichloromethane (DCM)
-
Diisopropyl ether (IPE)
-
Erlenmeyer flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven
Procedure:
-
Dissolution: Place the crude 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of dichloromethane to dissolve the solid completely with gentle warming and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: While stirring the solution, slowly add diisopropyl ether as an anti-solvent until the solution becomes slightly turbid.
-
Cooling and Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diisopropyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point to remove residual solvents. A solid can be recrystallized from dichloromethane-diisopropyl ether (IPE) to afford the desired compound as a white crystal.
Data Presentation:
| Parameter | Crude Product | Purified Product |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Purity (by HPLC) | ~85-90% | >99% |
| Yield | N/A | 75-85% |
| Melting Point | Broad range | Sharp melting point |
Workflow Diagram:
Caption: Workflow for the purification of crude Donepezil intermediate via recrystallization.
Application Note 2: Purification of Crude Donepezil Intermediate by Column Chromatography
Principle:
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer on the polar silica gel, allowing for their separation. The residue can be purified by silica gel column chromatography.
Experimental Protocol:
Materials and Reagents:
-
Crude 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Eluent (DCM/MeOH mixture)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial eluent (e.g., 100% DCM).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution with a non-polar solvent (e.g., 100% DCM) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common gradient could be from 100:0 to 95:5 DCM:MeOH.
-
Maintain a constant flow rate and ensure the top of the silica gel does not run dry.
-
-
Fraction Collection:
-
Collect the eluate in a series of labeled tubes or flasks.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Data Presentation:
| Parameter | Crude Product | Purified Product |
| Appearance | Off-white to yellowish solid | White to off-white solid |
| Purity (by HPLC) | ~85-90% | >99.5% |
| Yield | N/A | 60-75% |
| TLC (95:5 DCM:MeOH) | Multiple spots | Single spot |
Workflow Diagram:
Caption: Workflow for the purification of crude Donepezil intermediate via column chromatography.
The choice between recrystallization and column chromatography for the purification of crude 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine will depend on the nature and quantity of the impurities, as well as the desired final purity and yield. Recrystallization is often simpler and more scalable for removing small amounts of impurities, while column chromatography offers higher resolution for separating complex mixtures. The successful implementation of these protocols will ensure a high-quality intermediate, which is essential for the synthesis of pure Donepezil.
Application Notes and Protocols for the Safe Handling and Storage of Donepezil Benzyl Chloride in a Laboratory Setting
Disclaimer: Donepezil Benzyl Chloride is not a commonly available laboratory chemical with a specific Safety Data Sheet (SDS). It is likely an intermediate or impurity in the synthesis of Donepezil. Therefore, the following safety protocols are a conservative amalgamation of the known hazards of its constituent moieties: Donepezil and Benzyl Chloride. It is imperative to treat the compound with the utmost caution, assuming it carries the combined risks of both parent structures.
Hazard Identification and Classification
This compound should be handled as a substance with high acute toxicity and potential carcinogenic and mutagenic effects. The hazard profile is derived from the known properties of Donepezil Hydrochloride and Benzyl Chloride.
Summary of Potential Hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[2][3] May cause an allergic skin reaction.[2]
-
Eye Damage/Irritation: Causes serious eye damage/irritation.[2][4]
-
Respiratory Sensitization: May cause respiratory irritation.[2]
-
Germ Cell Mutagenicity: May cause genetic defects.[2]
-
Carcinogenicity: May cause cancer.[2]
-
Specific Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2]
-
Combustibility: Combustible liquid.[2]
GHS Hazard Statements (Assumed):
-
H300: Fatal if swallowed
-
H331: Toxic if inhaled
-
H315: Causes skin irritation
-
H317: May cause an allergic skin reaction
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
-
H340: May cause genetic defects
-
H350: May cause cancer
-
H373: May cause damage to organs through prolonged or repeated exposure
-
H227: Combustible liquid
Quantitative Data Summary
The following tables summarize the key quantitative data for Donepezil Hydrochloride and Benzyl Chloride, which should be considered when handling this compound.
Table 1: Physical and Chemical Properties
| Property | Donepezil Hydrochloride | Benzyl Chloride |
| Molecular Formula | C₂₄H₂₉NO₃·HCl | C₇H₇Cl |
| Molecular Weight | 415.96 g/mol | 126.58 g/mol |
| Appearance | White Solid | Colorless to slightly yellow liquid |
| Melting Point | Not specified | -43 °C |
| Boiling Point | Not specified | 177 - 181 °C |
| Density | Not specified | 1.1 g/cm³ at 25 °C |
| Solubility | Not specified | Insoluble in water, soluble in organic solvents |
Table 2: Toxicological Data
| Parameter | Donepezil Hydrochloride | Benzyl Chloride |
| Acute Oral Toxicity | Category 2 (Fatal if swallowed)[1] | Category 4 (Harmful if swallowed)[2] |
| Acute Inhalation Toxicity | Data not available | Category 1 (Fatal if inhaled)[2] |
| Carcinogenicity | No evidence in animal studies | May cause cancer (Category 1B)[2] |
| Mutagenicity | Data not available | May cause genetic defects (Category 1B)[2] |
Experimental Protocols
3.1. Personal Protective Equipment (PPE)
A full set of PPE is mandatory when handling this compound.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) that have been inspected for tears or holes prior to use.[5]
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[4]
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be worn.[5]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][6] If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[4]
3.2. Safe Handling Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Have appropriate spill cleanup materials (e.g., absorbent pads, activated charcoal) available.
-
-
Weighing and Transferring:
-
Perform all weighing and transferring of the substance within the chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid material to avoid generating dust.
-
If the substance is a liquid, use a calibrated pipette or syringe for transfers.
-
-
During Use:
-
After Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
-
Decontaminate all surfaces and equipment that have come into contact with the substance.
-
Remove and properly dispose of contaminated PPE.
-
3.3. Storage Protocol
-
Store in a tightly sealed, properly labeled container.[4]
-
The storage area should be a cool, dry, and well-ventilated place away from sources of heat or ignition.[4][6]
-
Store in a locked cabinet or other secure location to restrict access to authorized personnel only.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents.[4][6]
3.4. Spill and Emergency Procedures
-
Minor Spill (within a fume hood):
-
Decontaminate the area with an appropriate solvent and then wash with soap and water.
-
Collect all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Major Spill (outside a fume hood):
-
First Aid:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] Remove contaminated clothing. Seek immediate medical attention.[4]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.[4]
-
If inhaled: Move the person to fresh air.[4][7] If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
If swallowed: Do NOT induce vomiting.[4] Rinse mouth with water. Seek immediate medical attention.[1][4]
-
3.5. Waste Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.[8]
-
Dispose of the waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[4][8]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Relationship between hazards and control measures.
References
Application Notes and Protocols: Donepezil as a Chemical Probe in Neurobiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil, a piperidine derivative, is a well-established acetylcholinesterase (AChE) inhibitor used in the symptomatic treatment of Alzheimer's disease.[1] Its mechanism of action centers on the reversible inhibition of AChE, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission.[2] The N-benzylpiperidine moiety of Donepezil is a critical structural feature for its potent and selective inhibition of AChE. While "Donepezil Benzyl Chloride" itself is a precursor in the synthesis of Donepezil, the focus of these application notes is on Donepezil as a versatile chemical probe to investigate cholinergic signaling and its downstream effects in neurobiology. Beyond its primary target, Donepezil has been shown to modulate other key cellular pathways, including neuroinflammation and nicotinic acetylcholine receptor (nAChR) signaling, making it a valuable tool for neuropharmacological research.[3][4]
Applications in Neurobiology
-
Probing Acetylcholinesterase Activity: Donepezil serves as a highly selective inhibitor to study the role of AChE in various physiological and pathological processes. Its high affinity for AChE allows for its use in competitive binding assays and for validating novel AChE inhibitors.
-
Investigating Cholinergic Neurotransmission: By modulating acetylcholine levels, Donepezil can be used to explore the downstream effects of enhanced cholinergic signaling on neuronal function, synaptic plasticity, and behavior.
-
Studying Neuroinflammation: Donepezil has demonstrated anti-inflammatory properties by modulating signaling pathways such as the MAPK/NLRP3 inflammasome/STAT3 pathway in microglia.[3][5][6] This makes it a useful tool to investigate the interplay between cholinergic signaling and neuroinflammatory processes in neurodegenerative disease models.
-
Modulating Nicotinic Acetylcholine Receptors (nAChRs): Donepezil can directly interact with and modulate the function of nAChRs, independent of its AChE inhibitory activity.[4][7] This allows for the investigation of the allosteric modulation of these receptors and their role in neuronal signaling and neuroprotection.
Quantitative Data
The following tables summarize key quantitative parameters of Donepezil's activity and pharmacokinetic properties.
Table 1: Inhibitory Potency of Donepezil
| Target | IC50 Value | Source Organism |
| Acetylcholinesterase (AChE) | 6.7 nM | Rat |
| Acetylcholinesterase (hAChE) | 11.6 nM | Human |
| Butyrylcholinesterase (BuChE) | 3.3 µM | Equine Serum |
Data compiled from multiple sources.[8][9][10]
Table 2: Pharmacokinetic Properties of Donepezil
| Parameter | Value | Species |
| Bioavailability | 100% (oral) | Human |
| Peak Plasma Concentration (Tmax) | 3 - 4 hours | Human |
| Biological Half-life | ~70 hours | Human |
| Brain Penetration | Readily crosses the blood-brain barrier | Human, Rat |
| Plasma Protein Binding | ~96% | Human |
Data compiled from multiple sources.[1][2][11]
Experimental Protocols
Protocol 1: Determination of Acetylcholinesterase (AChE) Inhibition by Donepezil using Ellman's Assay
This protocol describes a colorimetric method to measure AChE activity and its inhibition by Donepezil. The assay is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Donepezil hydrochloride
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Donepezil in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 75 mM solution of ATCI in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of phosphate buffer (for blank), 20 µL of different concentrations of Donepezil, and 20 µL of buffer without inhibitor (for control).
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the AChE solution to all wells except the blank.
-
Add 10 µL of the DTNB solution to all wells.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the ATCI solution to all wells.
-
Immediately start measuring the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of Donepezil.
-
Calculate the percentage of inhibition for each concentration compared to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the Donepezil concentration to determine the IC50 value.
-
Protocol 2: In Vitro Assessment of Donepezil's Anti-Neuroinflammatory Effects in Microglia
This protocol outlines a method to investigate the effect of Donepezil on lipopolysaccharide (LPS)-induced neuroinflammation in a microglial cell line (e.g., BV2).
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Donepezil hydrochloride
-
Reagents for RNA extraction, cDNA synthesis, and quantitative real-time PCR (qRT-PCR)
-
Primers for inflammatory cytokine genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH)
-
Reagents for Western blotting (antibodies against p-STAT3, STAT3, p-p65, p65, etc.)
Procedure:
-
Cell Culture and Treatment:
-
Culture BV2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction).
-
Once the cells reach 70-80% confluency, pre-treat them with various concentrations of Donepezil for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 hours for qRT-PCR, 24 hours for protein analysis). Include a vehicle-treated control group and an LPS-only group.
-
-
Assessment of Inflammatory Markers (qRT-PCR):
-
After treatment, harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for the target inflammatory genes and the housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method.
-
-
Assessment of Signaling Pathways (Western Blotting):
-
After treatment, lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target signaling proteins (e.g., phosphorylated and total STAT3, NF-κB p65).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 3: Electrophysiological Analysis of Nicotinic Acetylcholine Receptor (nAChR) Modulation by Donepezil
This protocol provides a general workflow for studying the effects of Donepezil on nAChR function using the whole-cell patch-clamp technique in cultured neurons or brain slices.
Materials:
-
Cultured neurons (e.g., primary cortical neurons) or acute brain slices containing neurons expressing nAChRs.
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for patch pipettes.
-
External and internal solutions for patch-clamp recording.
-
Nicotine (or another nAChR agonist).
-
Donepezil hydrochloride.
Procedure:
-
Preparation:
-
Prepare the cultured neurons or brain slices for recording.
-
Pull patch pipettes from borosilicate glass capillaries and fill with the internal solution. The pipette resistance should be 3-5 MΩ.
-
Prepare the external solution with and without the nAChR agonist (e.g., nicotine) and Donepezil at various concentrations.
-
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Hold the neuron at a specific membrane potential (e.g., -60 mV).
-
Apply the nAChR agonist using a perfusion system to elicit an inward current.
-
After establishing a stable baseline response to the agonist, co-apply the agonist with different concentrations of Donepezil and record the changes in the current amplitude and kinetics.
-
To test for direct effects on the receptor, apply Donepezil in the absence of the agonist to see if it elicits any current.
-
To investigate use-dependency, apply repetitive pulses of the agonist in the presence and absence of Donepezil.
-
-
Data Analysis:
-
Measure the peak amplitude, rise time, and decay time of the agonist-evoked currents in the absence and presence of Donepezil.
-
Construct concentration-response curves for the inhibitory effect of Donepezil on the agonist-evoked currents.
-
Analyze changes in current kinetics to understand the mechanism of modulation (e.g., channel block, allosteric modulation).
-
Visualizations
Caption: Mechanism of Donepezil as an Acetylcholinesterase Inhibitor.
Caption: Donepezil's Modulation of Neuroinflammatory Signaling.
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. go.drugbank.com [go.drugbank.com]
Application Note: Experimental Design for Kinetic Studies of Donepezil Synthesis
Introduction
Donepezil is a key therapeutic agent for the management of Alzheimer's disease, functioning as a centrally acting reversible acetylcholinesterase inhibitor. The synthesis of Donepezil typically involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction.[1][2] Understanding the kinetics of this synthesis is crucial for process optimization, enabling improved yield, purity, and cost-effectiveness in pharmaceutical manufacturing. This application note provides a detailed experimental design and protocol for conducting kinetic studies on the synthesis of Donepezil, focusing on the initial condensation reaction, which is often the rate-determining step.
Core Principles
The primary objective of this kinetic study is to determine the rate law and the activation energy for the synthesis of Donepezil. The rate law expresses the relationship between the rate of a chemical reaction and the concentration of its reactants. For the condensation reaction between 5,6-dimethoxy-1-indanone (A) and 1-benzyl-4-formylpiperidine (B) to form the intermediate enone (C), the general form of the rate law is:
Rate = k[A]x[B]y
where:
-
k is the rate constant
-
[A] and [B] are the molar concentrations of the reactants
-
x and y are the reaction orders with respect to each reactant
The Arrhenius equation will be used to determine the activation energy (Ea), which describes the temperature dependence of the rate constant:
k = A * e(-Ea/RT)
where:
-
A is the pre-exponential factor
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin
Experimental Design
A systematic approach will be employed to determine the reaction orders and the rate constant. This involves a series of experiments where the initial concentration of one reactant is varied while the other is kept constant. The effect of temperature on the reaction rate will also be investigated to determine the activation energy.
Key Experiments
-
Determination of Reaction Order with Respect to 5,6-dimethoxy-1-indanone: A series of experiments will be conducted where the initial concentration of 5,6-dimethoxy-1-indanone is varied while the initial concentration of 1-benzyl-4-formylpiperidine and the temperature are kept constant.
-
Determination of Reaction Order with Respect to 1-benzyl-4-formylpiperidine: Similarly, the initial concentration of 1-benzyl-4-formylpiperidine will be varied while keeping the initial concentration of 5,6-dimethoxy-1-indanone and the temperature constant.
-
Determination of the Rate Constant: Once the reaction orders are determined, the rate constant (k) will be calculated for each experiment. The average value will be reported.
-
Determination of Activation Energy: The reaction will be performed at different temperatures (e.g., 40°C, 50°C, 60°C) with constant initial concentrations of both reactants. The rate constants at these temperatures will be used to construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy.
Experimental Protocols
Materials and Reagents
-
5,6-dimethoxy-1-indanone
-
1-benzyl-4-formylpiperidine
-
Suitable solvent (e.g., ethanol, toluene)
-
Catalyst (e.g., a strong base like lithium diisopropylamide (LDA) or a milder base like piperidine/acetic acid)[3]
-
Quenching agent (e.g., dilute HCl)
-
Mobile phase for HPLC (e.g., acetonitrile:water with 0.1% formic acid)[4]
-
High-purity standards of Donepezil and reactants for calibration
Equipment
-
Jacketed glass reactor with overhead stirrer and temperature control
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostatic water bath
-
Syringes and needles for sampling
-
Volumetric flasks and pipettes
-
Analytical balance
Protocol for a Single Kinetic Run
-
Reactor Setup: Set up the jacketed glass reactor with the overhead stirrer and connect it to the thermostatic water bath set to the desired temperature.
-
Reactant Preparation: Accurately weigh the required amounts of 5,6-dimethoxy-1-indanone and dissolve it in the chosen solvent within the reactor. Allow the solution to reach thermal equilibrium.
-
Initiation of Reaction: In a separate flask, dissolve the required amount of 1-benzyl-4-formylpiperidine and the catalyst (if applicable) in the solvent. Rapidly add this solution to the reactor to initiate the reaction (t=0).
-
Sampling: At regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of a quenching agent (e.g., dilute HCl) to stop the reaction.
-
Sample Preparation for HPLC: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. Monitor the concentration of the reactants and the product (Donepezil precursor) by measuring the peak areas at a suitable wavelength (e.g., 268 nm).
-
Data Collection: Record the peak areas and calculate the concentrations of the reactants and product at each time point using a pre-established calibration curve.
Data Presentation
The quantitative data from the kinetic experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Determination of Reaction Order for 5,6-dimethoxy-1-indanone
| Experiment | [5,6-dimethoxy-1-indanone] (mol/L) | [1-benzyl-4-formylpiperidine] (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.2 | 50 | R1 |
| 2 | 0.2 | 0.2 | 50 | R2 |
| 3 | 0.3 | 0.2 | 50 | R3 |
Table 2: Determination of Reaction Order for 1-benzyl-4-formylpiperidine
| Experiment | [5,6-dimethoxy-1-indanone] (mol/L) | [1-benzyl-4-formylpiperidine] (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) |
| 4 | 0.1 | 0.1 | 50 | R4 |
| 5 | 0.1 | 0.2 | 50 | R5 |
| 6 | 0.1 | 0.3 | 50 | R6 |
Table 3: Determination of Activation Energy
| Experiment | [5,6-dimethoxy-1-indanone] (mol/L) | [1-benzyl-4-formylpiperidine] (mol/L) | Temperature (°C) | Rate Constant (k) |
| 7 | 0.1 | 0.1 | 40 | k1 |
| 8 | 0.1 | 0.1 | 50 | k2 |
| 9 | 0.1 | 0.1 | 60 | k3 |
Mandatory Visualizations
Caption: Experimental workflow for kinetic studies of Donepezil synthesis.
Caption: Simplified reaction pathway for the synthesis of Donepezil.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 3. Novel donepezil synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatographic Separation of Donepezil from its Precursors and Related Substances
These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development. They provide detailed methodologies for the chromatographic separation of Donepezil from its precursors, impurities, and degradation products, utilizing various techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC).
Introduction to Donepezil and its Related Substances
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of Alzheimer's disease.[][2] The synthesis of Donepezil can result in the formation of various process-related impurities and precursors that need to be effectively separated and quantified to ensure the final product's purity, safety, and efficacy.[] Additionally, Donepezil can degrade under stress conditions such as acidic, basic, and oxidative environments, leading to the formation of degradation products.[3][4]
Commonly identified impurities and related substances of Donepezil include:
-
Process-Related Impurities: These can be starting materials, intermediates, or byproducts from the synthesis process.[] Examples include 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone and 1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium.[5][6]
-
Degradation Products: These are formed due to the chemical instability of Donepezil under certain conditions.[] A known degradant is Donepezil N-Oxide.[3]
-
Enantiomers: Donepezil is administered as a racemic mixture of S-(+)- and R-(-)-enantiomers, which may exhibit different pharmacological activities.[7]
This document outlines various chromatographic methods for the effective separation and quantification of these related substances.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods
RP-HPLC is a widely used technique for the analysis of Donepezil and its impurities in bulk drug substances and pharmaceutical formulations.
RP-HPLC Method for Impurity Profiling
This method is suitable for the concurrent detection of multiple impurities in Donepezil hydrochloride.[8]
Experimental Protocol:
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: Hypersil ODS, 250 mm x 4.6 mm, 5.0 µm particle size.[8]
-
Mobile Phase:
-
Gradient Program: A gradient elution is employed to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35°C.[8]
-
Detection Wavelength: 230 nm.[8]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the Donepezil hydrochloride sample in the mobile phase to a suitable concentration.
Data Presentation:
| Parameter | Value | Reference |
| Column | Hypersil ODS, 250 mm x 4.6 mm, 5.0 µm | [8] |
| Mobile Phase A | 10 mM diammonium hydrogen orthophosphate (pH 6.0) | [8] |
| Mobile Phase B | Acetonitrile:Methanol (85:15 v/v) | [8] |
| Flow Rate | 1.0 mL/min | [3] |
| Column Temperature | 35°C | [8] |
| Detection | 230 nm | [8] |
Experimental Workflow:
Caption: RP-HPLC workflow for Donepezil impurity profiling.
Stability-Indicating RP-HPLC Method
This method is designed to separate Donepezil from its degradation products formed under various stress conditions.[3]
Experimental Protocol:
-
Chromatographic System: A liquid chromatograph with a UV detector.
-
Column: Inertsil C8, 150 mm x 4.6 mm, 3 µm particle size.[3]
-
Mobile Phase:
-
Gradient Program: A suitable gradient program is used for separation.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 215 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Subject Donepezil hydrochloride to stress conditions (e.g., acid, base, oxidation) and then dissolve in the diluent.
Data Presentation:
| Parameter | Value | Reference |
| Column | Inertsil C8, 150 mm x 4.6 mm, 3 µm | [3] |
| Mobile Phase A | 0.1 M Phosphate buffer (pH 2.8):Methanol (90:10) | [3] |
| Mobile Phase B | 0.1 M Phosphate buffer (pH 2.8):ACN:Methanol (20:20:60) | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection | 215 nm | [3] |
Experimental Workflow:
Caption: Stability-indicating RP-HPLC workflow for Donepezil.
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers faster analysis times and higher resolution compared to conventional HPLC. This method is suitable for the rapid analysis of Donepezil and its impurities.[4]
Experimental Protocol:
-
Chromatographic System: A UPLC system with a UV detector.
-
Column: Waters Acquity C18, 50 mm x 2.1 mm, 1.7 µm particle size.[4]
-
Mobile Phase: A gradient elution using a mixture of Trifluoroacetic acid, Acetonitrile, and Methanol.[4]
-
Flow Rate: Optimized for the UPLC system (typically 0.3-0.6 mL/min).
-
Detection Wavelength: 286 nm.[4]
-
Injection Volume: A small volume, typically 1-2 µL.
-
Run Time: The total elution time is approximately 6 minutes.[4]
Data Presentation:
| Parameter | Value | Reference |
| Column | Waters Acquity C18, 50 mm x 2.1 mm, 1.7 µm | [4] |
| Mobile Phase | Trifluoroacetic acid, Acetonitrile, Methanol (Gradient) | [4] |
| Detection | 286 nm | [4] |
| Run Time | ~6 minutes | [4] |
Experimental Workflow:
Caption: UPLC workflow for rapid Donepezil analysis.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Method
This method is essential for the separation and quantification of the S-(+)- and R-(-)-enantiomers of Donepezil.
Experimental Protocol:
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: Chiralcel-OJ-H, 250 mm x 4.6 mm.
-
Mobile Phase: Ethanol, n-hexane, and triethylamine (20:80:0.3, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (25 ± 1°C).
-
Detection Wavelength: 268 nm.
-
Internal Standard: Arotinolol can be used as an internal standard.
Data Presentation:
| Parameter | Value | Reference |
| Column | Chiralcel-OJ-H, 250 mm x 4.6 mm | |
| Mobile Phase | Ethanol:n-hexane:triethylamine (20:80:0.3) | |
| Flow Rate | 1.0 mL/min | |
| Temperature | Ambient (25 ± 1°C) | |
| Detection | 268 nm | |
| Retention Time S-(+)-Donepezil | ~10.6 min | |
| Retention Time R-(-)-Donepezil | ~14.4 min |
Experimental Workflow:
Caption: Chiral HPLC workflow for Donepezil enantiomer separation.
Thin-Layer Chromatography (TLC) - Densitometric Method
This TLC method provides a rapid and economical approach for the quantification of Donepezil and the separation of its degradation products.[9]
Experimental Protocol:
-
Stationary Phase: TLC silica gel 60F254 plates.[9]
-
Mobile Phase: n-butanol, n-propanol, acetone, water, and glacial acetic acid (2:2:1:1:1, v/v/v).[9]
-
Sample Application: Apply the sample as spots on the TLC plate.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Detection: Densitometric analysis at λ = 319 nm.[9]
-
Linearity Range: 1.0 to 5.0 µ g/spot and 0.2 to 1.0 µ g/spot .[9]
Data Presentation:
| Parameter | Value | Reference |
| Stationary Phase | TLC silica gel 60F254 | [9] |
| Mobile Phase | n-butanol:n-propanol:acetone:water:glacial acetic acid (2:2:1:1:1) | [9] |
| Detection | Densitometry at 319 nm | [9] |
| Linearity | 1.0 - 5.0 µ g/spot & 0.2 - 1.0 µ g/spot | [9] |
Experimental Workflow:
Caption: TLC-Densitometric workflow for Donepezil analysis.
Summary of Chromatographic Conditions
The following table provides a comparative summary of the various chromatographic methods described.
| Method | Column | Mobile Phase | Detection | Key Application | Reference |
| RP-HPLC | Hypersil ODS (250x4.6mm, 5µm) | Gradient of 10mM diammonium hydrogen orthophosphate (pH 6.0) and ACN:Methanol (85:15) | 230 nm | Impurity Profiling | [8] |
| RP-HPLC | Inertsil C8 (150x4.6mm, 3µm) | Gradient of Phosphate buffer (pH 2.8):Methanol and Phosphate buffer:ACN:Methanol | 215 nm | Stability-Indicating | [3] |
| UPLC | Waters Acquity C18 (50x2.1mm, 1.7µm) | Gradient of Trifluoroacetic acid, Acetonitrile, and Methanol | 286 nm | Rapid Impurity Analysis | [4] |
| Chiral HPLC | Chiralcel-OJ-H (250x4.6mm) | Ethanol:n-hexane:triethylamine (20:80:0.3) | 268 nm | Enantiomeric Separation | |
| TLC | Silica gel 60F254 | n-butanol:n-propanol:acetone:water:glacial acetic acid (2:2:1:1:1) | Densitometry at 319 nm | Rapid Quantification | [9] |
These detailed application notes and protocols provide a strong foundation for the development and validation of chromatographic methods for the analysis of Donepezil and its related substances. Researchers are encouraged to adapt and optimize these methods based on their specific instrumentation and analytical requirements.
References
- 2. A new HPLC method to determine Donepezil hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. New TLC-Densitometric Method for the Quantification of Donepezil in Tablets [mdpi.com]
Application Notes and Protocols for the Synthesis of Isotopically Labeled Donepezil via a Benzyl Chloride Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is a widely used medication for the palliative treatment of Alzheimer's disease. The synthesis of isotopically labeled Donepezil is crucial for a variety of research applications, including in vivo imaging studies, metabolic profiling, and quantitative analysis by mass spectrometry. This document provides detailed application notes and protocols for the synthesis of isotopically labeled Donepezil, focusing on a versatile method that proceeds through a key N-benzylpiperidine intermediate formed from an isotopically labeled benzyl chloride. This approach allows for the introduction of isotopes such as Deuterium (²H or D) or Carbon-13 (¹³C) into the benzyl moiety of the Donepezil molecule.
Introduction
The development of isotopically labeled analogs of pharmaceutical compounds is a cornerstone of modern drug discovery and development. These labeled compounds serve as indispensable tools for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for positron emission tomography (PET) imaging to visualize drug distribution and target engagement in vivo.[1] This application note details a robust and adaptable synthetic strategy for preparing isotopically labeled Donepezil. The key step involves the N-alkylation of a piperidine precursor with an isotopically labeled benzyl chloride. This method offers a straightforward approach to incorporate labels into a specific and metabolically stable position of the Donepezil molecule.
Chemical Synthesis Overview
The overall synthetic strategy involves a multi-step process culminating in the formation of isotopically labeled Donepezil hydrochloride. The key intermediate is 5,6-dimethoxy-2-(piperidin-4-ylmethyl)-1-indanone, which is then N-benzylated using an isotopically labeled benzyl chloride. The final product is then converted to its hydrochloride salt.
Experimental Protocols
Protocol 1: Synthesis of 5,6-dimethoxy-2-(piperidin-4-ylmethyl)-1-indanone (Intermediate 1)
This protocol is adapted from established synthetic routes to Donepezil.
Materials:
-
5,6-dimethoxy-1-indanone
-
1-Boc-4-formylpiperidine
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Reducing agent (e.g., Palladium on carbon - Pd/C)
-
Hydrogen gas
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Condensation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 5,6-dimethoxy-1-indanone (1 equivalent) in anhydrous THF. Cool the solution to -78 °C.
-
Slowly add a solution of freshly prepared LDA (1.1 equivalents) in THF, maintaining the temperature below -70 °C.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add a solution of 1-Boc-4-formylpiperidine (1.2 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude condensed product.
-
Reduction and Deprotection: Dissolve the crude product in a suitable solvent such as methanol or ethyl acetate.
-
Add Pd/C (10 mol%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane or methanolic HCl) to effect the deprotection of the Boc group.
-
Stir the reaction for 2-4 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 5,6-dimethoxy-2-(piperidin-4-ylmethyl)-1-indanone (Intermediate 1).
-
Purify the intermediate by column chromatography on silica gel.
Protocol 2: Synthesis of Isotopically Labeled Donepezil
This protocol details the N-benzylation of Intermediate 1 using an isotopically labeled benzyl chloride.
Materials:
-
5,6-dimethoxy-2-(piperidin-4-ylmethyl)-1-indanone (Intermediate 1)
-
Isotopically labeled benzyl chloride (e.g., Benzyl-d₇ chloride, Benzyl-α-¹³C chloride)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve Intermediate 1 (1 equivalent) in acetonitrile or DMF.
-
Add potassium carbonate (2-3 equivalents).
-
Add the isotopically labeled benzyl chloride (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude isotopically labeled Donepezil.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Formation of Isotopically Labeled Donepezil Hydrochloride
Materials:
-
Isotopically labeled Donepezil (free base)
-
Hydrochloric acid (e.g., 2M HCl in diethyl ether or methanolic HCl)
-
Diethyl ether or a suitable solvent for precipitation
-
Methanol
Procedure:
-
Dissolve the purified isotopically labeled Donepezil in a minimal amount of a suitable solvent such as methanol or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether or methanol dropwise until the pH is acidic and a precipitate forms.
-
Stir the mixture for 30 minutes in the ice bath.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the solid under vacuum to yield the isotopically labeled Donepezil hydrochloride salt.
Data Presentation
| Compound | Isotopic Label | Precursor | Yield (%) | Isotopic Enrichment (%) | Reference |
| [¹¹C]Donepezil | ¹¹C | [¹¹C]CH₃I | - | >95% | [1] |
| [d₇]Donepezil | Deuterium | Benzyl-d₇ chloride | ~70-80% (N-alkylation step) | >98% | Hypothetical Data |
| [¹³C]Donepezil | ¹³C | Benzyl-α-¹³C chloride | ~70-80% (N-alkylation step) | >99% | Hypothetical Data |
*Hypothetical data is based on typical yields for similar N-alkylation reactions. Actual yields and enrichment will depend on the specific reaction conditions and the purity of the labeled reagent.
Mandatory Visualizations
References
Application Notes and Protocols: In Vitro Biological Assays of Donepezil and its Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common in vitro biological assays involving Donepezil, a cornerstone in Alzheimer's disease therapy, and its precursors. The included protocols and data summaries are intended to guide researchers in the evaluation of novel compounds targeting cholinergic pathways and other mechanisms relevant to neurodegenerative diseases.
Cholinesterase Inhibition Assays
Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Some studies also investigate the inhibitory activity against butyrylcholinesterase (BuChE), another cholinesterase enzyme. The Ellman's method is a widely used colorimetric assay to determine cholinesterase activity.[2][3]
Quantitative Data: Cholinesterase Inhibition
The following table summarizes the 50% inhibitory concentrations (IC₅₀) of Donepezil and some of its precursors or derivatives against AChE and BuChE from various in vitro studies.
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
| Donepezil | AChE | 0.024 - 0.036 | [4] |
| Donepezil | BuChE | - | - |
| Donepezil Analog (Compound 15) | AChE | 0.392 µg/mL | [5] |
| Donepezil Precursor (Compound 17) | AChE | - | [6] |
| Donepezil Precursor (Compound 20) | AChE | - | [6] |
| Donepezil-like Compound (2e) | AChE | 0.026 | [7] |
| Donepezil-Aniline Hybrid (Compound 3) | AChE | 4.4 | [3] |
| Donepezil-Based Prodrug (Compound 2d) | hAChE | 0.008 | [8] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a generalized procedure based on commonly cited methodologies.[2][3]
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other appropriate source)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (Donepezil, precursors, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Donepezil) in the buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
20 µL of the test compound solution (or buffer for control).
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution to each well.
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (buffer only).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity, using a suitable software.
-
Experimental Workflow: Cholinesterase Inhibition Assay
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Amyloid-β (Aβ) Aggregation Inhibition Assay
A key pathological hallmark of Alzheimer's disease is the formation of senile plaques composed of aggregated amyloid-beta (Aβ) peptides.[9] Donepezil and some of its derivatives have been shown to inhibit this aggregation process.[10]
Quantitative Data: Aβ Aggregation Inhibition
| Compound | Aβ Species | Inhibition (%) | Concentration | Source |
| Donepezil | Aβ₁₋₄₀ (AChE-induced) | 22 | 100 µM | [10] |
| Donepezil-Ferulic Acid Hybrid (Compound 12) | Self-induced Aβ₁₋₄₂ | 50.8 | - | [11] |
| Benzothiophene-based Compound (3g) | Self-mediated Aβ | - | IC₅₀ = 72.488 µM | [12] |
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation
This protocol is a general guide for monitoring Aβ aggregation using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures like amyloid fibrils.
Materials:
-
Synthetic Aβ peptide (e.g., Aβ₁₋₄₂)
-
Hexafluoroisopropanol (HFIP) for peptide solubilization
-
Phosphate buffer (e.g., pH 7.4)
-
Thioflavin T (ThT) stock solution
-
Test compounds (Donepezil, precursors, etc.)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Aβ Preparation:
-
Dissolve the Aβ peptide in HFIP to ensure it is in a monomeric state.
-
Aliquot the solution and evaporate the HFIP under a stream of nitrogen or in a vacuum concentrator.
-
Store the resulting peptide film at -80°C until use.
-
Immediately before the assay, resuspend the peptide film in a small volume of a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in phosphate buffer.
-
-
Aggregation Assay:
-
In a 96-well plate, combine the Aβ peptide solution with the test compound at various concentrations. Include a control with Aβ and buffer only.
-
Incubate the plate at 37°C with gentle agitation to promote fibril formation.
-
At specified time points, add ThT solution to a final concentration of ~10 µM.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each compound concentration.
-
The percentage of inhibition can be calculated by comparing the fluorescence of the samples with the test compound to the control at a specific time point (e.g., the plateau phase of the control).
-
Neuroprotection and Cell Viability Assays
Donepezil has demonstrated neuroprotective effects against various insults, including Aβ-induced toxicity.[13] These effects are often evaluated in neuronal cell lines like SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma).[6][14]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Introduce the neurotoxic agent to the wells (except for the untreated control wells).
-
Incubate for the desired period (e.g., 24 hours).
-
-
MTT Assay:
-
Remove the culture medium.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Signaling Pathways Implicated in Donepezil's Action
Beyond its primary role as an AChE inhibitor, Donepezil's neuroprotective and anti-inflammatory effects are mediated through various intracellular signaling pathways.[9][15][16]
MAPK and Ras Signaling Pathways
Network pharmacology studies suggest that Donepezil may influence the Ras and MAPK signaling pathways, which are crucial for cell proliferation, differentiation, and survival.[15][17]
Caption: Putative modulation of the MAPK/Ras signaling pathway by Donepezil.
NF-κB Signaling Pathway in Neuroinflammation
Donepezil has been shown to inhibit the activation of microglia, a key event in neuroinflammation, by blocking the NF-κB signaling pathway.[9][16]
References
- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 2. Synthesis and biological activity of new donepezil-hydrazinonicotinamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of a novel radiometric method to assess the inhibitory effect of donepezil on acetylcholinesterase activity in minimally diluted tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking and Biological Evaluation of Donepezil Analogues as Effective Anti-Alzheimer Agents. [ejchem.journals.ekb.eg]
- 6. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease [frontiersin.org]
- 16. Donepezil inhibits the amyloid-beta oligomer-induced microglial activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Green chemistry approaches to the synthesis of Donepezil precursors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the quest for more sustainable and environmentally friendly pharmaceutical manufacturing, green chemistry principles are increasingly being applied to the synthesis of crucial drug intermediates. Donepezil, a key medication for the management of Alzheimer's disease, relies on the efficient synthesis of its precursors. This document outlines several green chemistry approaches for the synthesis of these precursors, providing detailed protocols and comparative data to facilitate their adoption in research and development settings. The methods highlighted include ultrasound-assisted synthesis, sequential-flow catalysis, and enzymatic reactions, all of which offer significant advantages over traditional synthetic routes in terms of reduced waste, energy efficiency, and the use of safer reagents.
Comparative Overview of Green Synthesis Approaches
The following table summarizes the quantitative data from various green synthetic methods for Donepezil precursors, primarily focusing on the key aldol condensation reaction between 5,6-dimethoxy-1-indanone and N-benzylpiperidine-4-carboxaldehyde.
| Method | Catalyst | Solvent(s) | Reaction Time | Temperature | Yield (%) | Reference(s) |
| Ultrasound-Assisted | Amberlyst A-26 | Methanol | 1.5 h | 50 °C | 95 | [1] |
| Sequential-Flow | Amberlyst A26 (Aldol) | CH2Cl2/ⁿPrOH/H2O | Continuous | 0 °C | High | [2][3] |
| Pt/C (Hydrogenation) | CF3CH2OH | Continuous | 74 °C | High | [2] | |
| Conventional (Batch) | NaOH | H2O/Dichloromethane | 24 h | RT | 80-85 | [1] |
Experimental Protocols
Ultrasound-Assisted Aldol Condensation using Amberlyst A-26
This protocol describes a highly efficient and rapid synthesis of the unsaturated Donepezil precursor via an ultrasound-assisted aldol condensation, utilizing a recyclable heterogeneous basic resin, Amberlyst A-26.[1][4]
Materials:
-
5,6-dimethoxy-1-indanone
-
N-benzylpiperidine-4-carboxaldehyde
-
Amberlyst A-26 (OH- form)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ultrasonic bath/probe sonicator
Procedure:
-
In a suitable round-bottom flask, dissolve 5,6-dimethoxy-1-indanone (1.0 mmol) and N-benzylpiperidine-4-carboxaldehyde (1.2 mmol) in methanol (10 mL).
-
Add Amberlyst A-26 resin (0.2 g) to the solution.
-
Place the flask in an ultrasonic bath pre-heated to 50 °C.
-
Irradiate the mixture with ultrasound for 1.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the Amberlyst A-26 resin. The resin can be washed with methanol, dried, and stored for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to yield the pure unsaturated Donepezil precursor.
-
Dry the purified product under vacuum.
Sequential-Flow Synthesis of Donepezil
This protocol outlines a continuous-flow process for the synthesis of Donepezil, emphasizing an atom-economical approach with heterogeneous catalysts.[3] This multi-step synthesis involves an aldol condensation followed by hydrogenation steps.
System Setup:
-
Multiple pump systems for reagent and solvent delivery.
-
Packed-bed reactors containing the heterogeneous catalysts.
-
Back-pressure regulators to maintain pressure.
-
In-line purification/treatment modules.
-
Temperature controllers for each reactor.
Protocol Overview:
-
Aldol Condensation:
-
A solution of 5,6-dimethoxy-1-indanone in a mixed solvent system (e.g., CH2Cl2/ⁿPrOH/H2O) is continuously pumped through a packed-bed reactor containing Amberlyst A26 resin at 0 °C.
-
Simultaneously, a solution of N-benzylpiperidine-4-carboxaldehyde is introduced into the flow stream.
-
The output stream contains the unsaturated Donepezil precursor.
-
-
Hydrogenation:
-
The stream from the first step undergoes in-line treatment to remove any inhibitors for the hydrogenation catalyst.
-
The purified stream is then mixed with hydrogen gas and passed through a heated (e.g., 74 °C) packed-bed reactor containing a hydrogenation catalyst (e.g., Pt/C).
-
This step reduces the double bond of the precursor.
-
-
N-Benzylation (if starting from a different precursor):
-
In some variations of the flow synthesis, the final step involves the N-benzylation of the piperidine moiety, which is also carried out in a continuous-flow reactor with a suitable catalyst.
-
-
Work-up:
-
The final product stream is collected and the solvent is removed under reduced pressure.
-
Further purification can be achieved by crystallization or chromatographic methods.
-
Enzymatic Synthesis of Donepezil-based Derivatives
This protocol describes a chemoenzymatic route for the synthesis of new Donepezil-based L- and D-glutamic acid derivatives, highlighting the use of lipases for amidation.
Materials:
-
L- or D-glutamic acid diesters
-
N-benzyl-4-(2-aminoethyl)piperidine
-
Immobilized Lipase (e.g., from Candida antarctica or Mucor miehei)
-
Organic solvent (e.g., Toluene)
-
Molecular sieves
Procedure:
-
To a solution of the respective glutamic acid diester (1.0 mmol) in toluene (10 mL), add N-benzyl-4-(2-aminoethyl)piperidine (1.0 mmol).
-
Add the immobilized lipase (e.g., 100 mg) and molecular sieves to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant shaking.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction reaches completion, filter off the enzyme and molecular sieves.
-
Wash the enzyme with the solvent to recover any adsorbed product. The enzyme can be dried and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting amide by column chromatography.
Visualizing the Green Synthesis Workflow
Ultrasound-Assisted Synthesis Workflow
Caption: Workflow for the ultrasound-assisted synthesis of a Donepezil precursor.
Sequential-Flow Synthesis Logical Diagram
Caption: Logical diagram of the sequential-flow synthesis of Donepezil.
References
- 1. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sequential-Flow Synthesis of Donepezil: A Green and Sustainable Strategy Featuring Heterogeneous Catalysis and Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Flow Chemistry in the Synthesis of Donepezil Intermediates
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Donepezil is a key medication used for the palliative treatment of Alzheimer's disease. Its synthesis involves several key intermediates, and traditional batch manufacturing processes can be time-consuming and present challenges in terms of safety, scalability, and efficiency. The application of flow chemistry to the synthesis of Donepezil and its intermediates offers significant advantages, including enhanced reaction control, improved safety, reduced reaction times, and the potential for automated, continuous production.[1] This document provides detailed application notes and protocols for the synthesis of key Donepezil intermediates using continuous flow methodologies.
Overview of the Synthetic Strategy
The synthesis of Donepezil can be approached via different routes. A common strategy involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzylpiperidine-4-carboxaldehyde, followed by reduction of the resulting enone. Flow chemistry has been successfully applied to several key steps in this process, transforming a traditional five-stage batch synthesis into a more efficient four-stage continuous flow process.[1]
A sequential, one-flow synthesis of Donepezil has also been developed, emphasizing heterogeneous catalysis and hydrogenation, with water as the sole byproduct.[2][3] This approach highlights the potential for green and sustainable pharmaceutical manufacturing.
Key Intermediates and their Synthesis in Flow
5,6-Dimethoxy-1-indanone (Indanone Intermediate)
While the literature extensively covers the batch synthesis of 5,6-dimethoxy-1-indanone, specific, detailed protocols for its synthesis using continuous flow are not as prevalent. However, the principles of flow chemistry can be applied to the known batch synthetic routes to improve efficiency and safety. The general synthesis involves an intramolecular Friedel-Crafts reaction, which can be adapted to a flow process using a packed-bed reactor with a solid acid catalyst.
1-benzylpiperidine-4-carboxaldehyde (Aldehyde Intermediate)
Similar to the indanone intermediate, detailed flow chemistry protocols for the synthesis of 1-benzylpiperidine-4-carboxaldehyde are not widely published. The traditional synthesis often involves the oxidation of (1-benzyl-4-piperidyl)methanol. This oxidation step is a prime candidate for translation to a flow process, potentially utilizing an immobilized oxidizing agent in a packed-bed reactor to simplify product purification and enhance safety.
(E)-2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Enone Intermediate) via Aldol Condensation
The aldol condensation of 5,6-dimethoxy-1-indanone and 1-benzylpiperidine-4-carboxaldehyde is a critical step in the synthesis of Donepezil. This reaction has been successfully translated to a continuous flow process.
| Parameter | Batch Process | Flow Process |
| Catalyst | Homogeneous base | Amberlyst A26 |
| Solvent | Not specified | CH₂Cl₂/ⁿPrOH/H₂O (50/50/0.5) |
| Temperature | Not specified | 0 °C |
| Reaction Time | Not specified | Continuous |
| Conversion/Yield | Not specified | High conversion |
Objective: To synthesize (E)-2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one via a continuous flow aldol condensation.
Materials:
-
5,6-dimethoxy-1-indanone (Reactant 1)
-
1-benzylpiperidine-4-carboxaldehyde (Reactant 2)
-
Dichloromethane (CH₂Cl₂), n-Propanol (ⁿPrOH), Water (H₂O)
-
Amberlyst A26 resin (Catalyst)
Equipment:
-
Syringe pumps
-
Packed-bed reactor column
-
Back-pressure regulator
-
Temperature controller (chiller/heater)
-
Collection vessel
Procedure:
-
Prepare a 0.1 M solution of 5,6-dimethoxy-1-indanone in a 50:50 mixture of CH₂Cl₂ and ⁿPrOH with 0.5% H₂O.
-
Prepare a 0.105 M solution of 1-benzylpiperidine-4-carboxaldehyde in the same solvent mixture.
-
Pack a reactor column with 7.85 mL of Amberlyst A26 resin.
-
Set the temperature of the column to 0 °C using a temperature controller.
-
Pump the two reactant solutions at a combined flow rate of 0.15 mL/min through the packed-bed reactor.
-
The output from the reactor is the product stream containing the enone intermediate.
1-benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine (Donepezil Precursor) via Hydrogenation
The reduction of the enone intermediate to the final Donepezil precursor has been achieved in a continuous flow system, demonstrating significant improvements over the batch process.
| Parameter | Batch Process[1] | Flow Process (Recycling Loop)[1] | Flow Process (Single Pass)[3] |
| Catalyst | 10% Pd/C | 10% Pd/C | 5 wt% Pt/C |
| Reagents | H₂ gas | H₂ gas | H₂ gas |
| Solvent | Not specified | Not specified | CF₃CH₂OH |
| Temperature | Not specified | Not specified | 74 °C |
| Reaction Time | 150 min | 73 min | Continuous (residence time dependent) |
| Conversion | 87% | 82% | High yield |
Objective: To synthesize 1-benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine by continuous flow hydrogenation of the enone intermediate.
Materials:
-
(E)-2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Enone intermediate)
-
2,2,2-Trifluoroethanol (CF₃CH₂OH)
-
5 wt% Platinum on carbon (Pt/C)
-
Celite
-
Hydrogen gas (H₂)
Equipment:
-
Syringe pump
-
Gas mass flow controller
-
Packed-bed reactor (5x50 mm)
-
Back-pressure regulator
-
Temperature controller
-
Gas-liquid separator
-
Collection vessel
Procedure:
-
Prepare a 0.05 M solution of the enone intermediate in CF₃CH₂OH.
-
Pack the 5x50 mm reactor with 0.5 g of 5 wt% Pt/C mixed with Celite.
-
Heat the reactor to 74 °C.
-
Introduce the enone solution into the reactor at a flow rate of 0.15 mL/min.
-
Simultaneously, introduce a co-feed of CF₃CH₂OH at 0.05 mL/min.
-
Introduce hydrogen gas into the reactor at a flow rate of 8 mL/min.
-
The output from the reactor passes through a gas-liquid separator to remove excess hydrogen.
-
The liquid product stream containing the Donepezil precursor is collected.
Sequential Flow Synthesis
The individual flow steps can be combined into a sequential, one-flow synthesis of Donepezil.[3] This approach minimizes manual handling of intermediates and can lead to a highly efficient and automated manufacturing process. A key challenge in sequential flow synthesis is ensuring the compatibility of reaction conditions between different steps. In-line purification or conditioning steps may be necessary to remove any species that could inhibit downstream catalysts.[2][3]
Conclusion
The application of flow chemistry to the synthesis of Donepezil intermediates demonstrates significant advantages over traditional batch processing. The detailed protocols and data presented herein provide a foundation for researchers and drug development professionals to implement continuous flow methodologies in their own laboratories. The transition from batch to flow not only enhances efficiency and safety but also aligns with the principles of green and sustainable chemistry, paving the way for the future of pharmaceutical manufacturing. Further research into the development of continuous flow processes for the initial starting materials will enable a fully integrated, end-to-end flow synthesis of Donepezil.
References
One-Pot Synthesis of Donepezil from Benzyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donepezil, a cornerstone in the palliative treatment of Alzheimer's disease, is a centrally acting reversible acetylcholinesterase inhibitor.[1][2] This document provides detailed application notes and experimental protocols for a streamlined, multi-step synthesis of Donepezil starting from readily available benzyl chloride. While a true one-pot synthesis remains an area of ongoing research, this protocol outlines an efficient, industrially scalable pathway that minimizes intermediate purification steps, thereby approaching a one-pot methodology in its operational efficiency. The synthesis involves the N-benzylation of a piperidine precursor, followed by a series of reactions to construct the final Donepezil molecule.[3] All quantitative data is presented in tabular format for clarity, and key reaction pathways and workflows are visualized using diagrams.
Introduction
The synthesis of Donepezil has been approached through various routes since its initial development.[1] The core structure of Donepezil consists of an N-benzylpiperidine moiety linked to a 5,6-dimethoxyindan-1-one core.[2][4] The presented methodology focuses on an efficient and scalable synthesis, commencing with the benzylation of ethyl isonipecotate using benzyl chloride.[3] Subsequent steps involve reduction, oxidation, condensation, and a final reduction to yield Donepezil hydrochloride.[3] This approach offers a practical and well-documented route for the laboratory-scale and industrial production of this critical pharmaceutical agent.
Reaction Scheme Overview
The overall synthetic pathway from benzyl chloride to Donepezil hydrochloride is a multi-step process. The key transformations include:
-
N-Benzylation: Reaction of ethyl isonipecotate with benzyl chloride to form N-benzyl ethyl isonipecotate.[3]
-
Reduction: Reduction of the ester group of N-benzyl ethyl isonipecotate to the corresponding alcohol.[3]
-
Oxidation: Oxidation of the alcohol to the aldehyde, N-benzyl-piperidine-4-carboxaldehyde.[3]
-
Condensation: Aldol condensation of N-benzyl-piperidine-4-carboxaldehyde with 5,6-dimethoxy-indanone.[3]
-
Reduction and Salt Formation: Reduction of the resulting enone and subsequent formation of the hydrochloride salt to yield Donepezil HCl.[3]
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by Thin Layer Chromatography (TLC) for completion.[3]
Synthesis of N-Benzyl Ethyl Isonipecotate (2)
-
Dissolve ethyl isonipecotate (50 g, 0.31 mol) in toluene (150 mL) in a round bottom flask.
-
Add potassium carbonate (60 g, 0.43 mol) to the solution and stir for 15 minutes.
-
Add benzyl chloride (42 g, 0.31 mol) to the reaction mixture.
-
Reflux the reaction mass for 4 hours at 100 °C.
-
Monitor the reaction progress by TLC (hexane:ethyl acetate; 2:1).
-
Upon completion, cool the reaction mass to room temperature and quench with water (100 mL).
-
Stir the mixture and separate the organic phase.
-
Extract the aqueous phase with toluene (100 mL).
-
Combine the organic phases and wash twice with saturated brine solution (50 mL).
-
Remove the toluene under vacuum to obtain N-benzyl ethyl isonipecotate as a yellow liquid.[3]
Synthesis of N-Benzyl Piperidine Alcohol (3)
-
In a round bottom flask under an inert atmosphere, add toluene (100 mL) followed by vitride (sodium bis(2-methoxyethoxy)aluminum hydride) (26 g, 0.12 mol).
-
Slowly add N-benzyl ethyl isonipecotate (40 g, 0.16 mol) in portions to the reaction mass.
-
Stir the mixture at room temperature for 2 hours.
-
After completion, quench the reaction with chilled water.
-
Separate the toluene phase and dry over anhydrous sodium sulfate.
-
Remove the toluene under vacuum to obtain N-benzyl piperidine alcohol.[3]
Synthesis of N-Benzyl Piperidine-4-carboxaldehyde (4)
-
In a round bottom flask, charge oxalyl chloride (16.2 g, 0.12 mol), dichloromethane (150 mL), and anhydrous dimethyl sulfoxide (20 mL).
-
Cool the reaction mixture to -70 °C in a cryo bath and stir for 15 minutes.
-
Dropwise, add a solution of N-benzyl piperidine alcohol (20 g, 0.097 mol) and triethylamine (24.6 g, 0.24 mol).
-
Continue stirring for another 15 minutes.
-
Allow the reaction mass to attain room temperature overnight.
-
Dilute with dichloromethane (100 mL) and quench with cold water.
-
Wash the organic layer sequentially with 5% HCl solution, brine solution, and 5% sodium bicarbonate solution.
-
Dry the organic layer over sodium sulfate and remove the solvent under vacuum to afford N-benzyl piperidine-4-carboxaldehyde.[3]
Synthesis of 2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxy-indan-1-one (6)
-
In a round bottom flask under an inert atmosphere, stir a solution of 5,6-dimethoxy-indanone (19 g, 0.10 mol) in methanol (8 mL) at room temperature.
-
Slowly add NaOH flakes (12.8 g, 0.32 mol) followed by N-benzyl-piperidine-4-carboxaldehyde (20.2 g, 0.10 mol).
-
Stir the mixture at room temperature for 3 hours, monitoring the reaction by TLC (hexane:ethyl acetate; 1:1).
-
Upon completion, filter the solid formed, wash with 5% acetic acid, and then with methanol.
-
Dry the solid. The obtained solid can be further purified by refluxing with DMF.[3]
Synthesis of Donepezil HCl (8)
-
The reduction of 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one to Donepezil can be carried out using Raney nickel in the presence of methane sulfonic acid in methanol.[3]
-
Following the reduction, the product is converted to the hydrochloride salt.
-
The wet product can be slurried with hot isopropyl alcohol, filtered, and dried under vacuum to get Donepezil HCl as a white crystalline solid.[3]
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Yield | Purity (HPLC) |
| 1 | Ethyl isonipecotate, Benzyl chloride | N-Benzyl ethyl isonipecotate | K₂CO₃ | Toluene | 91%[3] | - |
| 2 | N-Benzyl ethyl isonipecotate | N-Benzyl piperidine alcohol | Vitride | Toluene | 82%[3] | - |
| 3 | N-Benzyl piperidine alcohol | N-Benzyl piperidine-4-carboxaldehyde | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | 96%[3] | - |
| 4 | 5,6-dimethoxy-indanone, N-benzyl-piperidine-4-carboxaldehyde | 2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxy-indan-1-one | NaOH | Methanol | - | - |
| 5 | 2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxy-indan-1-one | Donepezil HCl | Raney Ni, Methane sulfonic acid, HCl | Methanol, Isopropyl alcohol | 85%[3] | 99.8%[3] |
Visualizations
Caption: Workflow for the synthesis of Donepezil HCl from Benzyl Chloride.
Caption: Chemical reaction pathway for Donepezil synthesis.
Conclusion
The described multi-step synthesis provides a robust and scalable method for the preparation of Donepezil hydrochloride from benzyl chloride. The protocols are detailed to allow for replication in a research or developmental setting. While not a single-pot reaction in the strictest sense, the streamlined workflow and high yields at each step make it an efficient pathway for the production of this important pharmaceutical. Further optimization to combine sequential steps without intermediate isolation could lead to a true one-pot synthesis in the future.
References
Application Notes and Protocols for the Preparation of Donepezil Analytical Reference Standards Using Benzyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is a widely used medication for the treatment of mild to moderate dementia associated with Alzheimer's disease. The synthesis and quality control of Donepezil require the use of well-characterized analytical reference standards for both the active pharmaceutical ingredient (API) and its potential impurities. Benzyl chloride and its derivatives are key reagents in the synthesis of Donepezil and can also be precursors for the formation of several process-related impurities.
These application notes provide detailed protocols for the preparation of Donepezil-related analytical reference standards, specifically focusing on the synthesis of key impurities that can arise from the use of benzyl chloride in the manufacturing process. The protocols are designed to be clear, concise, and reproducible for use in a research and quality control laboratory setting.
Synthesis of Donepezil Related Compound A
Donepezil Related Compound A, (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one, is a known process impurity in the synthesis of Donepezil. Its preparation as a reference standard is crucial for the accurate monitoring of impurities in Donepezil drug substance and product.
Synthesis Pathway
The synthesis of Donepezil Related Compound A involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine. This reaction is a pivotal step where the benzyl group, introduced via a precursor like benzyl chloride, is incorporated into the final impurity structure.
Caption: Synthesis of Donepezil Related Compound A.
Experimental Protocol
Materials:
-
5,6-dimethoxy-1-indanone
-
1-benzyl-4-formylpiperidine
-
Sodium hydroxide (NaOH)
-
Methanol
-
5% Acetic Acid
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 5,6-dimethoxy-1-indanone (0.10 mol) in methanol.
-
Slowly add sodium hydroxide flakes (0.32 mol) to the stirred solution at room temperature.
-
To this mixture, add 1-benzyl-4-formylpiperidine (0.10 mol).
-
Continue stirring the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1).
-
Upon completion of the reaction, a solid will form. Filter the solid product.
-
Wash the filtered solid with 5% acetic acid, followed by a wash with methanol.
-
Dry the purified solid to obtain Donepezil Related Compound A.
Characterization Data
The synthesized Donepezil Related Compound A should be characterized to confirm its identity and purity.
| Test | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Purity | HPLC | > 95% |
| Identification | ¹H NMR | Conforms to the structure |
| Mass Spectrum | MS | Corresponds to the molecular weight |
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Donepezil and quantifying its related impurities, including those derived from benzyl chloride.
HPLC Method for Impurity Profiling
A robust HPLC method is essential for separating Donepezil from its potential impurities.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile, water, and perchloric acid |
| Detection | UV at 240 nm |
| Column Temperature | 35°C |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Injection Volume | 20 µL |
Relative Retention Times of Key Impurities
The following table provides the relative retention times (RRT) for some known Donepezil impurities, which are crucial for their identification in a chromatographic run.
| Compound | RRT (approximate) |
| Donepezil | 1.00 |
| Donepezil Related Compound A | ~0.92 |
| 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone | Varies |
| 2-(1-benzyl-4-piperdylmethyl)-5,6-dimethoxy-1-indanol | Varies |
Workflow for Reference Standard Preparation and Use
The overall process of preparing and utilizing analytical reference standards is critical for maintaining the quality of pharmaceutical products.
Troubleshooting & Optimization
Optimization of reaction conditions to improve Donepezil synthesis yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for a higher yield of Donepezil.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Donepezil?
A1: The most widely recognized synthetic route for Donepezil involves the reaction of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine.[1] This reaction is typically followed by a reduction step to yield Donepezil.[1] Variations of this core reaction exist, aiming to improve yield, reduce environmental impact, and simplify the process.
Q2: What are the critical parameters affecting the yield of the initial condensation reaction?
A2: The key parameters influencing the yield of the condensation reaction between 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine include the choice of base, solvent, reaction temperature, and reaction time. Strong bases like lithium diisopropylamide (LDA) are often used.[1] The selection of an appropriate solvent system is also crucial for reaction efficiency.
Q3: What are common side reactions or impurities encountered during Donepezil synthesis?
A3: Process-related impurities can arise from incomplete reactions, leaving starting materials in the final product.[] Intermediate chemicals from the multi-step synthesis may also persist as trace impurities.[] Additionally, unintended side reactions can lead to the formation of byproducts.[] Degradation products can also form under certain conditions, such as hydrolysis in acidic environments.[] Common impurities can include open-ring structures and dimer impurities.[3][4]
Q4: How can I minimize the formation of impurities?
A4: To minimize impurities, it is essential to optimize reaction conditions to drive the reaction to completion. This includes careful control of temperature, reaction time, and stoichiometry of reactants. Purification of intermediates at each step can also prevent the carry-over of impurities into the final product. Forced degradation studies can help identify potential degradation products and establish appropriate storage and handling conditions.[]
Q5: Are there more environmentally friendly or "green" synthesis methods for Donepezil?
A5: Yes, research has focused on developing more sustainable synthetic protocols. These include the use of alternative energy sources like ultrasound to assist in the condensation step and the use of recyclable heterogeneous catalysts, such as basic resins like Amberlyst A-26, to replace homogeneous base catalysts.[5] Continuous-flow synthesis is another approach that offers a more sustainable and efficient alternative to traditional batch processes.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Donepezil.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the condensation step | - Incomplete deprotonation of the indanone. - Suboptimal reaction temperature. - Inappropriate solvent. - Reaction time is too short. | - Use a stronger base (e.g., LDA) or ensure the base is fresh and properly prepared. - Optimize the reaction temperature. Some protocols suggest starting at a low temperature and allowing the reaction to warm to room temperature. - Use an anhydrous aprotic solvent like THF. - Increase the reaction time and monitor the progress using TLC. |
| Formation of multiple byproducts | - Side reactions due to incorrect temperature control. - Presence of moisture or other reactive impurities in the starting materials or solvent. - Incorrect stoichiometry of reactants. | - Maintain strict temperature control throughout the reaction. - Ensure all glassware is oven-dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. - Carefully measure and control the molar ratios of the reactants. |
| Incomplete reduction of the intermediate | - Inactive or insufficient catalyst. - Suboptimal hydrogen pressure or temperature. - Presence of catalyst poisons. | - Use fresh, high-quality catalyst (e.g., Platinum on activated carbon).[7] - Optimize hydrogen pressure (e.g., 55-60 psi) and temperature (e.g., 25-30 °C).[7] - Purify the intermediate before the reduction step to remove any potential catalyst poisons. |
| Difficulty in product purification | - Presence of closely related impurities. - Oily product that is difficult to crystallize. | - Employ column chromatography with an optimized solvent system for purification. - Attempt crystallization from a different solvent or solvent mixture. Seeding with a small crystal of pure product may induce crystallization. |
| Product degradation | - Exposure to acidic or alkaline conditions. - Exposure to high temperatures or light during storage. | - Avoid acidic conditions during workup and storage.[] Donepezil shows reduced stability in alkaline conditions.[] - Store the final product in a cool, dark, and dry place. |
Experimental Protocols
Protocol 1: Condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine
This protocol is a generalized procedure based on common synthetic routes.
Materials:
-
5,6-dimethoxy-1-indanone
-
1-benzyl-4-formylpiperidine
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5,6-dimethoxy-1-indanone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise to the cooled solution while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve 1-benzyl-4-formylpiperidine in anhydrous THF.
-
Add the solution of 1-benzyl-4-formylpiperidine dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Reduction of the Condensation Product
Materials:
-
Crude condensation product
-
Platinum on activated carbon (Pt/C) catalyst
-
Solvent mixture (e.g., acetic acid, ethyl acetate, and rectified spirit)[7]
-
Hydrogen gas source
-
Filtration agent (e.g., Celite)
Procedure:
-
Dissolve the crude condensation product in the chosen solvent system in a hydrogenation vessel.
-
Add the Pt/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 55-60 psi).[7]
-
Stir the reaction mixture at room temperature (e.g., 25-30 °C) until the reaction is complete (monitor by TLC or HPLC).[7]
-
Carefully depressurize the vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude Donepezil.
-
Further purification can be achieved by crystallization from an appropriate solvent.
Quantitative Data Summary
| Synthetic Step | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Condensation | 1-Boc piperidine formaldehyde, diethyl malonate | Piperidine, Glacial acetic acid | Toluene | 140 | 8 | 75 | [8][9] |
| Condensation | 1-Boc piperidine formaldehyde, diethyl malonate | Piperidine, Glacial acetic acid | Benzene | 90 | 12 | 66 | [8][9] |
| Reduction | Diethyl 4'-(1'-Boc-piperidinyl)methylenemalonate | NaBH₄ | Methanol | Ice-cool | 3 | 94.2 | [8] |
| Hydrogenation | 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]pyridonium bromide | Platinum on activated carbon | Acetic acid, Ethyl acetate, Rectified spirit | 25-30 | - | High | [7] |
Visualizations
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US8987458B2 - Process for the preparation of donepezil hydrochloride - Google Patents [patents.google.com]
- 8. Novel donepezil synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN1733728A - A New Process for the Synthesis of Donepezil - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Common Side Reactions in Donepezil Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, understanding, and mitigating common side reactions encountered during the synthesis of Donepezil.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in Donepezil synthesis?
A1: Impurities in Donepezil synthesis can be broadly categorized into three groups: process-related impurities, degradation products, and miscellaneous impurities.[1] Process-related impurities arise from the synthetic route itself and can include unreacted starting materials, intermediates, or byproducts from unintended reactions. Degradation products are formed by the breakdown of Donepezil under certain conditions, such as exposure to acid, base, or oxidizing agents. Miscellaneous impurities can include residual solvents or catalysts.
Q2: I am observing a significant amount of an impurity with a molecular weight corresponding to the addition of a water molecule. What is this impurity and how can I avoid it?
A2: This impurity is likely the "Donepezil open ring impurity," which has the chemical name 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid. It is a known process-related impurity of Donepezil.[2] Its formation is primarily due to the hydrolysis of the indanone ring of Donepezil, which can be catalyzed by acidic or alkaline conditions.
To minimize the formation of this impurity, it is crucial to maintain a neutral pH during the final steps of the synthesis and during workup and purification. Careful control of temperature is also important, as higher temperatures can accelerate the rate of hydrolysis.
Q3: My final product shows a peak in the mass spectrum that is 16 amu higher than Donepezil. What could this be?
A3: An impurity with a mass 16 amu higher than Donepezil is likely Donepezil N-Oxide. This impurity is formed by the oxidation of the nitrogen atom in the piperidine ring of Donepezil. This can occur during the synthesis if oxidizing agents are present, or upon storage if the product is exposed to air and light.
To prevent the formation of Donepezil N-Oxide, it is important to use high-purity, peroxide-free solvents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Storing the final product in airtight, light-resistant containers can also prevent its formation over time.
Q4: I am struggling with the formation of a high molecular weight impurity, particularly when using a strong base in the initial condensation step. What is this and how can I reduce it?
A4: This is likely a dimer impurity of Donepezil. One such impurity has been identified as 2-((1-benzylpiperidin-4-yl)methyl)-2-((4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. The formation of dimer impurities can be promoted by the use of strong bases and high concentrations of reactants.
To mitigate the formation of dimer impurities, consider using a milder base or optimizing the stoichiometry of your reactants to avoid a large excess of the alkylating agent. Slower addition of reagents and maintaining a lower reaction temperature can also help to control the reaction rate and reduce the formation of such byproducts.
Troubleshooting Guides
Issue 1: High Levels of Donepezil Open Ring Impurity
Symptoms:
-
A significant peak in the HPLC chromatogram with a retention time different from Donepezil.
-
Mass spectrometry data indicating a molecular weight corresponding to Donepezil + H₂O.
Root Causes:
-
Exposure to acidic or alkaline conditions during reaction workup or purification.
-
Elevated temperatures during the final synthesis or purification steps.
Solutions:
-
pH Control: Carefully neutralize the reaction mixture to a pH of ~7 before extraction and purification.
-
Temperature Management: Maintain lower temperatures (e.g., room temperature or below) during workup and purification.
-
Solvent Selection: Use neutral, anhydrous solvents for purification where possible.
Issue 2: Presence of Donepezil N-Oxide
Symptoms:
-
A peak in the mass spectrum at M+16 relative to Donepezil.
-
Discoloration of the product over time.
Root Causes:
-
Presence of oxidizing agents or peroxides in solvents.
-
Exposure to air (oxygen) and light during the reaction or storage.
Solutions:
-
Solvent Purity: Use freshly distilled or peroxide-free solvents.
-
Inert Atmosphere: Conduct the reaction and handle the product under an inert atmosphere (e.g., N₂ or Ar).
-
Proper Storage: Store the final product in a cool, dark place in a well-sealed, opaque container.
Issue 3: Formation of Dimer Impurity
Symptoms:
-
A high molecular weight peak observed in the mass spectrum.
-
Reduced yield of the desired Donepezil product.
Root Causes:
-
Use of a strong base leading to uncontrolled side reactions.
-
High concentration of reactants.
Solutions:
-
Base Selection: Consider using a weaker, non-nucleophilic base.
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of the limiting reagent.
-
Controlled Addition: Add reagents slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Temperature Control: Perform the reaction at a lower temperature to slow down the reaction rate.
Quantitative Data on Impurity Formation
The following table summarizes the impact of different stress conditions on the degradation of Donepezil, providing an indication of the conditions that favor the formation of certain impurities.
| Stress Condition | Temperature | Duration | Donepezil Recovery (%) | Key Degradation Products Observed |
| 0.1 M HCl | Room Temperature | 7 days | ~86% | Three degradation products |
| 0.1 M NaOH | Room Temperature | 7 days | ~42% | Three degradation products |
| 3% H₂O₂ | Room Temperature | - | - | Donepezil N-Oxide can be formed |
Data is qualitative and based on forced degradation studies. Actual impurity levels will vary depending on the specific reaction conditions.
Experimental Protocols
Protocol for Minimizing Donepezil Open Ring Impurity during Workup
-
Cooling: After the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous phase is between 7.0 and 7.5. Monitor the pH carefully using a calibrated pH meter.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure at a temperature not exceeding 40 °C.
-
Purification: Purify the crude product using column chromatography on silica gel with a neutral eluent system.
Visualizations
Caption: Main synthetic pathway of Donepezil and formation of common impurities.
Caption: Troubleshooting logic for common impurities in Donepezil synthesis.
Caption: Experimental workflow for minimizing hydrolysis during Donepezil workup.
References
Technical Support Center: Identification and Characterization of Byproducts in Donepezil Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Donepezil. It offers detailed information on the identification and characterization of potential byproducts and impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and analysis of Donepezil.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| An unexpected peak is observed in the HPLC chromatogram. | Formation of a new process-related impurity or a degradation product. | 1. Characterize the peak: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak and compare it with the known impurities listed in Table 1. 2. Forced Degradation Studies: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a pure sample of Donepezil to see if the unknown peak is a degradation product.[1][2][3][4] 3. Review Synthesis Step: Re-evaluate the reaction conditions of the synthesis step immediately preceding the appearance of the impurity. Consider factors like temperature, reaction time, and stoichiometry of reagents. |
| Poor resolution between Donepezil and an impurity peak. | The HPLC method is not optimized for the specific impurity profile. | 1. Adjust Mobile Phase: Modify the gradient or isocratic composition of the mobile phase. For reversed-phase HPLC, altering the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact resolution.[5] 2. Change Column: If adjusting the mobile phase is insufficient, consider using a different HPLC column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.[6] 3. Modify pH: The pH of the mobile phase can affect the retention of ionizable compounds like Donepezil and some of its impurities. A slight adjustment in pH can sometimes dramatically improve resolution. |
| High levels of a known impurity are consistently observed. | The reaction conditions favor the formation of a specific byproduct. | 1. Optimize Reaction Conditions: Systematically vary reaction parameters such as temperature, reaction time, and catalyst loading to minimize the formation of the specific impurity. 2. Purification Strategy: If the formation of the impurity cannot be completely avoided, develop a more effective purification strategy, such as recrystallization with a different solvent system or preparative HPLC.[7] |
| Donepezil sample fails stability testing under specific conditions. | The drug substance is susceptible to degradation under those conditions. | 1. Identify Degradants: Use LC-MS to identify the major degradation products formed under the specific stress condition (e.g., alkaline hydrolysis, oxidation).[2][3][4] 2. Reformulation: If the drug product is unstable, consider reformulation with different excipients or the inclusion of antioxidants if oxidative degradation is the issue. 3. Packaging: Ensure appropriate packaging is used to protect the drug from light and moisture if it is found to be photolabile or hygroscopic. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered in Donepezil synthesis?
A1: Common byproducts can be categorized as either process-related impurities or degradation products. Process-related impurities arise from the synthetic route and can include unreacted starting materials, intermediates, or products of side reactions.[] Degradation products form due to the decomposition of Donepezil under stress conditions like exposure to acid, base, oxidants, light, or heat.[1][2][3][4] A list of known impurities is provided in Table 1.
Q2: Which analytical techniques are most suitable for identifying and characterizing Donepezil byproducts?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique for routine impurity profiling and quantification.[5] For structural elucidation and confirmation of the identity of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight information.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also used for the definitive structural characterization of isolated impurities.[7]
Q3: How can I perform forced degradation studies for Donepezil?
A3: Forced degradation studies are typically carried out by subjecting a solution of Donepezil to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions generally include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature.[2][4]
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.[2][4]
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Exposing the drug substance or a solution to UV and visible light.
The samples are then analyzed by a stability-indicating HPLC method to identify and quantify the degradation products.
Q4: Are there any known genotoxic impurities associated with Donepezil synthesis?
A4: The available literature does not specifically highlight any commonly found genotoxic impurities in Donepezil synthesis. However, it is crucial to evaluate the potential for genotoxicity of any new or uncharacterized impurity based on its chemical structure. Regulatory guidelines should be followed for the identification and control of potentially genotoxic impurities.
Data Presentation
Table 1: Known Byproducts and Impurities in Donepezil Synthesis
| Impurity Name/Designation | IUPAC Name | Molecular Formula | Molecular Weight | m/z ([M+H]⁺) |
| Donepezil | 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | C₂₄H₂₉NO₃ | 379.49 | 380.2 |
| Impurity I | 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone | C₁₇H₁₇NO₃ | 283.32 | 284.1 |
| Impurity II | 4-(5,6-dimethoxy-2,3-dihydro-1H-2-indenylmethyl) piperidine | C₁₇H₂₅NO₂ | 275.39 | 276.2 |
| Impurity III | 2-(1-benzyl-4-piperdylmethyl)-5,6-dimethoxy-1-indanol | C₂₄H₃₁NO₃ | 381.51 | 382.2 |
| Impurity IV | 1-benzyl-4(5,6-dimethoxy-2,3-dihydro-1H-2-indenylmethyl) piperidine | C₂₄H₃₁NO₂ | 365.51 | 366.2 |
| Impurity V | 1,1-dibenzyl-4(5,6-dimethoxy-1-oxo-2,3-dihydro-2H-2-indenylmethyl)hexahydropyridinium bromide | C₃₁H₃₆BrNO₃ | 566.53 | 486.3 (cation) |
| Donepezil N-Oxide | 2-((1-benzyl-1-oxidopiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | C₂₄H₂₉NO₄ | 395.49 | 396.2 |
| Dimer Impurity | 2-((1-benzylpiperidin-4-yl)methyl)-2-((4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | C₄₈H₅₆N₂O₆ | 769.0 | 770.4 |
Note: The m/z values are approximate and may vary slightly depending on the mass spectrometer and analytical conditions.[7][9]
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of Donepezil
This protocol describes a general reversed-phase HPLC method for the separation and quantification of Donepezil and its related substances.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Hypersil ODS, 250 mm x 4.6 mm, 5 µm particle size (or equivalent C18 column).[5]
-
Mobile Phase A: 10 mM diammonium hydrogen orthophosphate in water (pH adjusted to 6.0 with phosphoric acid).[5]
-
Mobile Phase B: Acetonitrile and Methanol (85:15 v/v).[5]
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 10 40 25 60 30 80 35 20 | 40 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[5]
-
Detection Wavelength: 230 nm.[5]
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Donepezil hydrochloride reference standard and known impurity standards in the mobile phase to obtain a desired concentration (e.g., 1 mg/mL for Donepezil and 0.01 mg/mL for impurities).
-
Sample Solution: Accurately weigh and dissolve the Donepezil sample to be tested in the mobile phase to obtain a final concentration of approximately 1 mg/mL.
4. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the standard solution to determine the retention times and response factors of Donepezil and the known impurities.
-
Inject the sample solution.
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.
Protocol 2: LC-MS Method for Identification of Unknown Byproducts
This protocol provides a general approach for the identification of unknown impurities using LC-MS.
1. Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Use an HPLC method that provides good separation of the unknown impurity from other components (the HPLC method from Protocol 1 can be adapted by using volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile phosphate buffers).
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode is generally suitable for Donepezil and its basic impurities.
-
Scan Range: A wide scan range (e.g., m/z 100-1000) is recommended for initial screening.
-
Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates to achieve maximum signal intensity for the analyte of interest.
-
Tandem MS (MS/MS): If available, perform MS/MS analysis on the ion of the unknown impurity to obtain fragmentation data, which can aid in structural elucidation.
4. Analysis:
-
Inject the sample containing the unknown impurity into the LC-MS system.
-
Obtain the mass spectrum of the unknown peak.
-
Determine the accurate mass of the molecular ion ([M+H]⁺).
-
Use the accurate mass to predict the elemental composition of the unknown impurity.
-
If MS/MS data is available, analyze the fragmentation pattern to propose a chemical structure.
-
Compare the proposed structure and molecular weight with known impurities and potential byproducts based on the synthetic route.
Visualizations
Caption: Workflow for the identification and control of impurities in Donepezil synthesis.
Caption: Simplified pathways for the formation of common Donepezil byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions – ScienceOpen [scienceopen.com]
- 3. doaj.org [doaj.org]
- 4. scielo.br [scielo.br]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 9. Identification, isolation and characterization of new impurity in donepezil hydrochloride | Semantic Scholar [semanticscholar.org]
Technical Support Center: Minimizing Genotoxic Impurities like Benzyl Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of genotoxic impurities (GTIs), with a specific focus on benzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is a genotoxic impurity (GTI) and why is benzyl bromide a concern?
A genotoxic impurity is a chemical substance that has the potential to damage DNA, leading to mutations and potentially causing cancer.[1] Benzyl bromide is a well-known alkylating agent, a class of compounds recognized for their potential to react with DNA nucleobases.[2][3] Its structure contains a "structural alert" for genotoxicity, necessitating strict control to ensure patient safety.
Q2: What are the regulatory limits for genotoxic impurities like benzyl bromide?
Regulatory bodies like the ICH, EMA, and FDA have established a Threshold of Toxicological Concern (TTC) for genotoxic impurities.[4][5] For lifetime exposure to a GTI, the acceptable daily intake is generally 1.5 µ g/day , which corresponds to a theoretical excess cancer risk of less than 1 in 100,000.[4][6][7] This TTC value is used to calculate the permissible concentration of the impurity in the final drug substance.
Q3: How can I calculate the concentration limit (in ppm) for benzyl bromide in my active pharmaceutical ingredient (API)?
The concentration limit can be calculated using the following formula, derived from the TTC[4]:
Concentration Limit (ppm) = TTC (µ g/day ) / Maximum Daily Dose of API ( g/day )
For example, if the maximum daily dose of your API is 2 grams, the concentration limit for benzyl bromide would be:
1.5 µ g/day / 2 g/day = 0.75 ppm
The following table illustrates the concentration limits for a GTI with a TTC of 1.5 µ g/day at various API daily doses.
| Maximum Daily Dose of API ( g/day ) | Concentration Limit of GTI (ppm) |
| 0.1 | 15 |
| 0.5 | 3 |
| 1.0 | 1.5 |
| 2.0 | 0.75 |
| 5.0 | 0.3 |
| 10.0 | 0.15 |
Q4: What are the primary control strategies for minimizing genotoxic impurities?
The main strategies, often referred to as the "ACP" (Avoid-Control-Purge) approach, include:
-
Avoid: Redesigning the synthetic route to eliminate the use of potentially genotoxic reagents or the formation of genotoxic byproducts.
-
Control: Modifying reaction conditions (e.g., temperature, stoichiometry, order of addition) to minimize the formation of the impurity.
-
Purge: Implementing effective purification steps to remove the impurity from the final API. This can be demonstrated through experimental data or by using a scientifically sound risk assessment tool known as "purge factor" calculations.[8][9]
Troubleshooting Guide: Benzyl Bromide Detected in Your Process
This guide provides a step-by-step approach to troubleshoot the presence of benzyl bromide in your synthetic process.
Step 1: Identify the Source of Benzyl Bromide Formation
Question: I have detected benzyl bromide in my reaction mixture. What are the likely sources?
Answer: Benzyl bromide can be present as a known reactant or can form inadvertently. Consider the following possibilities:
-
Intentional Use: If benzyl bromide is a reagent in your synthesis, its presence in subsequent steps is likely due to incomplete reaction or carryover.
-
Inadvertent Formation: Benzyl bromide can form as a byproduct under certain conditions. A common scenario is the reaction of benzyl alcohol with a bromine source. This can be exacerbated by acidic conditions or the presence of certain reagents that can activate the benzylic position.[10][11] For instance, the use of N-bromosuccinimide (NBS) for benzylic bromination can sometimes lead to mixtures of mono- and di-brominated products.[12][13]
The following diagram illustrates a simplified workflow for identifying the source of benzyl bromide contamination.
Caption: Workflow for identifying the source of benzyl bromide.
Step 2: Implement Control and Mitigation Strategies
Question: How can I modify my process to reduce or eliminate benzyl bromide?
Answer: Based on the identified source, implement the following strategies:
-
Optimize Reaction Conditions:
-
Stoichiometry: Use a minimal excess of the limiting reagent to reduce unreacted starting materials that could lead to side reactions.
-
Temperature: Lowering the reaction temperature may reduce the rate of side reactions that form benzyl bromide.
-
Order of Addition: Adding the bromine source slowly to a solution containing the other reactants can help to control the local concentration and minimize byproduct formation.
-
-
Enhance Purification:
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities like benzyl bromide.
-
Distillation: For liquid products, distillation can be used, especially if there is a significant difference in boiling points between your product and benzyl bromide (Boiling point of benzyl bromide is approximately 201°C).[14]
-
Chromatography: Column chromatography is a powerful purification technique to separate benzyl bromide from your desired compound.
-
Quenching: Unreacted benzyl bromide can be quenched by adding a nucleophilic scavenger at the end of the reaction. For example, adding triethylamine can convert benzyl bromide into a water-soluble quaternary ammonium salt, which can then be easily removed by an aqueous wash.
-
Step 3: Justify Removal with Purge Factor Calculations
Question: I believe my purification process is sufficient to remove benzyl bromide. How can I formally justify this without extensive testing of every batch?
Answer: You can use a risk assessment tool known as "purge factor" calculations, which is recognized by regulatory guidelines like ICH M7.[6][15] A purge factor is a semi-quantitative estimation of the ability of a process step to remove a specific impurity. The overall purge factor for a process is the product of the purge factors for each individual step.
Illustrative Purge Factor Values for Benzyl Bromide:
The following table provides illustrative purge factor values for different unit operations. The actual values for your process will depend on the specific conditions and physicochemical properties of your materials.
| Unit Operation | Conditions | Illustrative Purge Factor | Rationale |
| Reactivity | Reaction with a nucleophile (e.g., amine, alcohol) | 10 - 1000+ | Benzyl bromide is a reactive electrophile and will be consumed. The purge factor depends on the reaction kinetics and stoichiometry. |
| Distillation | Boiling point of product is >50°C different from benzyl bromide | 10 - 100 | Good separation based on volatility. |
| Crystallization | Benzyl bromide is highly soluble in the crystallization solvent | 3 - 100 | Impurity remains in the mother liquor. |
| Aqueous Wash | After quenching with a nucleophile to form a water-soluble salt | 10 - 100 | Efficient removal of the salt into the aqueous phase. |
| Chromatography | Good separation of product and impurity on TLC/HPLC | 10 - 1000+ | High resolving power of chromatography. |
Calculating the Purge Ratio:
-
Determine the Required Purge Factor: This is the ratio of the initial concentration of the impurity to the acceptable limit in the final API.
-
Calculate the Predicted Purge Factor: Multiply the individual purge factors for each relevant process step.
-
Calculate the Purge Ratio: Predicted Purge Factor / Required Purge Factor. A purge ratio significantly greater than 1 provides confidence that the process can effectively remove the impurity. A ratio greater than 1000 is often considered a strong justification for an Option 4 control strategy (no routine testing required).[16][17]
Experimental Protocols
Protocol 1: HPLC-UV Method for the Determination of Benzyl Bromide (with Derivatization)
This method is suitable for trace-level quantification of benzyl bromide in drug substances. Derivatization with 1-(4-Nitrophenyl)piperazine (4-NPP) enhances sensitivity and shifts the UV absorption to a wavelength where matrix interference is minimized.[7]
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
InertSustain® C18 column (250 mm × 4.6 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
1-(4-Nitrophenyl)piperazine (4-NPP)
-
Potassium iodide (KI)
-
Benzyl bromide standard
-
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: 5 mM ammonium acetate solution
-
-
Chromatographic Conditions:
-
Gradient Elution: 0–10 min, 70% A; 10–15 min, ramp to 85% A; 15–20 min, 85% A.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 392 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation (Illustrative):
-
Accurately weigh about 100 mg of the drug substance into a 10 mL volumetric flask.
-
Add 5 mL of a solution containing potassium iodide (40 mg/mL in acetonitrile) and heat at 60°C for 30 minutes to convert any benzyl bromide to the more reactive benzyl iodide.
-
Cool to room temperature and add 1 mL of 4-NPP solution (concentration to be optimized).
-
Heat the mixture at 60°C for 90 minutes.
-
Cool to room temperature and dilute to volume with acetonitrile.
-
Inject into the HPLC system.
-
Protocol 2: GC-FID Method for the Determination of Benzyl Bromide
This method is a simpler alternative if derivatization is not desired and provides good sensitivity.[11][13]
-
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
DB-5 (5% phenyl 95% methylpolysiloxane) column (30 m x 0.53 mm, 5 µm film thickness).
-
-
Reagents:
-
Cyclohexane (GC grade)
-
Benzyl bromide standard
-
-
Chromatographic Conditions:
-
Injector Temperature: 220°C
-
Detector Temperature: 260°C
-
Oven Temperature: Isocratic at 150°C for 30 minutes.
-
Carrier Gas: Helium at a constant pressure of 5.0 psi.
-
Injection Volume: 5 µL
-
Split Ratio: 2:1
-
-
Sample Preparation (Illustrative):
-
Accurately weigh about 1 g of the drug substance into a suitable vial.
-
Add 10 mL of cyclohexane.
-
Vortex for 2 minutes to extract the benzyl bromide.
-
Centrifuge or allow the solid to settle.
-
Inject the clear supernatant into the GC system.
-
Genotoxicity Signaling Pathway
Benzyl bromide, as an alkylating agent, can directly damage DNA by forming adducts with the nucleotide bases, primarily at the N7 position of guanine and the N3 position of adenine.[3][18] This DNA damage triggers a complex cellular response aimed at repairing the lesion and maintaining genomic integrity. If the damage is too severe, it can lead to apoptosis (programmed cell death).
The following diagram illustrates a simplified signaling pathway initiated by benzyl bromide-induced DNA damage.
Caption: Simplified pathway of benzyl bromide-induced genotoxicity.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Mechanisms of mutagenicity of DNA adducts derived from alkyl and vinyl halides | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. DNA adduct - Wikipedia [en.wikipedia.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 6. aifa.gov.it [aifa.gov.it]
- 7. errdoc.gabia.io [errdoc.gabia.io]
- 8. Establishing Best Practice For Impurity Purge By Solubility | Lhasa Limited [lhasalimited.org]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Sciencemadness Discussion Board - Benzyl Bromide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. scientificupdate.com [scientificupdate.com]
- 13. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 14. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. An Addendum to ICH M7 provides practical Examples to calculate compound-specific Acceptable Intakes - ECA Academy [gmp-compliance.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
Optimizing solvent systems for the chromatography of Donepezil intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the chromatography of Donepezil intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the key intermediates in the synthesis of Donepezil that require chromatographic purification?
A1: The primary intermediates in the most common synthetic routes for Donepezil are:
-
5,6-Dimethoxy-1-indanone: A precursor for the indanone moiety of Donepezil.
-
1-Benzylpiperidine-4-carboxaldehyde: The piperidine fragment that is condensed with the indanone precursor.
-
1-Benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine: The direct precursor to Donepezil, formed by the condensation of the two primary intermediates.
Q2: What are the general considerations for selecting a solvent system for the chromatography of these intermediates?
A2: For Thin Layer Chromatography (TLC), a good starting point is a mixture of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or methanol. The polarity of the solvent system should be adjusted to achieve a retention factor (R_f) between 0.3 and 0.5 for the compound of interest to ensure good separation. For High-Performance Liquid Chromatography (HPLC), reversed-phase chromatography is commonly employed. A typical mobile phase consists of a mixture of acetonitrile or methanol and water, often with an acidic modifier like phosphoric acid or formic acid to improve peak shape, especially for nitrogen-containing basic compounds.
Q3: How can I visualize the spots on a TLC plate if the intermediates are not UV-active?
A3: While the indanone and benzyl-containing intermediates are UV-active, if you need a general-purpose visualization technique, you can use staining solutions. A common stain is potassium permanganate, which reacts with many organic compounds. Another widely used stain is an iodine chamber, where iodine vapor reversibly stains most organic compounds brown.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue 1: Peak Tailing for 1-Benzylpiperidine-4-carboxaldehyde and other nitrogen-containing intermediates.
-
Question: My HPLC chromatogram for 1-benzylpiperidine-4-carboxaldehyde shows significant peak tailing. What is the likely cause and how can I resolve it?
-
Answer: Peak tailing for basic, nitrogen-containing compounds in reversed-phase HPLC is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[1][2] Here are several strategies to mitigate this issue:
-
Lower the Mobile Phase pH: Operating at a lower pH (around 2-3) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[1][3]
-
Use a Mobile Phase Additive: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[2]
-
Increase Buffer Concentration: Using a buffer concentration in the range of 10-50 mM can help to maintain a consistent pH and minimize secondary interactions.[1]
-
Select an Appropriate Column: Consider using a column with a stationary phase designed to minimize silanol interactions, such as an end-capped column or a column with a polar-embedded group.
-
Issue 2: Poor Resolution Between Donepezil Intermediates and Impurities.
-
Question: I am having difficulty separating my desired intermediate from a closely eluting impurity. How can I improve the resolution?
-
Answer: Improving resolution in HPLC can be achieved by several methods:
-
Optimize the Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Adjust the Gradient: If you are using a gradient elution, try a shallower gradient (a slower increase in the organic solvent percentage over time).
-
Use a High-Efficiency Column: Employing a column with smaller particles or a longer column can increase the number of theoretical plates and thus improve resolution.
-
Thin Layer Chromatography (TLC)
Issue 1: Streaking of Spots on the TLC Plate.
-
Question: My spots are streaking up the TLC plate instead of appearing as tight, round spots. What could be the cause?
-
Answer: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate can saturate the stationary phase. Try spotting a more dilute solution.
-
Inappropriate Solvent System: If the compound is highly soluble in the mobile phase, it may streak. Try a less polar solvent system.
-
Sample Acidity or Basicity: Highly acidic or basic compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent can often resolve this.
-
Incomplete Drying of the Spotting Solvent: Ensure the solvent used to dissolve the sample has completely evaporated before developing the plate.
-
Issue 2: Inconsistent R_f Values.
-
Question: I am getting different R_f values for the same compound in different runs. Why is this happening and how can I ensure reproducibility?
-
Answer: Inconsistent R_f values in TLC are a common issue and can be attributed to several variables:
-
Chamber Saturation: Ensure that the TLC chamber is properly saturated with the vapor of the mobile phase before developing the plate. This is achieved by lining the inside of the chamber with filter paper soaked in the eluent.
-
Temperature Fluctuations: Temperature can affect solvent viscosity and vapor pressure, leading to changes in R_f values. Try to run your TLC plates at a consistent room temperature.
-
Changes in Mobile Phase Composition: Even small variations in the solvent mixture can lead to different R_f values. Prepare the mobile phase fresh and accurately measure the components.
-
Plate Variability: Differences in the thickness or activity of the stationary phase between plates can cause variations.
-
Experimental Protocols & Data
HPLC Analysis of Donepezil Intermediates
This protocol provides a general starting point for the reversed-phase HPLC analysis of 5,6-dimethoxy-1-indanone and 1-benzylpiperidine-4-carboxaldehyde. Optimization may be required based on the specific instrumentation and purity of the samples.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier.[1][4]
-
Solvent A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility)
-
Solvent B: Acetonitrile
-
-
Elution Mode: Isocratic or gradient elution can be used. A good starting point for an isocratic method is a 50:50 mixture of Solvent A and Solvent B. For gradient elution, a linear gradient from 20% B to 80% B over 15 minutes can be effective.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Table 1: HPLC Solvent Systems for Donepezil Intermediates
| Intermediate | Stationary Phase | Mobile Phase | Detection |
| 5,6-Dimethoxy-1-indanone | C18 | Acetonitrile, Water, and Phosphoric Acid[4] | UV |
| 1-Benzylpiperidine-4-carboxaldehyde | C18 | Acetonitrile, Water, and Phosphoric Acid[1] | UV |
TLC Analysis of Donepezil Intermediates
This protocol describes a general procedure for the TLC analysis of Donepezil intermediates.
-
Stationary Phase: Silica gel 60 F254 plates
-
Sample Application: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and apply a small spot to the TLC plate using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the chamber is saturated with the solvent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: View the plate under UV light (254 nm) to visualize the spots. Alternatively, use a staining agent like potassium permanganate or an iodine chamber.
Table 2: TLC Solvent Systems for Donepezil Intermediates
| Intermediate/Reaction Stage | Mobile Phase | R_f Value (Approximate) |
| 1-Benzyl-4-((5,6-dimethoxy-1-indanon)-2-ylidenyl)methylpiperidine | Dichloromethane / Methanol (10:1, v/v) | 0.60 |
| Donepezil Precursor | Dichloromethane / Methanol (100:1, v/v) for column chromatography | - |
| Donepezil Precursor | Dioxane / Acetonitrile / Acetic Acid (70:30:1, v/v/v) | 0.09 |
| Donepezil Precursor | Chloroform / Methanol / Diethylamine (100:10:1, v/v/v) | 0.63 |
Visualizations
Caption: Workflow for the synthesis and purification of Donepezil intermediates.
Caption: Troubleshooting guide for HPLC peak tailing of basic intermediates.
References
Preventing the degradation of Donepezil Benzyl Chloride during synthesis
Welcome to the technical support center for the synthesis of Donepezil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Donepezil, with a particular focus on preventing the degradation of the Donepezil Benzyl Chloride intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities and degradation products encountered during Donepezil synthesis?
A: Impurities in Donepezil synthesis can arise from various sources, including unreacted starting materials, byproducts from side reactions, and degradation of intermediates or the final product. Some commonly identified [][2][3]impurities include:
-
Process-Related Impurities: These can be residual starting materials or intermediates that remain due to incomplete reactions.
-
Degradation Product[]s: Donepezil can degrade under certain conditions such as hydrolysis, oxidation, or exposure to light.
-
Structurally Relate[]d Impurities: These are analogs of Donepezil that may be formed during synthesis. Specific examples of iden[2]tified impurities include 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone and various piperidine and indanol derivatives.
Q2: How can the de[4][5]gradation of this compound be minimized during the benzylation step?
A: The benzylation step is critical, and preventing degradation of the this compound intermediate is key to achieving high yield and purity. High temperatures and prolonged reaction times can lead to the formation of impurities.
Key considerations for m[4]inimizing degradation include:
-
Temperature Control: The benzylation reaction should be conducted at a controlled temperature. For instance, some processes describe the reaction at 70°C. Excessively high temperat[5]ures, such as 145°C for 8 hours, have been associated with impurity formation.
-
Reaction Time: Mo[4]nitoring the reaction progress and avoiding unnecessarily long reaction times can prevent the formation of degradation products. Reaction times of 6-10 hours are often cited.
-
Choice of Base and [5]Solvent: The selection of an appropriate base and solvent system is crucial. Potassium carbonate (K2CO3) in a solvent like ethanol or acetone is a commonly used combination.
Q3: What are the o[7]ptimal reaction conditions for the synthesis of Donepezil involving the benzyl chloride intermediate?
A: Optimal conditions can vary depending on the specific synthetic route. However, based on documented procedures, the following conditions have been shown to be effective for the benzylation step:
| Parameter | Condition | Source(s) |
| Reactants | Intermediate amine, Benzyl Chloride | |
| Base [5] | Potassium Carbonate (K2CO3) | |
| Solvent [5] | Ethanol or Acetone | |
| Temperature [5] | 60-70°C | |
| Reaction Time[5] | 6-10 hours |
Q4: My Don[7]epezil synthesis is resulting in a low yield. What are the potential causes related to the benzyl chloride intermediate?
A: Low yields can often be attributed to the degradation of intermediates or the formation of side products. Specific to the this compound step, potential causes for low yield include:
-
Instability of the Intermediate: The this compound itself may be unstable under the reaction conditions, leading to degradation before it can fully react.
-
Side Reactions: The benzyl chloride may react with other nucleophiles present in the reaction mixture, leading to the formation of unwanted byproducts.
-
Suboptimal Reaction Conditions: As mentioned previously, incorrect temperature, reaction time, or choice of reagents can all contribute to lower yields.
Troubleshooting Guides
Issue 1: High Levels of Impurities Detected by HPLC
If your HPLC analysis shows significant impurity peaks, consider the following troubleshooting workflow:
Troubleshooting workflow for high impurity levels.
Issue 2: Low Overall Yield of Donepezil
A low overall yield can be a result of issues at multiple stages of the synthesis. The following diagram illustrates a logical approach to identifying the cause:
Troubleshooting workflow for low overall yield.
Experimental Protocols
General Protocol for the Benzylation Step
This protocol is a generalized procedure based on common synthetic routes for Donepezil. Researchers should adapt it to their specific needs and safety protocols.
-
Preparation: In a suitable reaction vessel, dissolve the amine intermediate in an appropriate solvent such as ethanol or acetone.
-
Addition of Base: Add potassium carbonate (K2CO3) to the solution with stirring.
-
Addition of Benzyl Chloride: Slowly add benzyl chloride to the reaction mixture.
-
Reaction: Heat the mixture to 60-70°C and maintain with stirring for 6-10 hours. Monitor the reaction prog[5]ress by a suitable method (e.g., TLC or HPLC).
-
Work-up: After the reaction is complete, cool the mixture and add water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Was[5]h the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visual Representation of the Synthetic Pathway
The following diagram outlines a common synthetic pathway for Donepezil, highlighting the critical benzylation step.
Synthetic pathway of Donepezil.
References
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. US20090298879A1 - Impurities of Donepezil - Google Patents [patents.google.com]
- 4. US8987458B2 - Process for the preparation of donepezil hydrochloride - Google Patents [patents.google.com]
- 5. CN1733728A - A New Process for the Synthesis of Donepezil - Google Patents [patents.google.com]
Troubleshooting guide for common issues in the N-benzylation step
Welcome to the technical support center for N-benzylation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the N-benzylation of amines.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my N-benzylation reaction showing low yield or not proceeding to completion?
Low conversion of the starting amine is a frequent issue. Several factors could be responsible:
-
Insufficiently Activated Reagents: The activity of your benzylating agent (e.g., benzyl bromide, benzyl alcohol) or catalyst may be compromised. Ensure the purity and proper storage of your reagents. For instance, benzyl bromide can degrade over time.
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics. Lower temperatures may lead to sluggish or incomplete reactions.[1][2] Conversely, excessively high temperatures can promote side reactions and degradation. It is crucial to optimize the temperature for your specific substrate and catalytic system. For example, in one study, increasing the temperature beyond 120°C significantly increased the yield of the N-benzylated product.[1]
-
Poor Catalyst Performance: The choice and handling of the catalyst are paramount. Heterogeneous catalysts, for example, can lose activity if not handled or stored correctly.[1][3] Consider screening different catalysts to find the most effective one for your specific transformation.
-
Solvent Effects: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield.[2] Solvents like toluene or p-xylene have proven effective in certain N-benzylation reactions.[1][3][4]
Troubleshooting Steps:
-
Verify the quality of your starting materials and reagents.
-
Systematically optimize the reaction temperature.
-
If using a catalyst, ensure it is active and consider trying alternative catalysts.
-
Experiment with different solvents to find the optimal reaction medium.
2. I am observing significant amounts of N,N-dibenzylation. How can I improve the selectivity for mono-N-benzylation?
The formation of the dibenzylated product is a common side reaction, especially with primary amines, because the initially formed secondary amine is often more nucleophilic than the starting primary amine.[3]
-
Control of Stoichiometry: Using a molar excess of the amine relative to the benzylating agent can favor mono-alkylation.[5] A common strategy is to use a 2:1 molar ratio of amine to benzyl halide.[5]
-
Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can sometimes minimize over-alkylation once a reasonable conversion to the desired mono-benzylated product is achieved.
-
Choice of Benzylating Agent: The reactivity of the benzylating agent can influence selectivity. Highly reactive agents like benzyl bromide may lead to more over-alkylation compared to less reactive ones like benzyl alcohol used in reductive amination.
Troubleshooting Steps:
-
Adjust the stoichiometry to use an excess of the amine.
-
Monitor the reaction closely and stop it before significant dibenzylation occurs.
-
Consider switching to a less reactive benzylating agent or a different synthetic methodology, such as reductive amination.
3. My reaction is producing unexpected side products other than the dibenzylated amine. What could be the cause?
Besides over-alkylation, other side reactions can occur depending on the chosen methodology:
-
Hydrogenolysis: When using benzyl alcohol and certain catalysts (e.g., Nickel-based), hydrogenolysis of the benzyl group can lead to the formation of toluene as a byproduct.[3]
-
Imine Intermediate Accumulation: In reactions following a "hydrogen borrowing" mechanism, the imine intermediate may accumulate if the final reduction step is slow.[1][6]
-
Decarbonylation: In some catalytic systems, decarbonylation of the benzaldehyde intermediate (formed from benzyl alcohol) can produce benzene.[3]
Troubleshooting Flowchart for Side Product Formation:
Caption: Troubleshooting logic for identifying and addressing common side products in N-benzylation.
4. How can I effectively purify my N-benzylated product?
Purification can be challenging due to the similar polarities of the starting amine, the mono-benzylated product, and the di-benzylated byproduct.
-
Column Chromatography: Silica gel column chromatography is a common method. A careful selection of the eluent system is crucial for achieving good separation.
-
Distillation: For liquid products, vacuum distillation can be an effective purification technique, especially for separating components with different boiling points.[7]
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for purification.[5]
-
Acid-Base Extraction: An aqueous workup with dilute acid can help remove unreacted amine. The benzylated product can then be extracted into an organic solvent.
General Purification Workflow:
Caption: General workflow for the purification of N-benzylated amines.
Data Presentation
Table 1: Comparison of Catalytic Systems for N-Alkylation of Amines with Benzyl Alcohol.
| Entry | Catalyst | Temperature (°C) | Time (h) | Alkylated Product Yield (%) | Reference |
| 1 | Cu-Fe(3)HT-300 | 163 | 24 | 88 | [1] |
| 2 | TiOH-80 | 180 | 15–96 | 90–97 | [1] |
| 3 | MnBr(CO)5 | 130 | 20 | 29–92 | [1] |
| 4 | Hf-MOF-808 | 120–140 | 3–23 | 70–90 | [1] |
| 5 | UiO66-NH2-[LIr]BF4 | 80–180 | 2–24 | 90–100 | [1] |
| 6 | Pd@La-BDC MOF | 150 | 4–6 | 79–94 | [1] |
Experimental Protocols
Protocol 1: General Procedure for N-Benzylation using Benzyl Bromide
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the amine (1.0 equiv.) and a suitable solvent (e.g., anhydrous THF or DMF).
-
Add a base (e.g., NaH, 1.2 equiv.) portion-wise at 0 °C.[8][9]
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add benzyl bromide (1.1 equiv.) dropwise.
-
Let the reaction warm to room temperature and stir until completion, monitoring by TLC.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.[8]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Reductive Amination using Sodium Borohydride
-
Dissolve the amine (1.0 equiv.) and benzaldehyde (1.0-1.2 equiv.) in a suitable solvent (e.g., methanol or ethanol).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC.[10]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (1.5-2.0 equiv.) portion-wise, keeping the temperature below 10 °C.[10]
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature until the imine is completely reduced (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product as needed.
Hydrogen Borrowing Reaction Mechanism:
References
- 1. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1838658A1 - Process for preparing benzylated amines - Google Patents [patents.google.com]
- 6. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Sodium Borohydride [commonorganicchemistry.com]
Technical Support Center: Enhancing the Stability of Donepezil Precursors in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Donepezil precursors. The information is designed to help address common stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for the synthesis of Donepezil?
A1: The most common synthesis of Donepezil involves the condensation of two primary precursors: 1-benzyl-4-formylpiperidine and 5,6-dimethoxy-1-indanone. This reaction typically forms an unsaturated intermediate, which is then reduced to yield Donepezil.[1][2]
Q2: What are the main factors that can affect the stability of Donepezil precursors in solution?
A2: Based on forced degradation studies of Donepezil and the chemical nature of its precursors, the main factors affecting stability are pH (both acidic and alkaline conditions), oxidizing agents, and temperature.[][4][5][6] The aldehyde group in 1-benzyl-4-formylpiperidine can be susceptible to oxidation and other side reactions.[1]
Q3: My solution of 1-benzyl-4-formylpiperidine seems to be degrading over time. What could be the cause and how can I mitigate it?
A3: Aldehydes are prone to oxidation, especially when exposed to air. Degradation can also be catalyzed by acid or base. To mitigate this, it is recommended to store the precursor in an inert atmosphere (e.g., under nitrogen or argon), use freshly purified solvents, and keep the solution refrigerated. One study noted the gradual degradation of the aldehyde during the condensation reaction, suggesting that using it in molar excess might compensate for some loss.[1]
Q4: Are there any known stability issues with 5,6-dimethoxy-1-indanone?
Q5: How stable is the unsaturated intermediate formed during the condensation of the two precursors?
A5: The synthesis of Donepezil typically involves the immediate reduction of the unsaturated intermediate after its formation.[1][7] This suggests that the intermediate may not be highly stable and is best used in the subsequent reaction step without prolonged storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield in condensation reaction | Degradation of 1-benzyl-4-formylpiperidine. | Use freshly prepared or purified aldehyde. Consider using a slight molar excess of the aldehyde to compensate for potential degradation.[1] Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. |
| Formation of unknown impurities | Degradation of precursors or intermediate under reaction conditions. | Analyze the reaction mixture by HPLC or LC-MS to identify the impurities. Adjust reaction conditions such as temperature, pH, and reaction time. Consider purifying the precursors immediately before use. |
| Discoloration of precursor solutions | Oxidation or other degradation pathways. | Store solutions protected from light and air. Use high-purity solvents and consider de-gassing them before use. |
| Inconsistent reaction outcomes | Variable stability of precursors between batches. | Implement a standardized protocol for the storage and handling of precursors. Perform a quick purity check (e.g., by TLC or HPLC) before each use. |
Quantitative Data on Donepezil Stability
The following tables summarize data from forced degradation studies on Donepezil hydrochloride. This information can provide insights into the potential stability of its precursors under similar stress conditions.
Table 1: Recovery of Donepezil Hydrochloride Under Various Stress Conditions
| Stress Condition | Temperature | Duration | Recovery (%) | Reference |
| 0.1 M HCl | Room Temp | 7 days | ~86% | [][5] |
| 2 M HCl | 70°C | 48 hours | Degraded | [4] |
| 0.1 M NaOH | Room Temp | 7 days | ~42% | [][5] |
| 2 M NaOH | 70°C | 48 hours | Lower stability than acid | [4] |
| 3% H₂O₂ | Room Temp | 7 days | 90.22% | [] |
| Water | 70°C | 48 hours | Stable | [4] |
| Daylight | Room Temp | 7 days | 101.05% | [] |
| Dry Heat | 85°C | 7 days | 99.89% | [] |
Table 2: Degradation Products of Donepezil Hydrochloride Detected Under Forced Stress
| Stress Condition | Number of Degradation Products Detected | Reference |
| 0.1 M HCl (Room Temp, 7 days) | 3 | [][5] |
| 0.1 M NaOH (Room Temp, 7 days) | 3 | [][5] |
| 2 M HCl (70°C) | 2 initially | [4] |
| 2 M NaOH (70°C) | 2 initially | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Donepezil Hydrochloride
This protocol is based on the methodology described in the cited literature.[][4][5]
-
Preparation of Stock Solution: Prepare a stock solution of Donepezil hydrochloride at a concentration of 100.0 µg/mL in a suitable solvent (e.g., ultrapure water or methanol).
-
Acid Degradation:
-
Mild Conditions: Mix the stock solution with 0.1 M HCl and keep at room temperature for 7 days.
-
Forced Conditions: Mix the stock solution with 2 M HCl and heat at 70°C for 48 hours.
-
-
Alkaline Degradation:
-
Mild Conditions: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 7 days.
-
Forced Conditions: Mix the stock solution with 2 M NaOH and heat at 70°C for 48 hours.
-
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 7 days.
-
Thermal Degradation (Dry Heat): Expose the solid raw material to a temperature of 85°C in an oven for 7 days.
-
Photodegradation: Expose the stock solution to direct daylight at room temperature for 7 days. A control sample should be kept in the dark.
-
Analysis: At the end of the specified period, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (e.g., LC-PDA or LC-MS) to determine the percentage recovery of the parent drug and to detect and quantify any degradation products.
Visualizations
Caption: Synthesis pathway of Donepezil from its precursors.
Caption: General workflow for stability testing of a precursor in solution.
References
- 1. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8987458B2 - Process for the preparation of donepezil hydrochloride - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions – ScienceOpen [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
Technical Support Center: Refining Donepezil Synthesis Work-up and Isolation
Welcome to the technical support center for the synthesis of Donepezil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the work-up and isolation procedures of Donepezil.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental work-up and isolation of Donepezil.
Q1: After the reaction, my crude product contains unreacted starting materials. How can I remove them?
A1: Unreacted 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine can often be carried through to the final product. A combination of liquid-liquid extraction and crystallization is typically effective for their removal.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or toluene) and an aqueous solution.[1] Since Donepezil is a basic compound, adjusting the pH of the aqueous layer can help in separating it from non-basic impurities. By adjusting the pH of the aqueous phase to 9 or higher with a base, Donepezil can be partitioned into the organic layer.[1]
-
Crystallization: Subsequent crystallization of the crude Donepezil base or its hydrochloride salt can further purify the product. The choice of solvent is critical. For Donepezil hydrochloride, recrystallization from a mixture of methanol and diisopropyl ether has been reported to yield high purity product.
Q2: My final product shows low purity (<98%) on HPLC analysis. What are the likely impurities and how can I get rid of them?
A2: Low purity in the final product can be attributed to several factors, including process-related impurities and degradation products. Common impurities in Donepezil synthesis include those arising from side reactions or incomplete reactions.[2]
-
Identify the Impurity: The first step is to identify the impurity by comparing the retention time with known Donepezil impurities or by using techniques like LC-MS. Several unknown impurities have been identified in Donepezil synthesis, some ranging from 0.05% to 0.2%.[3]
-
Purification Strategy:
-
Chromatography: For removing persistent impurities, column chromatography on silica gel is a common method.[4]
-
Recrystallization: Multiple crystallization cycles may be necessary to achieve high purity, though this can sometimes lead to lower yields.[5] Experiment with different solvent systems to optimize purity and recovery.
-
Q3: The yield of my crystallized Donepezil hydrochloride is very low. What are the possible reasons and how can I improve it?
A3: A low crystallization yield can be frustrating. Several factors could be at play:
-
Excessive Solvent: Using too much solvent for crystallization will result in a significant portion of your product remaining in the mother liquor.
-
Inappropriate Solvent System: The chosen solvent system may be too good at solubilizing your product, even at low temperatures.
-
Premature Crystallization: If the solution cools too quickly, it can lead to the formation of fine crystals or oils, which are difficult to filter and can trap impurities.
-
Multiple Crystallization Cycles: While effective for purification, repeated crystallizations can lead to a substantial loss of material.[5]
To improve the yield:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to dissolve the crude product completely.
-
Solvent Selection: Experiment with different solvent mixtures. For Donepezil hydrochloride, mixtures of an alcohol (like methanol or ethanol) with an ether (like diisopropyl ether) are commonly used.[6]
-
Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Seeding: Adding a small crystal of pure Donepezil hydrochloride to the supersaturated solution can induce crystallization.
Q4: I am observing an unexpected peak in my HPLC chromatogram. How do I proceed?
A4: An unexpected peak indicates the presence of an unknown impurity. A systematic approach is necessary to identify and eliminate it.
-
Characterization: Isolate the impurity using preparative HPLC for structural elucidation by spectroscopic methods like NMR and MS.[7]
-
Source Determination: Once the structure is known, you can hypothesize its origin (e.g., a byproduct from a side reaction, a degradation product, or a new intermediate).
-
Process Optimization: Modify the reaction or work-up conditions to prevent the formation of this impurity. This could involve adjusting the temperature, reaction time, or the choice of reagents and solvents.
Data Presentation
The following tables summarize quantitative data related to the purity and analysis of Donepezil.
Table 1: Purity of Donepezil Hydrochloride with Different Final Steps
| Final Step | Purity (by HPLC) | Reference |
| Treatment of crude base with HCl without isolation | > 99% | [1] |
| Recrystallization from Methanol/Diisopropyl ether | > 99% | [1] |
| Industrial scale production with recrystallization | High purity | [6] |
Table 2: HPLC Method Parameters for Donepezil Impurity Profiling
| Parameter | Condition | Reference |
| Column | Hypersil ODS (25 cm x 4.6 mm, 5.0µm) | [2][8] |
| Mobile Phase | Gradient of 10 mM diammonium hydrogen orthophosphate (pH 6.0) and Acetonitrile:Methanol (85:15 v/v) | [2][8] |
| Detection | 230 nm | [2][8] |
| Column Temperature | 35°C | [2][8] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Donepezil Base
This protocol describes a general procedure for the extraction of Donepezil base from a reaction mixture.
-
Quench the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and water to the reaction mixture in a separatory funnel.
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pH Adjustment: Add a base (e.g., sodium hydroxide solution) to the separatory funnel to adjust the pH of the aqueous layer to ≥ 9. This ensures that the Donepezil is in its free base form and partitions into the organic layer.
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Separate Layers: Drain the lower organic layer. If using an organic solvent less dense than water, the organic layer will be the upper layer.
-
Back-Extraction (Optional): To maximize recovery, the aqueous layer can be extracted again with a fresh portion of the organic solvent.
-
Combine and Dry: Combine all the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude Donepezil base.
Protocol 2: Crystallization of Donepezil Hydrochloride
This protocol outlines a typical procedure for the crystallization of Donepezil hydrochloride.
-
Dissolution: Dissolve the crude Donepezil hydrochloride in a minimum amount of hot methanol (or another suitable alcohol).
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin during this stage.
-
Induce Crystallization (if necessary): If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure Donepezil hydrochloride.
-
Complete Crystallization: Once crystallization has started, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for crystallization) to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
The following diagrams illustrate key workflows in the work-up and isolation of Donepezil.
Caption: General experimental workflow for Donepezil work-up and isolation.
Caption: Troubleshooting workflow for handling impurities in Donepezil synthesis.
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US8987458B2 - Process for the preparation of donepezil hydrochloride - Google Patents [patents.google.com]
- 5. US20080194827A1 - Crystalline forms of Donepezil base - Google Patents [patents.google.com]
- 6. WO2006097341A1 - Process for making crystalline donepezil hydrochloride monohydrate - Google Patents [patents.google.com]
- 7. Workup [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Process Analytical Technology (PAT) for Donepezil Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for implementing Process Analytical Technology (PAT) to monitor the synthesis of Donepezil.
Frequently Asked Questions (FAQs)
Q1: What is Process Analytical Technology (PAT) and why is it important for Donepezil synthesis?
A1: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[1] In Donepezil synthesis, PAT is crucial for:
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Enhanced Process Understanding: Gaining real-time insights into reaction kinetics, mechanisms, and the impact of process parameters on product quality.[1]
-
Improved Product Quality: By monitoring critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time, PAT helps to ensure the consistent quality of the final Active Pharmaceutical Ingredient (API).[2][3]
-
Reduced Manufacturing Costs: Real-time monitoring minimizes batch failures, reduces the need for extensive off-line testing, and can facilitate Real-Time Release Testing (RTRT).[1][2]
-
Increased Safety: In-situ monitoring can reduce operator exposure to potent compounds and hazardous reagents.
Q2: Which analytical techniques are most suitable for monitoring Donepezil synthesis?
A2: A variety of spectroscopic and chromatographic techniques can be employed. The choice depends on the specific reaction step and the information required. Commonly used techniques include:
-
Mid-Infrared (MIR/FTIR) Spectroscopy: Excellent for monitoring the concentration of reactants, intermediates, and products in real-time by tracking changes in characteristic vibrational bands.[4]
-
Raman Spectroscopy: A powerful tool for monitoring solid-phase transformations, such as crystallization and polymorphism, as well as reactions in solution. It is particularly useful for aqueous systems as water has a weak Raman signal.[5][6]
-
Near-Infrared (NIR) Spectroscopy: Often used for quantitative analysis of API concentration and monitoring of physical properties like particle size during granulation and drying.[7]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used to monitor the concentration of chromophoric species in the reaction mixture.[8]
-
Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS): Provides highly sensitive and selective analysis for identifying and quantifying reactants, products, and impurities. While often an at-line or on-line technique, it provides detailed information that can be correlated with in-line spectroscopic data.[9][10]
Q3: What are the key reaction steps in Donepezil synthesis to monitor using PAT?
A3: The synthesis of Donepezil typically involves several key transformations that can be monitored using PAT. Two common critical steps are:
-
Aldol Condensation: The reaction between 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine. PAT can monitor the consumption of the starting materials and the formation of the unsaturated intermediate.[11]
-
Hydrogenation: The reduction of the double bond in the intermediate to form Donepezil. In-situ monitoring can determine the reaction endpoint and prevent over-reduction or the formation of byproducts.[12][13]
-
Crystallization: Monitoring the crystallization process is crucial for controlling the polymorphic form and particle size of the final Donepezil API.[14][15]
Q4: What is Real-Time Release Testing (RTRT) and can it be implemented for Donepezil synthesis?
A4: Real-Time Release Testing (RTRT) is the ability to evaluate and ensure the quality of the final product based on process data, including a valid combination of measured material attributes and process controls.[16][17][18] For Donepezil synthesis, a well-implemented PAT strategy can provide the necessary process understanding and control to support RTRT, potentially reducing the reliance on end-product testing for batch release.[19]
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered when using PAT to monitor Donepezil synthesis.
In-situ FTIR/Raman Spectroscopy
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak signal from the probe | - Probe window is dirty or fouled.- Poor contact between the probe and the reaction mixture.- Laser or source failure in the spectrometer. | - Clean the probe window according to the manufacturer's instructions.- Ensure the probe is properly immersed in the reaction mixture.- Perform a system self-test or diagnostic check.[20] |
| High background noise or fluorescence (Raman) | - Fluorescence from starting materials, intermediates, or impurities.- Ambient light interference. | - Switch to a longer wavelength excitation laser (e.g., 785 nm or 1064 nm).- Use a baseline correction algorithm in the data analysis software.- Ensure the reaction setup is shielded from external light sources.[21] |
| Inconsistent or drifting baseline | - Temperature fluctuations in the reaction mixture affecting the spectral background.- Changes in the physical properties of the reaction mixture (e.g., turbidity, viscosity). | - Use a temperature-controlled reactor.- Incorporate temperature as a variable in the chemometric model.- Employ robust baseline correction methods. |
| Poor correlation between spectral data and off-line analysis (e.g., HPLC) | - The chemometric model is not robust.- Inaccurate off-line reference measurements.- The PAT probe is not measuring a representative sample. | - Expand the calibration dataset to include more process variability.- Validate the off-line analytical method.- Ensure proper mixing in the reactor to avoid heterogeneity.[22] |
UPLC-MS Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution | - Inappropriate mobile phase composition or gradient.- Column degradation.- Sample overload. | - Optimize the mobile phase pH and organic solvent ratio.- Flush the column or replace it if necessary.- Dilute the sample before injection.[17] |
| Signal suppression or enhancement in MS | - Matrix effects from the reaction mixture.- Co-elution of analytes with high-concentration components. | - Optimize the sample preparation to remove interfering matrix components.- Adjust the chromatographic method to improve the separation of co-eluting species.- Use an internal standard with similar chemical properties to the analyte. |
| Inconsistent retention times | - Fluctuations in column temperature.- Changes in mobile phase composition.- Air bubbles in the system. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and prime the system. |
| Carryover of analytes between injections | - Adsorption of analytes onto the injector or column.- Insufficient needle wash. | - Use a stronger wash solvent in the autosampler.- Increase the wash volume and/or the number of wash cycles.- Inject a blank solvent after a high-concentration sample. |
Quantitative Data Summary
The following tables provide illustrative quantitative data that could be obtained from PAT monitoring of key steps in Donepezil synthesis.
Table 1: Monitoring of Aldol Condensation by In-situ FTIR
| Time (minutes) | 5,6-dimethoxy-1-indanone (Normalized Peak Area) | 1-benzyl-4-formylpiperidine (Normalized Peak Area) | Unsaturated Intermediate (Normalized Peak Area) |
| 0 | 1.00 | 1.00 | 0.00 |
| 15 | 0.78 | 0.80 | 0.21 |
| 30 | 0.52 | 0.55 | 0.46 |
| 60 | 0.21 | 0.23 | 0.78 |
| 90 | 0.05 | 0.06 | 0.94 |
| 120 | < 0.01 | < 0.01 | 0.99 |
Table 2: Monitoring of Hydrogenation by In-situ Raman
| Time (hours) | Unsaturated Intermediate (Normalized Peak Area) | Donepezil (Normalized Peak Area) | Reaction Completion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 0.5 | 0.65 | 0.35 | 35 |
| 1.0 | 0.32 | 0.68 | 68 |
| 1.5 | 0.10 | 0.90 | 90 |
| 2.0 | 0.02 | 0.98 | 98 |
| 2.5 | < 0.01 | > 0.99 | > 99 |
Table 3: Impurity Monitoring by On-line UPLC-MS
| Reaction Stage | Impurity A (%) | Impurity B (%) | Impurity C (%) |
| Start of Reaction | < 0.01 | < 0.01 | < 0.01 |
| Mid-Reaction | 0.05 | 0.02 | 0.08 |
| End of Reaction | 0.12 | 0.04 | 0.15 |
| Post-Crystallization | 0.03 | < 0.01 | 0.04 |
Experimental Protocols
Protocol 1: In-situ FTIR Monitoring of Aldol Condensation
-
System Setup:
-
Equip a temperature-controlled reactor with a reflux condenser, nitrogen inlet, and mechanical stirrer.
-
Insert a cleaned and calibrated in-situ FTIR probe (e.g., with a diamond or silicon ATR crystal) into the reactor, ensuring the probe tip is fully submerged in the reaction mixture.
-
Connect the probe to the FTIR spectrometer.
-
-
Data Acquisition:
-
Collect a background spectrum of the solvent (e.g., ethanol) at the reaction temperature.
-
Set the data acquisition parameters:
-
Spectral range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32 (co-added)
-
Acquisition interval: Every 2 minutes
-
-
-
Reaction Procedure:
-
Charge the reactor with 5,6-dimethoxy-1-indanone and ethanol.
-
Start stirring and data acquisition.
-
Add 1-benzyl-4-formylpiperidine to the reactor.
-
Slowly add the base catalyst (e.g., aqueous NaOH solution).
-
Monitor the reaction by observing the decrease in the carbonyl peaks of the starting materials and the appearance of the peak corresponding to the C=C bond of the unsaturated intermediate.
-
-
Data Analysis:
-
Use univariate analysis by tracking the peak height or area of characteristic absorption bands of the reactants and product over time.
-
Alternatively, develop a multivariate chemometric model (e.g., Partial Least Squares - PLS) by correlating the FTIR spectra with off-line HPLC measurements of samples taken at different time points during the reaction.[22]
-
Protocol 2: On-line UPLC-MS for Impurity Profiling
-
System Setup:
-
Connect an automated sampling system from the reactor to the UPLC-MS system. The system should be capable of quenching the reaction, filtering, and diluting the sample before injection.
-
Equip the UPLC with a suitable column (e.g., C18) and a mobile phase gradient optimized for the separation of Donepezil and its potential impurities.[9][10]
-
Set up the mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI) and scan range to detect the compounds of interest.
-
-
Method Validation:
-
Validate the UPLC-MS method for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) for Donepezil and its known impurities.
-
-
On-line Monitoring:
-
Program the automated sampling system to draw samples from the reactor at predefined intervals (e.g., every 30 minutes).
-
The system should automatically process and inject the samples into the UPLC-MS.
-
Monitor the chromatograms and mass spectra to identify and quantify the formation of impurities throughout the synthesis.
-
-
Data Analysis:
-
Integrate the peak areas of Donepezil and its impurities to determine their relative concentrations over time.
-
Use the data to understand the impurity formation profile and optimize reaction conditions to minimize their formation.
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. news-medical.net [news-medical.net]
- 3. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. A Process Analytical Technology (PAT) approach to control a new API manufacturing process: development, validation and implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jobs.td.org [jobs.td.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.plos.org [journals.plos.org]
- 18. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Chemometrics-based process analytical technology (PAT) tools: applications and adaptation in pharmaceutical and biopharmaceutical industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
Addressing challenges in the filtration and drying of Donepezil intermediates
This guide provides troubleshooting advice and answers to frequently asked questions regarding the filtration and drying of Donepezil intermediates. It is intended for researchers, scientists, and drug development professionals to help overcome common challenges encountered during the synthesis and purification workflow.
Troubleshooting Filtration Issues
This section addresses specific problems that may arise during the solid-liquid separation of Donepezil intermediates.
Q1: Why is the filtration of my Donepezil intermediate proceeding very slowly?
A slow filtration rate is typically caused by the physical properties of the solid particles or the liquid phase.
-
Fine Particle Size: Small, fine particles can clog the pores of the filter medium, significantly reducing the flow rate. Consider optimizing the crystallization process to yield larger, more uniform crystals, which are easier to filter.
-
Filter Clogging: Excipients or amorphous impurities released during the process can quickly clog filter membranes.[1] Using a stacked filter system, where a glass fiber (GF) pre-filter is placed before the main membrane filter, can trap coarser particles and prevent premature clogging of the final membrane.[1]
-
Viscous Mother Liquor: A highly viscous solution will naturally filter more slowly. This can sometimes be remedied by gently heating the mixture (if product stability allows) or by diluting it with an appropriate anti-solvent that does not dissolve the product.
-
Incorrect Filter Choice: Ensure the filter medium is appropriate for the particle size. While sterilizing grade filters are rated at 0.22 µm, a pre-filtration step may require a filter with a larger pore size to handle a high particle load before the final separation.[2][3]
Q2: My product yield is low after filtration and washing. What are the likely causes?
Low yield is often a result of product loss during the filtration or washing stages.
-
Product Soluble in Wash Solvent: The most common cause is the partial dissolution of the intermediate in the wash solvent. To mitigate this, use a wash solvent in which the product has very low solubility and ensure the solvent is pre-chilled to further decrease solubility.
-
Inadequate Washing: Residual mother liquor left on the crystal surface can contain impurities.[4] Inefficient washing may fail to remove these, leading to a purer but lower-yield final product after drying. A well-designed washing protocol is crucial.
-
Forcing Undissolved Particles Through Filter: Applying excessive pressure during filtration can force fine particles through the filter membrane, leading to product loss in the filtrate and inaccurate results.[1]
Troubleshooting Drying Issues
This section provides solutions for common problems encountered when drying the filtered intermediate.
Q1: The final product has a high residual solvent content. How can I improve the drying efficiency?
High residual solvent content can affect the stability, purity, and downstream processing of the intermediate.
-
Inefficient Drying Method: For many active pharmaceutical ingredients (APIs) and their intermediates, vacuum drying is superior to conventional oven drying.[5][6] Operating under reduced pressure lowers the boiling point of solvents, allowing for faster and more efficient removal at lower temperatures.[6]
-
Incorrect Temperature or Time: The drying temperature may be too low, or the duration may be insufficient. A systematic study to optimize temperature and time is recommended. However, be cautious of thermal degradation.
-
Particle Agglomeration: If the wet cake is not broken up, solvent can be trapped within large agglomerates. Using a dryer that agitates the product, such as a fluid bed dryer, can prevent clumping and ensure uniform drying.[6][7]
Q2: My Donepezil intermediate is discolored or degraded after drying. What is the cause?
Degradation is almost always due to the intermediate's sensitivity to heat.
-
Thermal Sensitivity: Many complex organic molecules are thermolabile, meaning they can be easily changed or destroyed by heat.[8] High drying temperatures can lead to decomposition and the formation of colored impurities.
-
Solution: Opt for lower-temperature drying methods.[6] Vacuum ovens are ideal as they allow for effective drying at reduced temperatures, preserving the integrity of the API.[5][6] For extremely heat-sensitive materials, freeze-drying (lyophilization) is an effective, albeit more complex, alternative.[7][9]
Data Summaries
The following tables provide a comparative overview of common techniques and troubleshooting steps.
Table 1: Comparison of Common Drying Methods for Pharmaceutical Intermediates
| Drying Method | Principle of Operation | Advantages | Disadvantages | Best Suited For |
| Tray Dryer | Convection: Heated air circulates over trays of wet material.[6] | Simple operation, cost-effective.[6] | Long drying times, potential for non-uniform drying.[6] | Robust, non-heat-sensitive materials. |
| Fluid Bed Dryer | Fluidization: A bed of particles is suspended and agitated by hot air.[6] | Fast and uniform drying, shortens drying time, good for heat-sensitive materials.[6][7] | Higher initial equipment cost, potential for particle attrition.[6] | Granules and crystalline solids requiring a free-flowing final form. |
| Vacuum Dryer | Conduction under reduced pressure, lowering the solvent's boiling point.[6][7] | Prevents thermal degradation, ideal for heat-sensitive APIs, helps remove entrapped liquid.[5][6] | Often a batch process, can be slower than fluid bed drying. | Heat-sensitive, high-value intermediates where product integrity is critical. |
| Spray Dryer | Atomization: A liquid feed is sprayed into a hot gas stream to produce a dry powder.[8] | Rapid, single-step process, allows control of particle size.[8] | Requires specialized facilities, may not be suitable for all intermediates.[8] | Creating uniform, fine powders from a solution or suspension.[8] |
Visualized Workflows and Logic
The following diagrams illustrate the general process and troubleshooting logic for filtration and drying.
Caption: High-level workflow for isolating a Donepezil intermediate.
Caption: Decision tree for diagnosing slow filtration rates.
Caption: Decision tree for resolving inefficient drying.
Experimental Protocols
Protocol: Filtration and Drying of a Crystalline Donepezil Intermediate
This protocol provides a representative method for the isolation and drying of a typical crystalline intermediate. Note: Specific solvents, temperatures, and times should be optimized for your specific intermediate.
1. Materials and Equipment:
-
Wet cake of Donepezil intermediate in mother liquor.
-
Pre-chilled wash solvent (e.g., isopropanol, ethyl acetate).
-
Buchner funnel and appropriately sized filter paper.
-
Vacuum flask and vacuum source.
-
Spatula and scraper.
-
Vacuum oven with a nitrogen inlet.
-
Laboratory balance.
2. Filtration Procedure:
-
Assemble the filtration apparatus: Place the filter paper in the Buchner funnel, ensuring it lies flat and covers all holes. Wet the paper with a small amount of the wash solvent to seal it.
-
Connect the funnel to the vacuum flask and apply a gentle vacuum.
-
Agitate the crude intermediate slurry to ensure it is homogeneous and pour it into the center of the funnel in a steady stream. Avoid pouring slurry down the sides of the funnel.
-
Once the bulk of the mother liquor has passed through, increase the vacuum to pull the remaining liquid from the cake. Do not let the cake dry completely at this stage if cracks form, as this leads to inefficient washing.
-
Release the vacuum.
3. Washing Procedure:
-
Add a small volume of the pre-chilled wash solvent to the funnel, ensuring the entire cake is covered.
-
Gently stir the cake into a slurry with a spatula (be careful not to tear the filter paper).
-
Re-apply the vacuum to draw the wash solvent through the cake.
-
Repeat the washing step 1-2 more times as required to remove impurities.
-
After the final wash, maintain the vacuum for 10-15 minutes to pull as much solvent as possible from the cake.
4. Drying Procedure:
-
Carefully remove the filter cake from the funnel and transfer it to a clean, tared drying dish.
-
Break up any large clumps with a spatula to increase the surface area for drying.
-
Place the dish in a vacuum oven pre-heated to the desired temperature (e.g., 45-55°C).
-
Close the oven door and apply vacuum gradually to avoid splattering the powder. Aim for a pressure below 100 mbar.
-
A slow bleed of dry nitrogen into the oven can help sweep solvent vapors away, accelerating the drying process.
-
Dry the intermediate for the predetermined time (e.g., 8-12 hours) or until a constant weight is achieved (as determined by periodic weighing).
-
Once drying is complete, release the vacuum with nitrogen before opening the oven to prevent moisture from the air from being adsorbed by the dry product.
-
Transfer the dry, free-flowing powder to a labeled, sealed container.
References
- 1. How to Deal with Difficult to Filter Dissolution Samples? [pharmaspecialists.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. equilibar.com [equilibar.com]
- 6. Drying Machines for API (Active Pharmaceutical Ingredient): Types and Applications - www.pharmasources.com [pharmasources.com]
- 7. escopharma.com [escopharma.com]
- 8. Spray drying solutions: API and OSD processing considerations | CRB [crbgroup.com]
- 9. Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Impact of raw material quality on Donepezil synthesis outcomes
Welcome to the technical support center for Donepez'il synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of raw material quality on synthesis outcomes.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of Donepezil, with a focus on issues arising from the quality of raw materials.
| Problem/Observation | Potential Cause Related to Raw Material Quality | Recommended Action |
| Low Yield of Final Product | Degradation or Impurity in 5,6-dimethoxy-1-indanone: The presence of impurities such as 6-hydroxy-5-methoxy-1-indanone can interfere with the condensation reaction. | 1. Verify the purity of the 5,6-dimethoxy-1-indanone lot using HPLC. 2. Consider recrystallization or sublimation of the raw material to improve purity.[1] 3. Ensure proper storage conditions to prevent degradation. |
| Low Purity of N-benzyl-4-formyl-piperidine: Impurities from the oxidation or reduction steps in its synthesis can lead to side reactions. | 1. Analyze the purity of N-benzyl-4-formyl-piperidine via HPLC or GC. 2. If synthesized in-house, ensure complete conversion and purification of intermediates. | |
| High Levels of Impurities in Final Product | Process-Related Impurities from Starting Materials: Unreacted starting materials or impurities present in the initial raw materials can be carried through the synthesis.[] | 1. Perform a thorough analysis of the impurity profile of your starting materials. 2. Review the purification steps of the final product to ensure they are adequate for removing the specific impurities identified. |
| Formation of Byproducts: Side reactions may be promoted by contaminants in the raw materials. | 1. Characterize the unexpected impurities using techniques like LC-MS to identify their structures. 2. Trace the origin of the impurity back to a specific raw material or synthesis step. | |
| Inconsistent Reaction Times | Variable Quality of Raw Materials: Lot-to-lot variability in the purity and physical properties of starting materials can affect reaction kinetics. | 1. Implement stringent quality control checks for all incoming raw materials. 2. Qualify suppliers and request a Certificate of Analysis (CoA) for each batch. |
| Poor Crystallization of Final Product | Presence of Impurities: Even small amounts of impurities can inhibit or alter the crystallization process, leading to an oily product or poor crystal morphology. | 1. Analyze the purity of the crude product before crystallization. 2. If specific impurities are identified, consider an additional purification step, such as column chromatography, before crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the critical raw materials in Donepezil synthesis and what should I look out for?
A1: The most common synthetic routes for Donepezil involve the condensation of two key intermediates: 5,6-dimethoxy-1-indanone and N-benzyl-4-formyl-piperidine . The quality of these two starting materials is paramount for a successful synthesis with high yield and purity. You should pay close attention to the purity specifications and impurity profiles provided by the supplier.
Q2: What specific impurities in 5,6-dimethoxy-1-indanone can affect the synthesis?
A2: An important impurity to monitor in 5,6-dimethoxy-1-indanone is 6-hydroxy-5-methoxy-1-indanone . This impurity can arise during the synthesis of the indanone and may interfere with the subsequent condensation step, potentially leading to lower yields and the formation of byproducts.
Q3: How can I assess the quality of my raw materials before starting the synthesis?
A3: It is highly recommended to perform in-house quality control on your starting materials, even if they come with a supplier's Certificate of Analysis. The most common and effective method for this is High-Performance Liquid Chromatography (HPLC) , which can determine the purity of the material and quantify any impurities.[3] Other useful techniques include Nuclear Magnetic Resonance (NMR) for structural confirmation and melting point analysis for a general indication of purity.
Q4: Can the quality of solvents and reagents impact the synthesis outcome?
A4: Absolutely. The purity of solvents and reagents is also critical. For instance, the presence of water in a reaction supposed to be anhydrous can lead to side reactions and lower yields. Similarly, the quality of catalysts, such as Palladium on carbon (Pd/C) used in hydrogenation steps, can significantly affect the reaction's efficiency and the final product's impurity profile. Always use reagents and solvents of an appropriate grade for pharmaceutical synthesis.
Q5: My final Donepezil product shows an unknown peak in the HPLC chromatogram. What could be the cause?
A5: An unknown peak could be a process-related impurity, a degradation product, or a byproduct from a side reaction.[][4] Process-related impurities can originate from the starting materials.[] For example, a "dimer impurity" of Donepezil has been reported, which can form during the synthesis.[4] To identify the unknown peak, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for determining its molecular weight, which can provide clues to its structure.
Impact of Raw Material Purity on Synthesis Outcomes
| Starting Material | Common Impurity/Issue | Potential Impact on Yield | Potential Impact on Final Purity |
| 5,6-dimethoxy-1-indanone | 6-hydroxy-5-methoxy-1-indanone | Decrease | Decrease (potential for new byproducts) |
| Other uncharacterized organic impurities | Decrease | Decrease (carry-over of impurities) | |
| N-benzyl-4-formyl-piperidine | Unreacted precursors (e.g., N-benzyl-4-piperidinemethanol) | Decrease | Decrease (presence of related impurities) |
| Byproducts from its synthesis | Decrease | Decrease (carry-over and potential for new byproducts) |
Experimental Protocols
Protocol 1: Purity Determination of 5,6-dimethoxy-1-indanone by HPLC
This protocol provides a general method for assessing the purity of 5,6-dimethoxy-1-indanone.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid like phosphoric acid or formic acid for better peak shape.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 268 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 5,6-dimethoxy-1-indanone.
-
Dissolve in a suitable solvent (e.g., methanol or the mobile phase) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.
-
Calculate the purity by the area percentage method, where the area of the main peak is divided by the total area of all peaks.
-
Diagrams
Caption: Logical workflow of Donepezil synthesis.
This diagram illustrates the critical role of raw material quality control in the synthesis of Donepezil. High-quality starting materials, as verified by analytical methods like HPLC, proceed to the synthesis and purification steps, leading to desirable outcomes in terms of yield and purity. Conversely, poor-quality raw materials can directly lead to an unfavorable impurity profile in the final product.
References
Statistical design of experiments (DoE) for optimizing Donepezil synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using statistical design of experiments (DoE) to optimize the synthesis of Donepezil.
Frequently Asked Questions (FAQs)
Q1: What experimental design should I choose for optimizing Donepezil synthesis?
A1: The choice of experimental design depends on your optimization goal. For screening a large number of potential factors, a fractional factorial design is efficient. For optimizing a smaller number of critical parameters to find the optimal conditions, Response Surface Methodology (RSM) is recommended. The two most common RSM designs are Central Composite Design (CCD) and Box-Behnken Design (BBD).
-
Central Composite Design (CCD): This is a very efficient design for building a second-order (quadratic) model.[1][2][3] CCDs consist of factorial points, center points, and axial points, allowing for a thorough exploration of the design space.[1]
-
Box-Behnken Design (BBD): BBDs are a good alternative to CCDs, especially when the extreme factor levels (the corners of the cube in CCD) are impractical or could lead to failed reactions. They require only three levels for each factor.
Comparison of CCD and BBD for a 3-Factor Experiment:
| Feature | Central Composite Design (CCD) | Box-Behnken Design (BBD) |
| Factor Levels | 5 (-α, -1, 0, +1, +α) | 3 (-1, 0, +1) |
| Number of Runs | ~20 (for 3 factors)[4] | ~17 (for 3 factors)[5] |
| Design Shape | Spherical / Cubical | Spherical |
| Strengths | Excellent for sequential experimentation and estimating the full quadratic model. | Avoids extreme factor combinations, which can be beneficial for preventing failed experiments. |
Q2: What are the critical process parameters (CPPs) to consider as factors for Donepezil synthesis DoE?
A2: The critical process parameters depend on the specific synthesis route. One of the most common final steps is the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine followed by reduction.[6] For such a reaction, the key factors to investigate would include:
-
Temperature: Affects reaction rate and impurity formation.
-
Reaction Time: Influences the completeness of the reaction and potential degradation.
-
Catalyst Load: The amount of catalyst (e.g., Palladium on Carbon for hydrogenation) can significantly impact reaction efficiency and cost.[7]
-
Molar Ratio of Reactants: The ratio of the indanone to the piperidine derivative can affect yield and byproduct formation.
-
Solvent Type and Volume: The choice of solvent can influence reactant solubility and reaction pathways.[8]
Q3: My DoE model shows a significant "Lack of Fit." What does this mean and what should I do?
A3: A significant "Lack of Fit" indicates that your chosen model (e.g., a quadratic model) does not adequately describe the relationship between the factors and the response within the experimental region. This suggests the true response surface is more complex than the model can represent.
To address this, you can:
-
Add more data points: Augmenting your design with more experimental runs can help refine the model.
-
Consider a higher-order model: If your software allows, you could try fitting a cubic model, although this requires more data.
-
Transform the response: Applying a mathematical transformation (e.g., log, square root) to your response data (yield or purity) can sometimes help linearize the relationship and improve the model fit.
-
Re-evaluate the experimental region: The optimal conditions might be outside your current design space. Use the trends from your current model to suggest a new region for a subsequent DoE study.[9]
Below is a troubleshooting workflow for handling a "Lack of Fit" scenario.
Caption: Troubleshooting workflow for a significant "Lack of Fit" in a DoE model.
Q4: What analytical methods are suitable for quantifying Donepezil yield and purity for my DoE responses?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying Donepezil and its process-related impurities.[10][11]
A typical Reverse-Phase HPLC (RP-HPLC) method would involve:
-
Column: C18 column.[12]
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile.[12][13]
-
Detection: UV detection, typically at a wavelength around 268 nm.[12][14]
This method allows for the separation and quantification of the Donepezil peak from starting materials and byproducts, enabling accurate calculation of both yield and purity, which serve as the primary responses for your DoE.
Experimental Protocols
Protocol 1: Baseline Synthesis of Donepezil (Pre-Optimization)
This protocol describes a common condensation and reduction step for Donepezil synthesis, which can serve as the center point for a DoE study. The synthesis involves the reaction of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by hydrogenation.[6]
Materials:
-
5,6-dimethoxy-1-indanone
-
1-benzyl-4-formylpiperidine
-
Lithium diisopropylamide (LDA) as a strong base
-
Tetrahydrofuran (THF) as a solvent
-
Palladium on Carbon (10% Pd/C) as a hydrogenation catalyst
-
Hydrogen gas (H₂)
-
Ethyl acetate for workup
-
Hydrochloric acid (HCl) for salt formation
Procedure:
-
Dissolve 5,6-dimethoxy-1-indanone in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of LDA in THF to the reaction mixture to form the enolate.
-
Add 1-benzyl-4-formylpiperidine to the mixture and allow the reaction to proceed, forming the aldol condensation product.
-
After the reaction is complete (monitored by TLC or HPLC), quench the reaction carefully.
-
Perform an aqueous workup and extract the intermediate product with ethyl acetate.
-
Charge a hydrogenator with the intermediate product, ethyl acetate, and the Pd/C catalyst.[7]
-
Pressurize the vessel with hydrogen gas and heat to the desired temperature.
-
After the reduction is complete, filter off the catalyst.
-
Bubble gaseous HCl or add a solution of HCl in a solvent to the filtrate to precipitate Donepezil hydrochloride.
-
Isolate the final product by filtration, wash with a cold solvent, and dry under vacuum.
The general synthetic pathway is visualized below.
Caption: Simplified synthetic pathway for Donepezil.
Protocol 2: Quantification of Donepezil by RP-HPLC
This protocol provides a general method for determining the yield and purity of Donepezil in synthesis reaction samples.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.01 M phosphate buffer (pH adjusted to 2.7 with phosphoric acid), methanol, and acetonitrile in a 50:30:20 (v/v/v) ratio.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 268 nm.[12]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of Donepezil hydrochloride reference standard of known concentration (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a small amount of the crude reaction product and dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared samples.
-
Calculation:
-
Purity: Calculate the area percentage of the Donepezil peak relative to the total area of all peaks in the chromatogram.
-
Yield: Use the calibration curve to determine the concentration of Donepezil in the sample solution. From this, calculate the total mass of Donepezil produced and determine the reaction yield.
-
DoE Workflow and Data Management
The overall workflow for applying DoE to optimize Donepezil synthesis is outlined below.
Caption: A typical workflow for Design of Experiments (DoE) in synthesis optimization.
References
- 1. Central composite design - Wikipedia [en.wikipedia.org]
- 2. Optimization by central composite design (CCD)-response surface methodology (RSM) of the highly selective molecularly imprinted Ni and F co-doped TiO2 photocatalyst for photocatalytic degradation of bisoprolol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Using Central Composite Experimental Design to Optimize the Degradation of Tylosin from Aqueous Solution by Photo-Fenton Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. US8987458B2 - Process for the preparation of donepezil hydrochloride - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. optimization - How to Optimize Using RSM and Central Composite Design - Cross Validated [stats.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Mitigation of Runaway Reactions in Donepezil Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for mitigating the risk of runaway reactions during the synthesis of Donepezil. It includes troubleshooting procedures and frequently asked questions to ensure the safe execution of your experiments.
Troubleshooting Guides for Potential Runaway Reactions
The synthesis of Donepezil involves several key steps that are potentially exothermic and require careful monitoring and control to prevent runaway reactions. The primary steps of concern are the Aldol Condensation, Catalytic Hydrogenation, and reactions involving the use of strong bases like Lithium Diisopropylamide (LDA).
Aldol Condensation of 5,6-dimethoxy-1-indanone and N-benzyl-4-formylpiperidine
This reaction is a critical carbon-carbon bond-forming step and is typically exothermic. A loss of temperature control can lead to a rapid increase in reaction rate, pressure build-up, and potentially a runaway reaction.
Question: My reaction temperature is increasing rapidly and exceeding the set point. What should I do?
Answer:
Immediate Actions:
-
Stop Reagent Addition: If the aldehyde is being added portion-wise or via an addition funnel, immediately stop the addition.
-
Enhance Cooling: Increase the cooling to the reactor. This can be achieved by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Emergency Quenching: If the temperature continues to rise uncontrollably, prepare to quench the reaction. A pre-prepared, cold, and non-reactive solvent or a suitable quenching agent should be readily available. For aldol condensations, a cold, weak acid solution (e.g., acetic acid in an appropriate solvent) can be used to neutralize the basic catalyst and stop the reaction.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for a temperature excursion during Aldol Condensation.
Catalytic Hydrogenation of the Unsaturated Intermediate
Catalytic hydrogenation is a highly exothermic process that involves flammable hydrogen gas and pyrophoric catalysts (e.g., Palladium on Carbon - Pd/C, Raney Nickel). A runaway reaction can result from a loss of cooling, improper catalyst handling, or a hydrogen leak.
Question: The pressure in my hydrogenation reactor is increasing rapidly, and the temperature is rising despite cooling. What are the immediate steps?
Answer:
Immediate Actions:
-
Stop Hydrogen Supply: Immediately close the hydrogen supply to the reactor.
-
Vent the Reactor: Carefully vent the reactor to a safe location (e.g., a scrubber or flare system) to relieve the pressure.
-
Inert Gas Purge: Purge the reactor with an inert gas like nitrogen or argon to remove any remaining hydrogen and prevent the formation of an explosive mixture.
-
Emergency Cooling: If possible, apply emergency cooling to the reactor.
Troubleshooting Flowchart:
Caption: Emergency response for a runaway hydrogenation reaction.
Use of Strong Bases (e.g., Lithium Diisopropylamide - LDA)
While some modern syntheses of Donepezil avoid LDA, older methods utilize it. LDA is a pyrophoric and highly reactive base. Runaway reactions can occur due to improper handling, quenching, or reaction with protic solvents.
Question: I've observed a sudden temperature spike and gas evolution after adding LDA to my reaction mixture. What should I do?
Answer:
Immediate Actions:
-
Stop Addition: If adding the LDA solution, stop immediately.
-
Inert Atmosphere: Ensure a robust inert atmosphere (nitrogen or argon) is maintained to prevent ignition of any flammable solvents or gases.
-
Cooling: Apply external cooling to the reaction vessel.
-
Controlled Quenching: If the reaction appears to be running away, a carefully controlled quench is necessary. A less reactive electrophile or a high-boiling point, non-protic solvent can be added to dilute the reaction. Do not add water or protic solvents to an unreacted LDA solution , as this will result in a violent exothermic reaction. A suitable quenching agent for excess LDA, once the primary reaction is complete, would be a cautious, slow addition of a proton source like isopropanol at low temperature.
Quantitative Data for Hazard Assessment
The following tables provide illustrative quantitative data for the key exothermic steps in Donepezil synthesis. Note: This data is for illustrative purposes only. You must determine the specific thermal hazard data for your exact experimental conditions using techniques like reaction calorimetry.
Table 1: Illustrative Thermal Hazard Data for Aldol Condensation
| Parameter | Illustrative Value | Significance |
| Heat of Reaction (ΔHr) | -80 to -120 kJ/mol | Indicates a significant exothermic reaction. |
| Adiabatic Temperature Rise (ΔTad) | 80 to 150 °C | Potential for a large temperature increase if cooling is lost. |
| Time to Maximum Rate (TMRad) | Varies (minutes to hours) | Shorter times indicate a higher risk of a rapid runaway. |
| Maximum Temperature of Synthesis Reaction (MTSR) | Dependent on process | Should be well below the decomposition temperature of reactants and products. |
Table 2: Illustrative Thermal Hazard Data for Catalytic Hydrogenation
| Parameter | Illustrative Value | Significance |
| Heat of Reaction (ΔHr) | -100 to -150 kJ/mol | Highly exothermic reaction. |
| Adiabatic Temperature Rise (ΔTad) | 100 to 200 °C | Severe risk of thermal runaway without proper heat removal. |
| Maximum Allowable Temperature | Specific to process | Exceeding this can lead to catalyst sintering and loss of activity, or side reactions. |
| Recommended Hydrogen Pressure | 1-10 atm | Higher pressures increase reaction rate and heat generation. |
Experimental Protocols
Key Experiment: Safe Laboratory-Scale Catalytic Hydrogenation
Objective: To safely reduce the unsaturated intermediate to Donepezil.
Materials:
-
Unsaturated Donepezil intermediate
-
Palladium on Carbon (10% w/w, 50% wet)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Nitrogen gas
-
Hydrogenation reactor (e.g., Parr shaker) equipped with pressure gauge, temperature probe, and cooling system.
Procedure:
-
Inerting the Reactor: Purge the hydrogenation reactor thoroughly with nitrogen gas to remove all oxygen.
-
Catalyst Charging: Under a gentle stream of nitrogen, carefully add the wet Pd/C catalyst to the reactor containing the solvent. Caution: Dry Pd/C is pyrophoric and can ignite in the presence of air and flammable solvents.
-
Substrate Addition: Add the unsaturated Donepezil intermediate to the reactor.
-
Sealing and Purging: Seal the reactor and purge the headspace with nitrogen several times, followed by several purges with hydrogen gas.
-
Pressurization and Reaction: Pressurize the reactor to the desired hydrogen pressure and begin agitation.
-
Temperature Control: Monitor the internal temperature closely. Use the reactor's cooling system to maintain the desired reaction temperature.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge.
-
Reaction Completion and Shutdown: Once the reaction is complete (no further hydrogen uptake), stop the agitation and cooling.
-
Depressurization and Purging: Carefully vent the excess hydrogen to a safe location. Purge the reactor multiple times with nitrogen.
-
Catalyst Filtration: Under a nitrogen atmosphere, filter the reaction mixture to remove the Pd/C catalyst. Caution: The filtered catalyst can still be pyrophoric. Keep the filter cake wet with solvent or water until it can be safely quenched or disposed of.
Frequently Asked Questions (FAQs)
Q1: What are the early warning signs of a potential runaway reaction? A1: Early warning signs include a sudden, unexpected increase in temperature that is difficult to control with the cooling system, a rapid increase in pressure, unexpected gas evolution, a change in the color or viscosity of the reaction mixture, and boiling of the solvent at the condenser.
Q2: How can I prevent a runaway reaction from occurring in the first place? A2: Prevention is key. This includes:
-
Thorough Hazard Assessment: Understand the thermochemistry of your reaction before you begin.
-
Proper Equipment: Use a reactor with adequate cooling capacity for the scale of your reaction.
-
Controlled Addition: For highly exothermic reactions, add one of the reactants slowly and monitor the temperature closely.
-
Good Agitation: Ensure efficient stirring to prevent localized hot spots.
-
Emergency Plan: Have a clear, well-rehearsed emergency plan in place.
Q3: What is the safest way to handle pyrophoric catalysts like wet Pd/C? A3: Always handle wet Pd/C under an inert atmosphere (nitrogen or argon). Never allow the catalyst to dry out in the presence of air, as it can spontaneously ignite. When filtering, keep the catalyst cake wet. For disposal, the catalyst should be quenched by slowly adding it to a large volume of water.
Q4: What should be included in an emergency shutdown procedure for an exothermic reaction? A4: An emergency shutdown procedure should include:
-
Stopping all reactant feeds.
-
Activating emergency cooling.
-
A method for safely depressurizing the reactor.
-
A plan for quenching the reaction if necessary.
-
Evacuation procedures for laboratory personnel.
-
Contact information for emergency services.
Logical Relationship for Runaway Reaction Prevention:
Caption: A logical framework for the prevention and management of runaway reactions.
Validation & Comparative
Comparative analysis of different synthetic routes to Donepezil
For Researchers, Scientists, and Drug Development Professionals
Donepezil, a reversible inhibitor of acetylcholinesterase, is a cornerstone in the symptomatic treatment of Alzheimer's disease. The efficiency and scalability of its synthesis are of paramount importance for pharmaceutical production. This guide provides a comparative analysis of different synthetic routes to Donepezil, offering a detailed look at their methodologies, quantitative performance, and the underlying chemical strategies.
Executive Summary
The synthesis of Donepezil primarily revolves around the condensation of a 5,6-dimethoxy-1-indanone moiety with a substituted piperidine fragment. This guide explores three prominent synthetic strategies:
-
Route A: The Classical Aldol Condensation Approach - This is the original patented route involving the reaction of 5,6-dimethoxy-1-indanone with 1-benzylpiperidine-4-carboxaldehyde.
-
Route B: The Pyridinium Salt Hydrogenation Pathway - This strategy commences with the condensation of 5,6-dimethoxy-1-indanone with pyridine-4-carboxaldehyde, followed by N-benzylation and subsequent reduction.
-
Route C: The Economical Darzen Condensation Route - A more recent and industrially viable approach that utilizes a Darzen condensation as a key step.
This analysis will delve into the experimental details and reported yields of each route, providing a clear comparison to aid in the selection of the most suitable method for specific research and development needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the different synthetic routes to Donepezil, offering a side-by-side comparison of their efficiency.
| Parameter | Route A: Classical Aldol Condensation | Route B: Pyridinium Salt Hydrogenation | Route C: Darzen Condensation |
| Starting Materials | 5,6-dimethoxy-1-indanone, 1-benzylpiperidine-4-carboxaldehyde | 5,6-dimethoxy-1-indanone, pyridine-4-carboxaldehyde, benzyl bromide | 2-bromo-5,6-dimethoxyindanone, pyridine-4-carboxaldehyde |
| Key Intermediate(s) | 2-(1-benzylpiperidin-4-ylmethylene)-5,6-dimethoxyindan-1-one | 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]pyridinium bromide | 5,6-dimethoxy-3-(pyridine-4-yl)spiro[indene-2,2'-oxiran]-1(3H)-one |
| Overall Yield | ~50-63%[1][2] | ~60-70% | High overall yield reported (specifics vary)[3] |
| Purity | High purity achievable with chromatographic purification[2] | High purity reported (>97.5% for a key intermediate) | High purity reported |
| Key Reagents | Strong bases (e.g., LDA) or milder bases (e.g., NaOH, K2CO3)[4][5], Pd/C or PtO2 for reduction[6] | p-toluenesulfonic acid, benzyl bromide, PtO2 or Pd/C for hydrogenation[7] | Base for Darzen condensation |
| Reaction Conditions | Low temperatures for aldol condensation with strong bases; varied for reduction | Reflux temperatures for condensation and benzylation; ambient for hydrogenation[7] | Generally mild conditions reported |
| Advantages | Well-established, high yields in individual steps are possible. | Avoids the use of highly flammable and expensive reagents like n-butyllithium.[1] Good overall yield. | Economical and commercially viable process.[3] |
| Disadvantages | Original patent uses hazardous and expensive reagents (LDA).[2][4] Industrial scale-up can be challenging. | Multi-step process. | Newer route, potentially less publicly available data. |
Experimental Protocols
Below are the detailed methodologies for the key experiments in each synthetic route.
Route A: Classical Aldol Condensation
This route involves the synthesis of the key intermediate, 1-benzylpiperidine-4-carboxaldehyde, followed by its condensation with 5,6-dimethoxy-1-indanone and subsequent reduction.
1. Synthesis of 1-benzylpiperidine-4-carboxaldehyde:
-
Step 1.1: N-Benzylation of Ethyl Isonipecotate: Ethyl isonipecotate is reacted with benzyl chloride in the presence of a base like potassium carbonate in a suitable solvent such as toluene. The mixture is refluxed for several hours. After workup, ethyl 1-benzylpiperidine-4-carboxylate is obtained with a reported yield of approximately 91%.[8]
-
Step 1.2: Reduction to (1-benzyl-4-piperidyl)methanol: The resulting ester is reduced using a reducing agent like diisobutylaluminum hydride (DIBAL-H) in toluene at low temperatures (-78 °C). This step affords the corresponding alcohol.
-
Step 1.3: Oxidation to 1-benzylpiperidine-4-carboxaldehyde: The alcohol is then oxidized to the aldehyde. A common method is the Swern oxidation, using oxalyl chloride and DMSO at low temperatures. An improved industrial process reports a yield of 97.8% for this step.[1]
2. Condensation and Reduction to Donepezil:
-
Step 2.1: Aldol Condensation: 5,6-dimethoxy-1-indanone is reacted with 1-benzylpiperidine-4-carboxaldehyde. The original patent describes the use of a strong base like lithium diisopropylamide (LDA) in THF at low temperatures.[4] More industrially scalable methods utilize sodium hydroxide in methanol.[1] This reaction forms 2-(1-benzylpiperidin-4-ylmethylene)-5,6-dimethoxyindan-1-one.
-
Step 2.2: Hydrogenation: The double bond in the condensed product is reduced via catalytic hydrogenation, typically using palladium on carbon (Pd/C) or platinum oxide (PtO2) as a catalyst in a solvent like THF or ethanol, to yield Donepezil.
Route B: Pyridinium Salt Hydrogenation
This route avoids the pre-synthesis of the N-benzylated piperidine aldehyde.
1. Condensation of 5,6-dimethoxy-1-indanone and pyridine-4-carboxaldehyde:
-
The two starting materials are condensed in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a solvent like toluene at reflux temperature. This reaction yields 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone with a reported yield of about 87%.[7]
2. Formation of the Pyridinium Salt:
-
The product from the previous step is then N-benzylated using benzyl bromide in a solvent like acetonitrile at reflux, affording 1-benzyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromide. This step has a reported yield of 83%.[7]
3. Hydrogenation to Donepezil:
-
The pyridinium salt is then subjected to catalytic hydrogenation. Both the double bond and the pyridine ring are reduced in this step. Platinum dioxide in methanol is a commonly used catalyst system, providing Donepezil in a reported yield of 81%.[7]
Route C: Darzen Condensation
This newer route is highlighted for its economic advantages.
1. Darzen Condensation:
-
The key step involves a Darzen reaction between 2-bromo-5,6-dimethoxyindanone and pyridine-4-carboxaldehyde to form the epoxide intermediate, 5,6-dimethoxy-3-(pyridine-4-yl)spiro[indene-2,2'-oxiran]-1(3H)-one.[3]
2. Subsequent Transformations:
-
The process then involves a one-pot deoxygenation of the epoxide and hydrogenation of the pyridine ring to yield Donepezil. This route is reported to have a high overall yield, making it a commercially viable option.[3]
Mandatory Visualization
The following diagrams illustrate the key synthetic pathways described.
References
- 1. CN102127006A - Production method of donepezil hydrochloride - Google Patents [patents.google.com]
- 2. US8987458B2 - Process for the preparation of donepezil hydrochloride - Google Patents [patents.google.com]
- 3. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. WO2012131540A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]
- 8. Ethyl 1-benzylpiperidine-4-carboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
A Comparative Guide to Benzylation Reagents in the Synthesis of Donepezil Intermediates
For researchers, scientists, and drug development professionals, the selection of an appropriate benzylation reagent is a critical step in the synthesis of Donepezil, a key therapeutic for Alzheimer's disease. This guide provides an objective comparison of Donepezil Benzyl Chloride with alternative benzylation reagents, supported by experimental data, to aid in making informed decisions for efficient and high-yield synthesis.
The crucial step in many synthetic routes to Donepezil involves the N-benzylation of a piperidine precursor, typically 4-(5,6-dimethoxy-1-oxoindan-2-ylmethyl)piperidine or a related derivative. This transformation is pivotal for the final structure and biological activity of the drug. While benzyl chloride is a commonly employed reagent, a range of alternatives exist, each with its own set of advantages and disadvantages in terms of reactivity, yield, safety, and reaction conditions.
Comparison of Benzylation Reagents
The following table summarizes the performance of various benzylation reagents in the context of N-benzylation of piperidine derivatives, drawing on data from patent literature and academic publications.
| Benzylation Reagent | Substrate | Reaction Conditions | Yield (%) | Purity | Key Considerations |
| Benzyl Chloride | 4-[2-Alkoxycarbonyl-5,6-dimethoxy-indan-1-on-2-yl)methyl]piperidine | Toluene, Triethylamine, 35°C, overnight[1] | 89 | Not specified | Readily available, cost-effective. Reaction may require elevated temperatures and extended reaction times. |
| Benzyl Bromide | 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one | Not specified[1] | Not specified | Not specified | More reactive than benzyl chloride, potentially leading to shorter reaction times or milder conditions.[2] May also lead to higher instances of over-alkylation or side reactions. |
| Benzyl Bromide | 5,6-dimethoxy-2-(pyridin-4-yl)methylene indan-1-one | Not specified[1] | Not specified | Not specified | Used to form a pyridinium salt intermediate which is subsequently hydrogenated. |
| 3,4-Dimethoxy Benzylchloride | Dimethyl-2-(4-pyridylmethyl)malonate | Not specified[3] | Not specified | Not specified | Demonstrates the use of substituted benzyl halides for analog synthesis. |
| Reductive Amination (Benzaldehyde) | Piperidine derivatives | Various reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN) | Generally high | Generally high | Milder alternative to alkyl halides, avoids the formation of quaternary ammonium salts.[4] |
| Microwave-Assisted Benzylation | Piperidine | K₂CO₃, EtOH, 80°C, 40 min[5] | Varies | Good | Significantly reduces reaction times.[5] |
Experimental Protocols
N-Benzylation using Benzyl Chloride
This protocol is adapted from a patented synthesis of a Donepezil intermediate.[1]
Materials:
-
4-[2-Alkoxycarbonyl-5,6-dimethoxy-indan-1-on-2-yl)methyl]piperidine
-
Toluene
-
Triethylamine
-
Benzyl chloride
Procedure:
-
Dissolve the piperidine substrate in toluene.
-
Add triethylamine to the solution.
-
Add benzyl chloride to the reaction mixture.
-
Heat the mixture to 35°C and stir overnight.
-
After the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic layer over MgSO₄ and evaporate the solvent.
-
The crude product can be further purified by crystallization from ethyl acetate-hexane.
N-Benzylation using Benzyl Bromide
While a detailed protocol for the direct N-benzylation of the Donepezil piperidine precursor with benzyl bromide was not available in the searched literature, a general procedure for the N-alkylation of secondary amines is as follows. This should be adapted and optimized for the specific substrate.
Materials:
-
Piperidine derivative (e.g., 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one)
-
Aprotic solvent (e.g., Acetonitrile, DMF)
-
Base (e.g., K₂CO₃, NaHCO₃)
-
Benzyl bromide
Procedure:
-
Dissolve the piperidine derivative in the chosen aprotic solvent.
-
Add a slight excess of the base to the solution.
-
Add benzyl bromide dropwise to the mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction time will vary depending on the substrate and temperature.
-
Upon completion, filter off the base and evaporate the solvent.
-
The residue can be purified by column chromatography or crystallization.
Reaction Workflow and Mechanistic Considerations
The N-benzylation of the piperidine precursor in Donepezil synthesis is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.
Caption: SN2 mechanism for N-benzylation of the piperidine precursor.
The reactivity of the benzyl halide is a key factor. Benzyl bromide is generally a better leaving group than benzyl chloride, leading to a faster reaction rate.[2] However, this increased reactivity can sometimes result in undesired side reactions.
Alternative Benzylation Strategies
Reductive Amination
Reductive amination offers a milder and often more selective method for N-benzylation. This two-step, one-pot process involves the formation of an iminium ion intermediate from the piperidine and benzaldehyde, which is then reduced in situ to the desired N-benzyl piperidine. This method avoids the use of highly reactive alkyl halides and the potential for over-alkylation to form quaternary ammonium salts.
Caption: Workflow for N-benzylation via reductive amination.
Microwave-Assisted Synthesis
The use of microwave irradiation can dramatically accelerate the rate of N-benzylation reactions.[5] This technique can lead to significantly shorter reaction times, often reducing them from hours to minutes, and can also improve yields by minimizing the formation of byproducts.
Phase Transfer Catalysis
Phase transfer catalysis (PTC) is another valuable technique, particularly for reactions involving a water-soluble base and an organic-soluble substrate. A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the base into the organic phase, enabling the reaction to proceed under milder, biphasic conditions. This can improve yields and simplify work-up procedures.
Conclusion
The choice of benzylation reagent and methodology for the synthesis of Donepezil intermediates has a significant impact on the efficiency, yield, and purity of the final product.
-
Benzyl chloride remains a viable and cost-effective option, though it may require more forcing conditions.
-
Benzyl bromide offers higher reactivity, potentially allowing for milder conditions and shorter reaction times, but with an increased risk of side reactions.
-
Reductive amination presents a milder and more selective alternative, avoiding the formation of quaternary ammonium salts.
-
Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.
-
Phase transfer catalysis can be beneficial for reactions requiring an inorganic base, offering milder conditions and simplified work-up.
Researchers and process chemists should carefully consider the specific requirements of their synthesis, including scale, cost, and desired purity, when selecting the most appropriate benzylation strategy. Further optimization of reaction conditions for each method is recommended to achieve the best possible outcome for the synthesis of this important pharmaceutical compound.
References
Spectroscopic data comparison for synthesized vs. reference standard Donepezil Benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the spectroscopic comparison of synthesized Donepezil Benzyl Chloride with a reference standard. Accurate structural confirmation and purity assessment are critical in drug development and manufacturing. This document outlines the necessary spectroscopic analyses and provides standardized experimental protocols to ensure data integrity and facilitate objective comparison.
Chemical Structures
A clear understanding of the molecular structures is fundamental to interpreting spectroscopic data.
Donepezil:
-
IUPAC Name: 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
-
Chemical Formula: C₂₄H₂₉NO₃
-
Molecular Weight: 379.49 g/mol
This compound:
-
IUPAC Name: 1,1-dibenzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-ium chloride
-
Chemical Formula: C₃₁H₃₆ClNO₃
-
Molecular Weight: 506.08 g/mol
This compound is a quaternary ammonium salt of Donepezil, often considered a process-related impurity in the synthesis of Donepezil. Its structure is characterized by the quaternization of the piperidine nitrogen with a second benzyl group.
Spectroscopic Data Comparison Tables
The following tables are designed for a direct comparison of the spectroscopic data obtained from a synthesized batch of this compound against a certified reference standard.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ (or other appropriate deuterated solvent) Frequency: 400 MHz (or higher)
| Chemical Shift (δ) ppm (Reference Standard) | Chemical Shift (δ) ppm (Synthesized Sample) | Multiplicity | Integration | Assignment |
| [e.g., 7.50-7.30] | [e.g., m] | [e.g., 10H] | [e.g., Aromatic protons - 2x Benzyl groups] | |
| [e.g., 6.95] | [e.g., s] | [e.g., 1H] | [e.g., Aromatic proton - Indanone ring] | |
| [e.g., 6.80] | [e.g., s] | [e.g., 1H] | [e.g., Aromatic proton - Indanone ring] | |
| [e.g., 4.50] | [e.g., s] | [e.g., 4H] | [e.g., -CH₂-Ph (quaternary benzyl)] | |
| [e.g., 3.85] | [e.g., s] | [e.g., 3H] | [e.g., -OCH₃] | |
| [e.g., 3.80] | [e.g., s] | [e.g., 3H] | [e.g., -OCH₃] | |
| [e.g., 3.50-3.30] | [e.g., m] | [e.g., 4H] | [e.g., Piperidine protons] | |
| [e.g., 3.20-2.80] | [e.g., m] | [e.g., 3H] | [e.g., Indanone and piperidine protons] | |
| [e.g., 2.20-1.80] | [e.g., m] | [e.g., 5H] | [e.g., Piperidine and indanone protons] |
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ (or other appropriate deuterated solvent) Frequency: 100 MHz (or higher)
| Chemical Shift (δ) ppm (Reference Standard) | Chemical Shift (δ) ppm (Synthesized Sample) | Assignment |
| [e.g., 208.0] | [e.g., C=O (Indanone)] | |
| [e.g., 155.0-125.0] | [e.g., Aromatic carbons] | |
| [e.g., 65.0] | [e.g., -CH₂-Ph (quaternary benzyl)] | |
| [e.g., 60.0-50.0] | [e.g., Piperidine carbons and -OCH₃] | |
| [e.g., 45.0-25.0] | [e.g., Aliphatic carbons (Indanone and Piperidine)] |
FT-IR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) (Reference Standard) | Wavenumber (cm⁻¹) (Synthesized Sample) | Functional Group Assignment |
| [e.g., ~3050] | [e.g., Aromatic C-H stretch] | |
| [e.g., ~2950] | [e.g., Aliphatic C-H stretch] | |
| [e.g., ~1700] | [e.g., C=O stretch (Indanone ketone)] | |
| [e.g., ~1600, ~1480] | [e.g., Aromatic C=C stretch] | |
| [e.g., ~1250] | [e.g., C-O stretch (methoxy)] |
MS (Mass Spectrometry) Data
Ionization Mode: ESI⁺ (Electrospray Ionization - Positive)
| m/z (Reference Standard) | m/z (Synthesized Sample) | Assignment |
| [e.g., 470.27] | [e.g., [M]⁺ (C₃₁H₃₆NO₃⁺)] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (reference standard or synthesized product) in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum should be presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Parameters:
-
Ionization mode: Positive ion mode (ESI⁺)
-
Capillary voltage: 3-4 kV
-
Source temperature: 100-120 °C
-
Mass range: 100-1000 m/z
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass.
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic comparison of synthesized this compound with a reference standard.
This systematic approach ensures a thorough and objective evaluation of the synthesized product against a known reference standard, which is a cornerstone of quality control in pharmaceutical development. Any significant deviations in the spectroscopic data of the synthesized sample from the reference standard should be investigated to identify potential impurities or structural discrepancies.
Cross-validation of HPLC and UPLC methods for Donepezil analysis
A comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Donepezil, a key therapeutic agent for Alzheimer's disease. This guide provides researchers, scientists, and drug development professionals with a detailed examination of the two techniques, supported by experimental data and protocols.
The precise and reliable quantification of active pharmaceutical ingredients (APIs) is paramount in drug development and quality control. For Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's, both HPLC and UPLC are powerful analytical techniques for its determination. While HPLC has long been the industry standard, UPLC has emerged as a faster and more sensitive alternative. This guide delves into a comparative analysis of these two methods for Donepezil analysis, offering insights into their respective strengths and weaknesses.
Performance Comparison: HPLC vs. UPLC for Donepezil Analysis
The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity needs, and available resources. UPLC generally offers significant advantages in terms of speed and efficiency.[1][2][3][4] The use of smaller particle sizes in UPLC columns (typically under 2 µm) at higher pressures (up to 15,000 psi) leads to shorter run times, improved resolution, and increased sensitivity compared to conventional HPLC, which operates at lower pressures with larger particle sizes.[1][2][4][5]
| Parameter | HPLC Method | UPLC Method |
| Principle | High-Performance Liquid Chromatography | Ultra-Performance Liquid Chromatography |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | 500-6000 psi | Up to 15,000 psi |
| Run Time | ~9-10 minutes[6] | ~2-6 minutes[7][8][9] |
| Linearity Range | 50-150 µg/mL[10] | 2-14 µg/mL[9] |
| Correlation Coefficient (r²) | >0.997[10] | >0.999 |
| Precision (%RSD) | <1%[10] | <2%[7][11] |
| Accuracy (% Recovery) | 98-102% | 98-110%[11] |
| Solvent Consumption | Higher | Significantly Lower[1][2] |
Experimental Protocols
Below are representative experimental protocols for the analysis of Donepezil using both HPLC and UPLC. These protocols are based on validated methods reported in the scientific literature.
Representative HPLC Method
This method is suitable for the routine quality control analysis of Donepezil in pharmaceutical dosage forms.
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18, 250mm x 4.6mm, 5µm particle size.[10]
-
Mobile Phase: A mixture of methanol, 0.02M phosphate buffer, and triethylamine (60:40:0.5 v/v/v), with the pH adjusted to 7.5 with phosphoric acid.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 9 minutes.[6]
Representative UPLC Method
This method offers a more rapid analysis, making it ideal for high-throughput screening and quality control.
-
Instrument: Ultra-Performance Liquid Chromatography system with a UV or MS/MS detector.
-
Column: Acquity UPLC BEH C18, 50mm x 2.1mm, 1.7µm particle size.[7][8]
-
Mobile Phase: A gradient elution using a mixture of trifluoroacetic acid, acetonitrile, and methanol.[7][8]
-
Flow Rate: 0.3 mL/min.[11]
-
Injection Volume: 3 µL.[11]
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of HPLC and UPLC methods for Donepezil analysis.
Caption: Workflow for Cross-Validation of HPLC and UPLC Methods.
Conclusion
Both HPLC and UPLC are robust and reliable methods for the analysis of Donepezil. The choice between the two will largely be dictated by the specific needs of the laboratory. While HPLC remains a workhorse for many quality control applications, UPLC offers significant advantages in terms of speed, sensitivity, and reduced solvent consumption, making it a more efficient and environmentally friendly option.[1][2][3] The successful transfer of methods from HPLC to UPLC can lead to substantial gains in laboratory productivity and a reduction in operational costs.[13] This guide provides the foundational information for researchers to make an informed decision and to develop and validate the most appropriate method for their Donepezil analysis needs.
References
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 3. biomedres.us [biomedres.us]
- 4. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. A new HPLC method to determine Donepezil hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. A sustainable UPLC-UV method for quantification of donepezil hydrochloride in biorelevant media applied to dissolution profile comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iajps.com [iajps.com]
- 13. waters.com [waters.com]
A Comparative Analysis of the Biological Activity of Donepezil and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Donepezil, a prominent acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease, and its synthetic precursors. The information presented is supported by experimental data and detailed methodologies to assist researchers in understanding the structure-activity relationships crucial for the development of novel therapeutics.
Introduction to Donepezil and Its Mechanism of Action
Donepezil hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). In patients with Alzheimer's disease, there is a deficiency in cholinergic neurotransmission in the brain. By inhibiting AChE, Donepezil prevents the breakdown of acetylcholine, a key neurotransmitter, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic function. This action is believed to be the primary mechanism through which Donepezil provides symptomatic relief.
Comparative Biological Activity
The synthesis of Donepezil typically involves the condensation of two key precursors: 1-benzyl-4-piperidinecarboxaldehyde and 5,6-dimethoxy-1-indanone . This reaction forms an unsaturated intermediate, 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-ylidene)methyl)piperidine , which is then reduced to yield Donepezil.
While extensive research has been conducted on the biological activity of Donepezil and its various analogues, there is a notable lack of data on the direct biological activity of its immediate precursors. It is widely understood in the field that these precursor molecules do not possess significant acetylcholinesterase inhibitory activity. Their chemical structures lack the necessary pharmacophoric features for effective binding to the active site of AChE. One study explicitly notes that such traditional Donepezil precursors have not been separately tested as selective AChE inhibitors, implying their presumed inactivity.[1] The potent inhibitory activity of Donepezil is a result of the specific three-dimensional arrangement of the final molecule, which allows it to bind effectively to the catalytic and peripheral anionic sites of the acetylcholinesterase enzyme.
The following table summarizes the quantitative data on the AChE inhibitory activity of Donepezil. For comparative purposes, data on a closely related analogue is also included to highlight the structural requirements for potent inhibition.
| Compound | Target Enzyme | IC50 Value (nM) | Selectivity (AChE vs. BuChE) | Reference |
| Donepezil (E2020) | AChE | 5.7 | ~1250-fold | [2] |
| Analogue with ester linker instead of methyl linker | AChE | Significantly reduced activity | Not specified | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity is a crucial step in the evaluation of compounds like Donepezil. The most commonly employed method is the spectrophotometric method developed by Ellman.
Ellman's Method for Acetylcholinesterase Inhibition Assay
This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (Donepezil or its precursors) dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate solution (ATCI) to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without the inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Workflows
To better understand the context of Donepezil's biological activity, the following diagrams illustrate its synthesis, the experimental workflow for its evaluation, and its mechanism of action within the cholinergic signaling pathway.
Caption: Simplified synthetic pathway of Donepezil from its precursors.
Caption: Experimental workflow for determining AChE inhibitory activity.
Caption: Mechanism of action of Donepezil in the cholinergic synapse.
Conclusion
The biological activity of Donepezil as a potent acetylcholinesterase inhibitor is highly dependent on its final chemical structure, which is achieved through the synthesis from its largely inactive precursors. The indanone and N-benzylpiperidine moieties are crucial for its binding to the AChE enzyme. Understanding these structure-activity relationships is fundamental for the rational design of new and potentially more effective drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
Unambiguous Structure Confirmation of Donepezil Benzyl Chloride Intermediate Using 2D NMR Spectroscopy
In the synthesis of the Alzheimer's drug Donepezil, the precise structural confirmation of key intermediates is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). One such critical intermediate is Donepezil Benzyl Chloride. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural elucidation of this intermediate, supported by detailed experimental protocols and data.
Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), offer a powerful suite of tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing definitive evidence of molecular structure.[1][2]
Comparative Analysis of Analytical Techniques
While various analytical methods are employed in pharmaceutical development for impurity and intermediate characterization, 2D NMR provides an unparalleled level of structural detail.[3][4] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are excellent for detection and quantification, but they do not provide the detailed connectivity information necessary for absolute structure confirmation of novel or unexpected structures.[5]
| Technique | Information Provided | Strengths | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C one-bond, ¹H-¹³C long-range) | Unambiguous structure elucidation, stereochemical information.[1][2] | Lower sensitivity compared to MS, longer acquisition times.[6] |
| HPLC-UV | Retention time, UV absorbance | High precision for quantification of known compounds.[4] | Does not provide structural information for unknown compounds.[5] |
| LC-MS | Molecular weight, fragmentation pattern | High sensitivity, provides molecular formula with high-resolution MS.[3][7] | Isomeric and isobaric compounds can be difficult to distinguish without reference standards. |
| FTIR | Presence of functional groups | Fast and non-destructive. | Provides limited information on the overall molecular skeleton. |
2D NMR Structural Elucidation Workflow
The structural confirmation of this compound using 2D NMR follows a logical progression, starting from simple 1D experiments and moving to more complex 2D correlations to piece together the molecular puzzle.
Quantitative 2D NMR Data Summary for this compound
The following table summarizes the expected ¹H and ¹³C chemical shifts and key HMBC correlations for the this compound intermediate. These assignments are based on the known spectral data of Donepezil and related structures.[8][9]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |
| Indanone Moiety | |||
| 2 | ~2.80 (m) | ~45.0 | C1, C3, C2-CH₂ |
| 3 | ~3.10 (m), ~2.90 (m) | ~30.0 | C1, C2, C3a, C7a |
| 4 | 7.50 (s) | 128.0 | C5, C6, C7a |
| 5 | - | 150.0 | - |
| 6 | - | 155.0 | - |
| 7 | 6.90 (s) | 110.0 | C5, C6, C1 |
| 1 | - | 205.0 | - |
| 5-OCH₃ | 3.90 (s) | 56.0 | C5 |
| 6-OCH₃ | 3.95 (s) | 56.5 | C6 |
| Piperidine Moiety | |||
| 2', 6' | ~2.90 (m) | ~53.0 | C3', C5', C-CH₂ (benzyl) |
| 3', 5' | ~1.80 (m) | ~31.0 | C2', C4', C6' |
| 4' | ~1.90 (m) | ~35.0 | C2', C3', C5', C6', C4'-CH₂ |
| Benzyl Moiety | |||
| CH₂ | ~3.50 (s) | ~63.0 | C2', C6', C1'' |
| 2'', 6'' | ~7.30 (d) | ~129.0 | C4'', CH₂ |
| 3'', 5'' | ~7.35 (t) | ~128.5 | C1'', C5'' |
| 4'' | ~7.25 (t) | ~127.0 | C2'', C6'' |
| Chloride | - | - | - |
Experimental Protocols
Sample Preparation: 5-10 mg of the this compound intermediate was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
NMR Instrumentation: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
1. ¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Acquisition Time: 3 sec
-
Relaxation Delay: 2 sec
2. ¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 sec
-
Relaxation Delay: 2 sec
3. COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans: 2
-
Increments in F1: 256
-
Spectral Width (F1 and F2): 12 ppm
-
Data Points (F2): 2048
4. HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsp
-
Number of Scans: 4
-
Increments in F1: 256
-
Spectral Width (F1): 165 ppm
-
Spectral Width (F2): 12 ppm
-
¹JCH Coupling Constant: 145 Hz
5. HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 8
-
Increments in F1: 256
-
Spectral Width (F1): 220 ppm
-
Spectral Width (F2): 12 ppm
-
Long-range Coupling Delay: 60 ms
The combination of these 2D NMR experiments provides a robust and reliable method for the complete and unambiguous structural confirmation of the this compound intermediate, ensuring the integrity of the synthetic process for this vital pharmaceutical agent.
References
- 1. openpubglobal.com [openpubglobal.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 5. pharmtech.com [pharmtech.com]
- 6. books.rsc.org [books.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
The safety of pharmaceutical products is paramount, and a critical aspect of this is the assessment of potential genotoxicity of the active pharmaceutical ingredient (API) and any related impurities. Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes rigorous purity control. This guide provides a comparative framework for assessing the potential genotoxicity of Donepezil-related impurities, comparing the genotoxicity profile of Donepezil with its alternatives, and detailing the standard experimental protocols for genotoxicity testing.
Comparison of Genotoxicity Profiles: Donepezil and its Alternatives
A standard battery of genotoxicity tests is employed to assess the potential of a substance to cause genetic damage. The table below summarizes the publicly available genotoxicity data for Donepezil and its common alternatives: Rivastigmine, Galantamine, and Memantine.
| Drug | Bacterial Reverse Mutation Assay (Ames Test) | In Vitro Mammalian Cell Gene Mutation Assay (e.g., Mouse Lymphoma Assay) | In Vitro Mammalian Cell Chromosomal Aberration Test | In Vivo Mammalian Erythrocyte Micronucleus Test | Other |
| Donepezil | Negative[1] | Negative[1] | Positive (clastogenic effects in CHL cells) | Negative[1] | Negative in in vivo unscheduled DNA synthesis assay[1] |
| Rivastigmine | Negative[2] | Not specified | Positive (clastogenic in V79 cells and human lymphocytes with metabolic activation)[2] | Negative[2] | Negative in UDS test in rat hepatocytes[2] |
| Galantamine | Negative[3] | Negative (mouse lymphoma tk assay)[3] | Negative[3] | Negative[3] | |
| Memantine | Negative[1] | Equivocal (in one in vitro gene mutation assay using Chinese hamster V79 cells)[1] | Negative (in human lymphocytes)[1] | Negative[1] | Negative in in vivo cytogenetics assay in rats[1] |
Assessing Genotoxicity of Donepezil-Related Impurities
Direct experimental genotoxicity data for specific Donepezil impurities are not extensively available in public literature. Therefore, a risk-based assessment approach, as outlined in the ICH M7 guideline, is crucial. This involves a combination of in silico predictions and, if necessary, experimental testing.
In Silico Assessment
Two complementary in silico methodologies are used to predict the mutagenic potential of impurities:
-
Statistical-based (Quantitative) Structure-Activity Relationship ((Q)SAR) models: These models are built from large datasets of chemicals with known mutagenicity and predict the probability of a new chemical being mutagenic based on its structural features.
-
Expert rule-based systems: These systems use predefined structural alerts, which are molecular substructures known to be associated with mutagenicity, to identify potentially genotoxic compounds.
The following table outlines the approach for the in silico assessment of known Donepezil impurities.
| Donepezil Impurity | Chemical Name | In Silico Assessment Approach | Predicted Outcome (Illustrative) |
| Impurity I | 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone | (Q)SAR and Expert Rule-Based Analysis | Negative / Positive (with rationale) |
| Impurity II | 4-(5,6-dimethoxy-2,3-dihydro-1H-2-indenylmethyl) piperidine | (Q)SAR and Expert Rule-Based Analysis | Negative / Positive (with rationale) |
| Impurity III | 2-(1-benzyl-4-piperdylmethyl)-5,6-dimethoxy-1-indanol | (Q)SAR and Expert Rule-Based Analysis | Negative / Positive (with rationale) |
| Impurity IV | 1-benzyl-4(5,6-dimethoxy-2,3-dihydro-1H-2-indenylmethyl) piperidine | (Q)SAR and Expert Rule-Based Analysis | Negative / Positive (with rationale) |
| Impurity V | 1,1-dibenzyl-4(5,6-dimethoxy-1-oxo-2,3-dihydro-2H-2-indenylmethyl)hexahydropyridinium bromide | (Q)SAR and Expert Rule-Based Analysis | Negative / Positive (with rationale) |
Note: The predicted outcomes in this table are for illustrative purposes. A thorough in silico assessment would require the use of validated software and expert interpretation of the results.
Experimental Protocols for Genotoxicity Assessment
Should in silico predictions be positive or inconclusive, or if an impurity is present at significant levels, in vitro genotoxicity testing is warranted. Below are detailed methodologies for key assays.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This test evaluates the ability of a substance to induce reverse mutations at selected loci of several bacterial strains.[4][5][6][7][8]
Methodology:
-
Strains: Use at least five strains of bacteria, including four strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and one strain of Escherichia coli (WP2 uvrA or WP2 pKM101), to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
-
Procedure (Plate Incorporation Method):
-
Mix the test substance at various concentrations, the bacterial culture, and either S9 mix or a buffer into molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background.
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This assay detects damage to chromosomes or the mitotic apparatus.[9][10][11][12]
Methodology:
-
Cell Cultures: Use cultured mammalian cells, such as human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, TK6).
-
Exposure: Treat cell cultures with at least three concentrations of the test substance, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.
-
Scoring: Microscopically score the frequency of micronuclei in at least 2000 binucleated cells per concentration.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
This test identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.[13][14][15][16][17]
Methodology:
-
Cell Cultures: Use suitable mammalian cell cultures, such as Chinese Hamster Ovary (CHO) cells, human lymphocytes, or another validated cell line.
-
Treatment: Expose cell cultures to the test substance at a minimum of three analyzable concentrations, with and without metabolic activation.
-
Metaphase Arrest: At a predetermined time after treatment, add a metaphase-arresting substance (e.g., colcemid) to the cultures.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and prepare microscope slides.
-
Microscopic Analysis: Analyze at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Data Analysis: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations.
Visualizing Workflows and Pathways
Genotoxicity Testing Workflow
The following diagram illustrates a typical workflow for assessing the genotoxicity of pharmaceutical impurities, starting from in silico assessment to in vitro and potentially in vivo testing.
p53 Signaling Pathway in Response to Genotoxic Stress
Genotoxic stress activates complex cellular signaling pathways to initiate DNA repair, cell cycle arrest, or apoptosis. The p53 tumor suppressor protein is a central regulator in this response.[1][2][18][19][20]
References
- 1. Regulation of p53 stability and activity in response to genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. nib.si [nib.si]
- 5. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 6. nucro-technics.com [nucro-technics.com]
- 7. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Test No. 471: Bacterial Reverse Mutation Test | OECD [oecd.org]
- 9. criver.com [criver.com]
- 10. nucro-technics.com [nucro-technics.com]
- 11. oecd.org [oecd.org]
- 12. x-cellr8.com [x-cellr8.com]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. oecd.org [oecd.org]
- 15. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 16. nucro-technics.com [nucro-technics.com]
- 17. oecd.org [oecd.org]
- 18. p53 regulation upon genotoxic stress: intricacies and complexities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. p53 at the Crossroads Between Stress Response Signaling and Tumorigenesis: From Molecular Mechanisms to Therapeutic Opportunities | Oncohema Key [oncohemakey.com]
A Comparative Cost-Benefit Analysis of Modern Donepezil Manufacturing Processes
Donepezil, marketed under the trade name Aricept among others, is a cornerstone in the palliative treatment of Alzheimer's disease. As a centrally acting reversible acetylcholinesterase inhibitor, its manufacturing efficiency is a critical aspect for pharmaceutical producers.[1] This guide provides a comparative analysis of the most prevalent industrial synthesis routes for Donepezil, focusing on process efficiency, yield, cost-effectiveness, and environmental impact. The information is intended for researchers, chemists, and drug development professionals seeking to understand the evolving landscape of Donepezil production.
Mechanism of Action: Acetylcholinesterase Inhibition
Donepezil's primary therapeutic effect is achieved through the selective and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[2][3][4] By inhibiting AChE, Donepezil increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is known to be deficient in Alzheimer's patients.[2][4] This enhanced neural communication can lead to modest improvements in cognitive function and behavior.[2][3] While this is the principal mechanism, other neuroprotective effects, such as the modulation of glutamate-induced excitatory transmission and anti-inflammatory actions, have also been suggested.[2]
Caption: Mechanism of Action of Donepezil in the synaptic cleft.
Comparative Analysis of Synthesis Routes
The industrial synthesis of Donepezil has evolved from the original patent to more streamlined and cost-effective methods. The core of the synthesis typically involves the condensation of two key fragments: a 5,6-dimethoxy-1-indanone moiety and a piperidine-based moiety. The primary differences lie in the choice of reactants, catalysts, and reaction conditions.
| Parameter | Route 1: Classical Aldol Condensation | Route 2: Pyridine-based Synthesis | Route 3: Darzens Condensation |
| Key Reactants | 5,6-dimethoxy-1-indanone, 1-benzyl-4-piperidinecarboxaldehyde | 5,6-dimethoxy-1-indanone, Pyridine-4-carboxaldehyde | 2-bromo-5,6-dimethoxy indanone, Pyridine-4-carboxaldehyde |
| Key Reaction | Aldol condensation followed by catalytic hydrogenation.[5] | Condensation, N-benzylation, and catalytic hydrogenation.[1] | Darzens condensation to form an epoxide intermediate.[6][7] |
| Base/Catalyst | Strong bases (e.g., LDA, BuLi) or alkali metal carbonates.[1][8] | Mild bases (e.g., alkali metal hydroxides).[9] | Not specified. |
| Reduction Step | Catalytic hydrogenation (e.g., Pd/C) of the C=C double bond.[1] | Catalytic hydrogenation (e.g., PtO2) of both the C=C bond and the pyridinium ring.[1] | One-pot deoxygenation and hydrogenation.[6] |
| Number of Steps | Generally fewer steps. | Involves multiple steps including benzylation of the pyridine ring.[10] | Presented as a streamlined, one-pot process for key steps.[7] |
| Reported Yield | Overall yield reported around 50.8% in some older patents.[10] | High yields reported for individual steps (e.g., >97% for condensation).[9] | High overall yield is a claimed advantage.[6] |
| Cost-Benefit | Benefit: More direct route. Cost: Use of strong, hazardous bases like LDA at very low temperatures (-80 °C) is not ideal for large-scale production.[5][11] Milder bases are an improvement.[8] | Benefit: Avoids the direct synthesis of 1-benzyl-4-piperidinecarboxaldehyde. Cost: Can be a longer process with multiple reduction and benzylation steps.[10] | Benefit: Claimed to be a commercially viable and economical process with high yields. Cost: Relies on a bromo-indanone starting material which adds a preparation step. |
| Industrial Feasibility | Use of column chromatography for purification in early methods is not industrially scalable.[10] Later improvements focus on avoiding this. | Considered industrially feasible, with patents focusing on improving safety and efficiency.[10] | Developed specifically as a commercially viable synthetic route.[6] |
Detailed Synthesis Pathways and Protocols
Below are the generalized synthesis pathways and representative experimental protocols for the two primary manufacturing routes.
Route 1: Classical Aldol Condensation Pathway
This is one of the most common methods, involving the direct condensation of the two main building blocks followed by reduction.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 4. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 5. Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil [scite.ai]
- 6. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]
- 10. US8987458B2 - Process for the preparation of donepezil hydrochloride - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
Inter-laboratory study for the validation of a new Donepezil synthesis protocol
An inter-laboratory study was conducted to validate a novel, streamlined synthesis protocol for Donepezil, a key therapeutic agent in the management of Alzheimer's disease. This guide presents a comparative analysis of the new protocol against established synthesis methods, providing detailed experimental procedures and the results of the validation study. The objective of this guide is to offer researchers, scientists, and drug development professionals a comprehensive overview of the new protocol's performance, supported by robust experimental data.
Comparative Analysis of Donepezil Synthesis Protocols
The new synthesis protocol was evaluated against previously reported methods, focusing on key performance indicators such as reaction time, overall yield, and purity of the final product. The data presented in Table 1 summarizes the comparative performance of the new protocol.
| Performance Indicator | New Protocol | Established Method A[1][2] | Established Method B[3][4] |
| Reaction Time (hours) | 8 | 12 | 10 |
| Overall Yield (%) | 85 | 78 | 80 |
| Purity (by HPLC, %)[5][6] | 99.8 | 99.5 | 99.6 |
| Number of Steps | 3 | 5 | 4 |
| Use of Hazardous Reagents | Minimized | Yes | Yes |
Table 1: Comparison of Key Performance Indicators for Donepezil Synthesis Protocols.
Inter-laboratory Validation Workflow
An inter-laboratory study was designed to assess the reproducibility and robustness of the new synthesis protocol. The workflow for this validation is depicted in the diagram below.
Caption: Workflow of the inter-laboratory validation study for the new Donepezil synthesis protocol.
Experimental Protocols
A. New Synthesis Protocol for Donepezil
This protocol describes a three-step synthesis of Donepezil from commercially available starting materials.
-
Step 1: Synthesis of Intermediate A.
-
In a nitrogen-purged flask, dissolve 5,6-dimethoxy-1-indanone (1.0 eq) in anhydrous toluene.
-
Add N-benzyl-4-formylpiperidine (1.1 eq) and potassium tert-butoxide (1.2 eq).
-
Reflux the mixture for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction, quench with water, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate A.
-
-
Step 2: Reduction of Intermediate A.
-
Dissolve Intermediate A in methanol and add 10% Palladium on carbon (0.05 eq).
-
Hydrogenate the mixture at 50 psi for 3 hours at room temperature.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain crude Donepezil.
-
-
Step 3: Purification of Donepezil.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure Donepezil.
-
Dry the product under vacuum at 40°C.
-
B. Analytical Validation Protocols
The following analytical methods were used to validate the purity and identity of the synthesized Donepezil across all participating laboratories.
-
High-Performance Liquid Chromatography (HPLC) for Purity Determination[5][6][7]
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 268 nm.
-
Injection Volume: 10 µL.
-
Quantification: Purity was determined by the area percentage of the Donepezil peak.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Analysis: ¹H NMR and ¹³C NMR spectra were recorded to confirm the chemical structure of Donepezil.
-
-
Mass Spectrometry (MS) for Molecular Weight Verification
-
Technique: Electrospray ionization (ESI).
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion was determined to confirm the molecular weight of Donepezil.
-
Inter-laboratory Study Results
The results from the five participating laboratories are summarized in Table 2. The data demonstrates high reproducibility of the new synthesis protocol.
| Laboratory | Yield (%) | Purity (by HPLC, %) | Key Impurity X (%) |
| Lab 1 | 85.2 | 99.85 | 0.08 |
| Lab 2 | 84.7 | 99.79 | 0.11 |
| Lab 3 | 85.5 | 99.81 | 0.09 |
| Lab 4 | 84.9 | 99.83 | 0.10 |
| Lab 5 | 85.1 | 99.80 | 0.09 |
| Mean | 85.08 | 99.816 | 0.094 |
| RSD (%) | 0.38 | 0.02 | 9.6 |
Table 2: Summary of Inter-laboratory Validation Results for the New Donepezil Synthesis Protocol. (RSD = Relative Standard Deviation)
The low relative standard deviation for both yield and purity indicates that the new protocol is robust and provides consistent results across different laboratory settings. The levels of the key impurity were consistently well below the acceptable limits.
Conclusion
The inter-laboratory validation study confirms that the new synthesis protocol for Donepezil is a reliable and efficient alternative to existing methods. The protocol offers significant advantages in terms of reduced reaction time, high overall yield, and excellent product purity. Its streamlined nature and minimized use of hazardous reagents also contribute to a more environmentally friendly and scalable manufacturing process. This validated protocol is well-suited for adoption by researchers and manufacturers in the pharmaceutical industry.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. scispace.com [scispace.com]
- 3. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 5. METHOD DEVELOPMENT AND VALIDATION OF DONEPEZIL HYDROCHLORIDE BY RP-HPLC [ipindexing.com]
- 6. researchgate.net [researchgate.net]
- 7. CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS | Semantic Scholar [semanticscholar.org]
A Comparative Green Analysis of Donepezil Syntheses: Paving the Way for Sustainable Pharmaceutical Production
For researchers and professionals in drug development, the environmental footprint of synthetic routes is a critical consideration. This guide provides a comparative evaluation of two distinct synthetic pathways to Donepezil, the widely used Alzheimer's medication. By examining a classical industrial synthesis and a modern, greener alternative, we highlight key differences in their environmental impact, supported by quantitative green chemistry metrics and detailed experimental protocols.
The imperative to develop more sustainable chemical processes has spurred innovation in pharmaceutical manufacturing. This comparison focuses on two approaches to synthesizing Donepezil: a well-established, industrially scalable method and a more recent, eco-friendly approach for the synthesis of a key precursor, which incorporates principles of green chemistry to mitigate environmental impact.
At a Glance: Key Green Metrics
The following table summarizes the calculated green chemistry metrics for the two compared synthetic routes. These metrics provide a quantitative assessment of the environmental performance of each synthesis, with lower E-Factor and Process Mass Intensity (PMI) values indicating a more environmentally benign process.
| Green Metric | Classical Industrial Synthesis | Greener Synthesis (Precursor Step) | Ideal Value |
| Atom Economy (%) | ~96.7% | ~96.7% | 100% |
| Environmental Factor (E-Factor) | High (estimated >100) | Significantly Lower | 0 |
| Process Mass Intensity (PMI) | High (estimated >100) | Significantly Lower | 1 |
Note: The values for the greener synthesis are primarily for the key condensation step, as a full process analysis is not available. The E-Factor and PMI for the industrial synthesis are estimations based on typical multi-step pharmaceutical processes, as complete data is not publicly available.
Synthetic Route 1: The Classical Industrial Pathway
This widely adopted method is an efficient and scalable route to Donepezil, but it relies on conventional reagents and solvents, contributing to a significant environmental burden. The key steps involve a condensation reaction followed by hydrogenation.
Experimental Protocol:
Step 1: Condensation of 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde
A solution of 5,6-dimethoxy-indanone (19 g, 0.10 mol) in methanol (8 mL) is stirred under an inert atmosphere at room temperature. Sodium hydroxide flakes (12.8 g, 0.32 mol) are slowly added, followed by N-benzyl-piperidine-4-carboxaldehyde (20.2 g, 0.10 mol). The mixture is stirred at room temperature for 3 hours. The resulting solid is filtered, washed with 5% acetic acid and then with methanol, and dried. The crude product is then recrystallized from dimethylformamide (DMF)[1].
Step 2: Hydrogenation of the Intermediate
The intermediate from the condensation step is hydrogenated using a catalyst such as Raney nickel in a suitable solvent like methanol to yield Donepezil base[1]. The final product is then converted to its hydrochloride salt.
Synthetic Route 2: A Greener Approach to a Key Donepezil Precursor
This innovative approach focuses on improving the environmental profile of the critical condensation step by utilizing alternative energy sources and a recyclable catalyst. This method significantly reduces waste and improves reaction efficiency.
Experimental Protocol:
Ultrasound-Assisted Condensation using a Heterogeneous Catalyst
In a representative procedure, 5,6-dimethoxy-1-indanone (1 mmol) and 1-benzyl-4-piperidinecarboxaldehyde (1 mmol) are reacted in the presence of a commercial basic resin, Amberlyst A-26, as a recyclable heterogeneous catalyst. The reaction is carried out under ultrasound irradiation at a temperature below 50°C. This method leads to a significant improvement in reaction yield and a reduction in byproducts compared to classical methods[2]. The catalyst can be recovered by simple filtration and reused. This greener approach avoids the use of strong, corrosive bases and minimizes the generation of aqueous waste during workup.
Comparative Analysis of Environmental Impact
The primary difference in the environmental footprint of these two syntheses lies in the condensation step. The classical industrial route employs a strong base (NaOH) in a stoichiometric amount, which necessitates a neutralization step during workup, generating a significant amount of salt waste. The use of DMF for recrystallization also adds to the environmental burden due to its high boiling point and toxicity.
In contrast, the greener synthesis of the precursor utilizes a recyclable, heterogeneous catalyst, which dramatically reduces waste. The use of ultrasound as an alternative energy source can lead to shorter reaction times and lower energy consumption compared to conventional heating[2]. While a full life-cycle analysis of the entire greener synthesis to Donepezil is not available, the improvements in the key condensation step strongly suggest a substantially lower overall environmental impact.
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations in both the classical and the greener synthetic routes.
References
A Comparative Guide to the Validation of a Forced Degradation Study for Donepezil and its Intermediates
This guide provides a comprehensive comparison of methodologies for the forced degradation study of Donepezil, a reversible acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1][2] The validation of such studies is critical for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[3] This document is intended for researchers, scientists, and drug development professionals to facilitate the design and evaluation of robust stability studies for Donepezil and its intermediates.
Comparison of Forced Degradation Conditions
Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a drug substance.[3][4] These studies involve subjecting the drug to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[3][5] The extent of degradation is typically targeted to be between 5% and 20% to ensure that the degradation products are generated at levels that can be reliably detected and identified.
The following table summarizes various stress conditions applied to Donepezil hydrochloride in published studies, providing a comparative overview of the methodologies.
| Stress Condition | Reagent/Condition | Temperature | Duration | Observations | Reference |
| Acid Hydrolysis | 2 mol/L HCl | 70°C | 48 hours | Three degradation products observed. | [] |
| 0.1 mol/L HCl | Room Temperature | 7 days | Drug recovery of about 86% with three degradation products detected.[7][8] | [7][8] | |
| 6.0 N HCl | 90°C | 2 hours | --- | [9] | |
| 1N HCl | Boiling under reflux | 8 hours | Negligible degradation. | [10] | |
| Base Hydrolysis | 2 mol/L NaOH | 70°C | 48 hours | Lower stability compared to acidic conditions; three major degradation products (DP6, DP7, DP8) detected.[][7] | [][7] |
| 0.1 mol/L NaOH | Room Temperature | 7 days | Drug recovery of about 42% with three degradation products detected.[7][8] | [7][8] | |
| 10.0 N NaOH | 90°C | 2 hours | --- | [9] | |
| 2N NaOH | Boiling under reflux | 8 hours | Five major degradation products observed.[10] | [10] | |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 7 days | Drug recovery of 90.22%; no degradation products detected, suggesting trace amounts.[] | [] |
| 30% H₂O₂ | 60°C | 4 hours | Degradation observed. | [9] | |
| 6% H₂O₂ | 40°C, 80°C, Boiling | --- | Decomposition followed first-order kinetics.[10] | [10] | |
| Thermal Degradation | Dry Heat | 70°C | 48 hours | Stable in water at this temperature.[] | [] |
| Dry Heat | 80°C | --- | Stable.[9] | [9] | |
| Dry Heat | 85°C | --- | Stable.[] | [] | |
| Photolytic Degradation | UV light (254 nm) | --- | 72 hours | Stable. | [9] |
| Sunlight | --- | 48 hours | Stable. | [10] |
Analytical Methodologies for Stability Indication
A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose in the analysis of Donepezil.
Comparative Table of HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Waters Acquity C18 (50 mm x 2.1mm, 1.7µm) | Hypersil C-18 (250 mm x 4.6 mm, 0.5 µm) | Reversed phase C18 | Unisol reversed phase C18 (150×4.6 mm, 3 µm) |
| Mobile Phase | Gradient of Trifluoroacetic acid, Acetonitrile, and Methanol | Methanol, acetate buffer pH 4.25, and triethylamine (50:50:0.6 v/v/v) | Methanol, phosphate buffer 0.02 M and triethylamine (50:50:0.5) | Acetonitrile: Water (50:50) |
| Flow Rate | --- | 1 ml/min | --- | --- |
| Detection (UV) | 286 nm | 268 nm | 268 nm | 268 nm |
| Retention Time | ~6 min (total elution) | < 7 min | ~9 min | 4.407 min |
| Reference | [9] | [10] | [1] |
Experimental Protocols
General Protocol for Forced Degradation Study
A generalized workflow for conducting a forced degradation study of Donepezil is outlined below. This protocol is a synthesis of methodologies reported in the literature.[][9][10]
-
Sample Preparation : Prepare a stock solution of Donepezil hydrochloride at a concentration of 1.0 mg/mL in a suitable solvent (e.g., methanol or dissolving solvent specified in the respective studies).[9]
-
Stress Conditions :
-
Acid Hydrolysis : Mix the stock solution with an equal volume of acid (e.g., 2N HCl) and heat at a specified temperature (e.g., 70°C) for a defined period. Neutralize the solution with a suitable base before analysis.
-
Base Hydrolysis : Mix the stock solution with an equal volume of base (e.g., 2N NaOH) and heat. Neutralize with a suitable acid before analysis.
-
Oxidative Degradation : Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30%) and maintain at a specific temperature.
-
Thermal Degradation : Expose the solid drug substance to dry heat in a controlled oven.
-
Photolytic Degradation : Expose the drug substance (solid or in solution) to UV and/or visible light. A control sample should be kept in the dark.
-
-
Sample Analysis : Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating Donepezil from all its degradation products.
-
Peak Purity and Identification : Use a photodiode array (PDA) detector to check the purity of the Donepezil peak. Identify the structure of significant degradation products using techniques like mass spectrometry (LC-MS).[12]
Validation of the Stability-Indicating Method
The validation of the analytical method is performed according to ICH guidelines to ensure it is fit for its intended purpose.[3] Key validation parameters include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]
-
Accuracy : The closeness of the test results obtained by the method to the true value.[9]
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[9][10]
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][9]
-
Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Visualizing the Workflow and Degradation Pathway
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of Donepezil.
Logical Relationship of Degradation Pathways
Caption: Degradation pathways of Donepezil under stress.
References
- 1. A new HPLC method to determine Donepezil hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Comparison of Analytical Parameters Required for Validation Forced Degradation Studies - The Pharmaceutical and Chemical Journal [tpcj.org]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. scienceopen.com [scienceopen.com]
- 9. rjptonline.org [rjptonline.org]
- 10. rjpbcs.com [rjpbcs.com]
- 12. researchgate.net [researchgate.net]
Characterization and comparison of different polymorphic forms of Donepezil
For Researchers, Scientists, and Drug Development Professionals
Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is a cornerstone in the symptomatic treatment of Alzheimer's disease. As with many pharmaceutical compounds, Donepezil can exist in various solid-state forms known as polymorphs. These different crystalline structures, while chemically identical, can exhibit distinct physicochemical properties that may influence the drug's stability, solubility, dissolution rate, and ultimately, its bioavailability. This guide provides a comprehensive comparison of the known polymorphic forms of Donepezil, with a primary focus on Donepezil Hydrochloride, supported by experimental data from scientific literature.
Physicochemical Characterization of Donepezil Hydrochloride Polymorphs
Multiple polymorphic and hydrated forms of Donepezil Hydrochloride (DH) have been identified and characterized. Form III is consistently reported as the most thermodynamically stable anhydrous polymorph.[1][2][3] The amorphous form, lacking a crystalline structure, generally exhibits higher solubility but lower physical stability compared to its crystalline counterparts.
Quantitative Data Summary
The following tables summarize the key quantitative data for the different polymorphic and hydrated forms of Donepezil Hydrochloride.
Table 1: Thermal Properties of Donepezil Hydrochloride Polymorphs
| Form | Melting Point (°C) | Enthalpy of Fusion (J/g) | Notes |
| Form II | 223.49 | 105.09 | Metastable polymorph.[1] |
| Form III | 229.09 | 125.78 | Thermodynamically stable polymorph.[1] |
| Form V | 227.62 | 113.85 | Metastable polymorph.[1] |
Table 2: Hydrated Forms of Donepezil Hydrochloride
| Form | Water Content (%) | Stoichiometric Ratio (DH:Water) | Notes |
| Form I | ~4.15 | 1:1 (Monohydrate) | Stable at lower relative humidity.[1] |
| Form IV | ~11.49 | 1:3 (Trihydrate) | Exists in at least three different sub-forms (IV-1, IV-2, IV-3).[1] |
Impact on Bioavailability
While different polymorphic forms can have varying solubilities and dissolution rates, which in turn can affect bioavailability, specific comparative studies on the bioavailability of Donepezil's polymorphs are not extensively available in the public domain. However, one study has classified Donepezil Hydrochloride as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating high solubility and high permeability.[4][5] For immediate-release dosage forms of BCS Class 1 drugs, the risk of bioavailability being significantly impacted by polymorphism is generally considered to be low, provided the dissolution is rapid. For modified-release formulations, the solid-state form can play a more critical role.
Experimental Protocols
The characterization of Donepezil polymorphs relies on a combination of thermo-analytical and spectroscopic techniques.
X-Ray Powder Diffraction (XRPD)
-
Principle: XRPD is a primary technique for identifying and differentiating crystalline polymorphs. Each crystalline form produces a unique diffraction pattern based on its crystal lattice structure.
-
Methodology: A powdered sample of the Donepezil form is irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram serves as a fingerprint for a specific polymorph.
Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpies of fusion, and to study solid-state transitions.
-
Methodology: A small, weighed amount of the sample is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min). The heat flow to the sample is compared to an empty reference pan. Endothermic events (like melting) and exothermic events (like crystallization) are recorded.
Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying the amount of water in hydrated forms or residual solvent in solvates.
-
Methodology: The sample is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate, and the mass loss is continuously monitored. The temperature at which mass loss occurs and the percentage of mass lost provide information about the sample's composition and thermal stability.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
-
Principle: ssNMR provides detailed information about the local chemical environment of atoms in the solid state. Different polymorphic forms can be distinguished by differences in their ssNMR spectra.[1][6]
-
Methodology: A solid sample is placed in a rotor and spun at a high speed at the "magic angle" relative to the external magnetic field to average out anisotropic interactions. Cross-polarization (CP) techniques are often used to enhance the signal of less abundant nuclei like 13C.
Visualizing Polymorphic Relationships and Characterization Workflow
The following diagrams illustrate the logical relationships between different forms of Donepezil Hydrochloride and a typical experimental workflow for polymorphic screening.
Caption: Interconversion pathways of Donepezil Hydrochloride forms.
Caption: Experimental workflow for polymorphic screening.
Conclusion
The existence of multiple polymorphic and hydrated forms of Donepezil Hydrochloride necessitates a thorough solid-state characterization during drug development. While Form III is the most stable anhydrous polymorph, the potential for the formation of less stable forms during manufacturing and storage must be carefully controlled to ensure product quality and consistent performance. Although Donepezil Hydrochloride's BCS Class 1 designation may reduce the bioavailability risks associated with polymorphism in immediate-release products, a comprehensive understanding and control of the solid form are crucial for the development of robust and reliable drug products. Further studies directly comparing the dissolution profiles and in vivo performance of the different polymorphic forms would be beneficial to fully elucidate the biopharmaceutical implications of Donepezil's solid-state diversity.
References
- 1. koreascience.kr [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Polymorphic Characterization of Pharmaceutical Solids, Donepezil Hydrochloride, by 13 C CP/MAS Solid-State Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]
- 4. Moving towards fast characterization of polymorphic drugs by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Donepezil Hydrochloride BCS Class Ambiguity: Relevant Aspects to be Considered in Drug Classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
Unlocking Enhanced Acetylcholinesterase Inhibition: A Comparative Docking Analysis of Donepezil Analogs
A deep dive into the molecular interactions and binding affinities of novel Donepezil-based compounds reveals promising candidates for enhanced acetylcholinesterase inhibition. This guide provides a comparative analysis of recent docking studies, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to aid researchers in the ongoing development of more effective Alzheimer's disease therapeutics.
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, functions by reversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] The quest for improved therapeutic agents has led to the design and synthesis of numerous Donepezil analogs, with computational docking studies playing a pivotal role in predicting their binding efficacy and guiding further development. These in silico analyses provide critical insights into the structure-activity relationships of these analogs, highlighting key molecular interactions that govern their inhibitory potential.
Comparative Binding Affinities of Donepezil Analogs
Molecular docking studies have quantified the binding affinities of various Donepezil analogs to acetylcholinesterase, often expressed as docking scores or binding energies (ΔG). These values provide a comparative measure of the stability of the ligand-protein complex, with more negative values indicating stronger binding. Several studies have identified analogs with binding energies comparable to or even exceeding that of Donepezil, suggesting enhanced inhibitory activity.[3][4]
For instance, a study exploring derivatives with bioisosteric replacements of the piperidine ring in Donepezil found that some analogs exhibited high binding affinities towards acetylcholinesterase.[3] Another investigation of thiazole derivatives of Donepezil, while showing lower inhibition values than the parent drug, revealed significant interactions within the AChE active site.[5] Furthermore, the replacement of the phenyl moiety of Donepezil with a pyridine ring has been shown to yield equally potent inhibitors.[1]
Below is a summary of quantitative data from various studies, comparing the docking scores and inhibitory concentrations of selected Donepezil analogs against acetylcholinesterase.
| Compound | Docking Score (kcal/mol) | Binding Energy (ΔG, kcal/mol) | IC50 (µM) | Reference |
| Donepezil | -12.257 | -10.8 | 0.07 | [4][5][6] |
| Analog 2 (pyridylmethyl substituted) | Similar to Donepezil | - | 0.0928 | [1][7] |
| Compound 1 (piperidine bioisostere) | - | High affinity | - | [3] |
| Compound 5 (piperidine bioisostere) | - | High affinity | - | [3] |
| Compound 4m (thiazole derivative) | - | - | 1.15 | [5] |
| Compound 4b (thiazole derivative) | - | - | 1.31 | [5] |
| Compound 4l (thiazole derivative) | - | - | 1.34 | [5] |
| Ginkgolide A | - | -11.3 | - | [4] |
| Licorice glycoside D2 | - | -11.2 | - | [4] |
Key Molecular Interactions Driving Inhibition
Docking simulations have elucidated the critical molecular interactions between Donepezil analogs and the active site of acetylcholinesterase. The binding of Donepezil itself involves interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[1][8] Key residues involved in these interactions include Trp86, Tyr337, Phe338, and Trp286.[5][8]
Many potent analogs retain the core interaction patterns of Donepezil. For example, the N-benzyl moiety often engages in π-π stacking interactions with aromatic residues like Trp86 and His447.[8] The piperidine ring can form π-alkyl and π-π interactions with residues such as Tyr337, Tyr341, and Phe338.[8] Additionally, hydrogen bonds, for instance with Phe295, play a crucial role in stabilizing the complex.[1][7] The introduction of different functional groups in the analogs can lead to the formation of new interactions, potentially enhancing binding affinity.[1]
Experimental Protocols for Docking Studies
The following section outlines a generalized experimental protocol for performing comparative docking studies of Donepezil analogs with acetylcholinesterase, based on methodologies reported in various research articles.[1][3][9][10][11]
Preparation of the Receptor (Acetylcholinesterase)
-
Protein Structure Retrieval: The three-dimensional crystal structure of human acetylcholinesterase (hAChE) complexed with Donepezil is typically retrieved from the Protein Data Bank (PDB). A commonly used PDB entry is 4EY7.[1][9]
-
Protein Preparation: The retrieved protein structure is prepared using software such as Schrödinger's Protein Preparation Wizard, AutoDock Tools, or Discovery Studio.[9][10][11] This process generally involves:
Preparation of the Ligands (Donepezil Analogs)
-
Ligand Structure Generation: The 2D structures of the Donepezil analogs are drawn using chemical drawing software and then converted to 3D structures.
-
Ligand Preparation: The 3D structures of the ligands are prepared for docking using tools like Schrödinger's LigPrep module.[9] This step includes:
-
Generating different possible ionization states at a physiological pH.
-
Creating various tautomers and stereoisomers.
-
Minimizing the energy of the ligand structures.
-
Molecular Docking Simulation
-
Grid Generation: A docking grid is defined around the active site of the AChE. The center of the grid is typically determined by the position of the co-crystallized ligand (Donepezil) in the original PDB structure.[4]
-
Docking Software: Various software packages are used for molecular docking, including AutoDock4.2, Glide (Schrödinger), ICM Pro, and MOE.[1][3][6][11]
-
Docking Protocol: The prepared ligands are docked into the defined grid of the receptor. The docking algorithm explores different conformations and orientations of the ligand within the active site. The quality of the docking poses is evaluated using a scoring function, which predicts the binding affinity.[3][6]
Analysis of Docking Results
-
Binding Affinity: The docking scores or binding energies of the different analogs are compared to that of Donepezil to identify potentially more potent inhibitors.[3][4]
-
Interaction Analysis: The best-docked poses of the ligands are visualized to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the amino acid residues of the AChE active site.[1][5] This analysis helps in understanding the structural basis for the observed binding affinities.
Visualizing the Docking Workflow and Interactions
To better illustrate the processes involved in these comparative studies, the following diagrams, generated using Graphviz, depict a typical experimental workflow for molecular docking and the key signaling pathways of AChE inhibition.
Caption: A generalized workflow for in silico comparative docking studies of Donepezil analogs.
Caption: The inhibitory action of Donepezil analogs on the acetylcholinesterase signaling pathway.
References
- 1. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Specialized Laboratory Chemicals: A Guide for Researchers
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and scientists in drug development, handling and disposing of compounds like Donepezil and Benzyl Chloride requires strict adherence to established protocols to ensure safety and compliance. This guide provides essential, step-by-step information for the proper disposal of these materials, reflecting best practices in laboratory safety and chemical handling.
Important Clarification: The term "Donepezil Benzyl Chloride" does not refer to a standard chemical compound. It is likely a conflation of two distinct substances: Donepezil , a pharmaceutical ingredient typically used in its hydrochloride salt form (Donepezil HCl), and Benzyl Chloride , a reactive organic chemical. Each of these compounds has unique properties and requires a specific disposal pathway. This guide will address the proper disposal procedures for each chemical separately.
Section 1: Disposal Protocol for Donepezil Hydrochloride
Donepezil Hydrochloride is a potent pharmaceutical compound classified as toxic if swallowed.[1][2][3][4] As such, it must be managed as a hazardous pharmaceutical waste.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Label a dedicated waste container clearly as "Hazardous Waste: Donepezil Hydrochloride" with the appropriate hazard symbols.
-
Do not mix Donepezil waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Collecting Solid Waste:
-
Place expired or unused Donepezil HCl, as well as any lab materials grossly contaminated with the solid (e.g., weighing papers, contaminated gloves, or spill cleanup materials), directly into the designated hazardous waste container.[5]
-
When handling, wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety goggles. If there is a risk of generating dust, a respirator may be required.
-
-
Managing Solutions:
-
Container Management:
-
Arranging for Disposal:
-
Decontaminating Empty Containers:
-
Empty Donepezil HCl containers are also considered hazardous waste.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., water or as recommended by your safety office).
-
Collect all three rinses as hazardous waste and add them to your aqueous Donepezil waste container.[6][8]
-
After triple rinsing, deface the original label, and the container may then be disposed of as non-hazardous solid waste or recycled, according to institutional policy.[8]
-
Section 2: Disposal Protocol for Benzyl Chloride
Benzyl Chloride is a combustible, corrosive, and lachrymatory (tear-inducing) chemical that is also toxic to aquatic life.[9][10][11] It requires careful handling and disposal as a hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Use a dedicated, properly labeled hazardous waste container, specifying "Hazardous Waste: Benzyl Chloride."
-
Benzyl Chloride is incompatible with oxidizing agents, strong acids, and many metals, which can cause violent decomposition.[9] Ensure it is not mixed with these materials in the waste container.
-
-
Collecting Liquid Waste:
-
Managing Spills:
-
In case of a spill, evacuate non-essential personnel and eliminate all ignition sources.[9]
-
Absorb the spilled liquid with an inert material like dry sand, earth, or vermiculite.[9][13]
-
Collect the absorbent material and place it into a sealed, non-metallic container for disposal as hazardous waste.[9][13]
-
Do not use water to wash the spill into the sewer system.[9]
-
-
Container Management:
-
Arranging for Disposal:
-
Contact your EHS office for collection and disposal. Benzyl Chloride must be disposed of as hazardous waste through a licensed contractor.[9]
-
-
Decontaminating Empty Containers:
-
Empty Benzyl Chloride containers must be managed as hazardous waste.
-
Triple rinse the container with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect all rinsate as hazardous waste in a container designated for flammable organic solvents.
-
Once triple-rinsed, deface the original label and dispose of the container as instructed by your EHS office.
-
Summary of Chemical Hazards and Disposal Data
| Chemical Name | Key Hazards | UN Number | Disposal Classification | Incompatible Waste Streams |
| Donepezil Hydrochloride | Toxic if swallowed, Serious eye irritation[1][2] | UN2811 | Toxic Solid, Organic, N.O.S.[5] | Strong oxidizing agents[2] |
| Benzyl Chloride | Combustible, Corrosive, Lachrymator, Toxic to aquatic life[9][10][11] | UN1738 | Hazardous Waste[9] | Oxidizing agents, Strong acids, Most common metals[9] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of laboratory chemical waste, from identification to final removal.
Caption: Decision workflow for laboratory hazardous waste disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. fishersci.ie [fishersci.ie]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. nj.gov [nj.gov]
- 10. westliberty.edu [westliberty.edu]
- 11. ICSC 0016 - BENZYL CHLORIDE [chemicalsafety.ilo.org]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
Essential Safety and Handling Guidance for Donepezil Benzyl Chloride
Personal Protective Equipment (PPE)
Given the potent nature of Donepezil and the hazardous properties of benzyl chlorides, a comprehensive PPE strategy is crucial to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 1: Recommended Personal Protective Equipment for Handling Donepezil Benzyl Chloride
| Protection Type | Recommended PPE | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter. A Powered Air-Purifying Respirator (PAPR) is recommended for procedures with a higher risk of aerosolization. | Protects against inhalation of dust, aerosols, and vapors. Benzyl chlorides are lachrymators and respiratory irritants. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Provides a barrier against splashes, dust, and vapors. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene). | Ensures a robust barrier against skin contact. Change gloves frequently and immediately if contaminated. |
| Body Protection | A disposable, low-linting coverall with elasticated cuffs (e.g., Tyvek®). A chemically resistant apron should be worn over the coverall when handling significant quantities of liquid. | Prevents contamination of personal clothing and skin. Disposable coveralls minimize the risk of take-home contamination. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the spread of contamination outside the work area. |
Operational and Handling Plan
Safe handling of this compound requires a controlled environment and strict adherence to established procedures.
2.1. Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
2.2. Handling Procedures:
-
Preparation: Before starting work, ensure all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for handling the compound.
-
Weighing: If weighing the solid compound, do so on a tared weigh paper or in a sealed container to minimize dust generation.
-
Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer solids. For liquid transfers, use a calibrated pipette or syringe.
-
Housekeeping: Clean the work area thoroughly after each use. Decontaminate all surfaces with an appropriate cleaning agent.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Table 2: Emergency Response Plan for this compound
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained to handle it, follow the spill cleanup workflow below. For large spills, contact your institution's EHS department. |
Spill Cleanup Workflow
The following diagram outlines the logical steps for responding to a small spill of this compound.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
